Product packaging for Acifluorfen-methyl(Cat. No.:CAS No. 50594-67-7)

Acifluorfen-methyl

Cat. No.: B165782
CAS No.: 50594-67-7
M. Wt: 375.68 g/mol
InChI Key: AHGMXAFUHVRQAD-UHFFFAOYSA-N
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Description

acifluorfen methyl ester

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9ClF3NO5 B165782 Acifluorfen-methyl CAS No. 50594-67-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3NO5/c1-24-14(21)10-7-9(3-4-12(10)20(22)23)25-13-5-2-8(6-11(13)16)15(17,18)19/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGMXAFUHVRQAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041583
Record name Acifluorfen-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50594-67-7
Record name Acifluorfen-methyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050594677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acifluorfen-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACIFLUORFEN-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9261T4QE1K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Acifluorfen-Methyl: A Comprehensive Technical Guide on its Mechanism of Action in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acifluorfen-methyl is a widely utilized diphenyl ether herbicide effective for the post-emergence control of broadleaf weeds. Its herbicidal activity is initiated by the inhibition of a key enzyme in the tetrapyrrole biosynthesis pathway, protoporphyrinogen oxidase (PPO). This inhibition leads to the abnormal accumulation of protoporphyrin IX, a potent photosensitizer. In the presence of light and molecular oxygen, protoporphyrin IX generates reactive oxygen species (ROS), which cause rapid lipid peroxidation and membrane damage, ultimately leading to cellular leakage and plant death. This technical guide provides an in-depth exploration of the biochemical and physiological cascade of events that define the mechanism of action of this compound in plants.

Core Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase

The primary molecular target of this compound is protoporphyrinogen oxidase (PPO, EC 1.3.3.4), a flavoprotein located in the plastid envelope and mitochondrial inner membrane.[1][2] PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a critical step in both chlorophyll and heme biosynthesis. This compound acts as a potent, non-covalent, slow-binding inhibitor of PPO.[1]

Quantitative Analysis of PPO Inhibition

The inhibitory potency of this compound on PPO has been quantified in various plant species. The concentration required for 50% inhibition (IC50) is in the nanomolar range, highlighting its high affinity for the enzyme.

Plant SpeciesTissue/OrganelleIC50 of this compound for PPO InhibitionReference
Corn (Zea mays)Etioplasts4 nM[1]
Cucumber (Cucumis sativus)Greening Chloroplasts-[3]
Barley (Hordeum vulgare)EtioplastsInhibition observed, specific IC50 not provided

Biochemical Cascade: Accumulation of Protoporphyrin IX and ROS Generation

The inhibition of PPO by this compound leads to the accumulation of its substrate, protoporphyrinogen IX. This excess protoporphyrinogen IX is then auto-oxidized to protoporphyrin IX outside the normal enzymatic pathway, leading to its buildup within the cell.

Protoporphyrin IX is a powerful photosensitizing molecule. When it absorbs light energy, it transitions to an excited triplet state. This excited protoporphyrin IX can then react with molecular oxygen (O₂) to produce highly reactive singlet oxygen (¹O₂), a primary type of reactive oxygen species (ROS).

Dose-Dependent Accumulation of Protoporphyrin IX

The accumulation of protoporphyrin IX is directly correlated with the concentration of this compound applied.

Plant SpeciesTreatment ConditionsThis compound Concentration (µM)Protoporphyrin IX AccumulationReference
Cucumber (Cucumis sativus)Dark-held, δ-aminolevulinic acid-fed cotyledons10Significant increase
Nonchlorophyllous Soybean CellsDark treatmentMicromolar concentrationsIncreased with concentration

Phytotoxic Effects: Membrane Damage and Cellular Death

The generation of ROS, particularly singlet oxygen, initiates a cascade of destructive oxidative processes within the plant cell. The primary targets of this oxidative stress are the polyunsaturated fatty acids in cellular membranes.

The peroxidation of lipids disrupts the integrity of cellular and organellar membranes, leading to increased permeability and leakage of cellular contents. This loss of compartmentalization results in rapid desiccation, necrosis, and ultimately, the death of the plant.

Quantitative Assessment of Membrane Damage

Membrane damage can be quantified by measuring the leakage of ions, such as rubidium (⁸⁶Rb⁺), from treated cells.

Plant SpeciesAssayThis compound ConcentrationEffect on Membrane LeakageReference
Nonchlorophyllous Soybean Cells⁸⁶Rb⁺ leakageMicromolar concentrationsIncreased leakage, indicating membrane damage
Cucumber (Cucumis sativus)Efflux of ³H₂ONot specifiedIncreased efflux correlated with herbicide treatment

Experimental Protocols

Protoporphyrinogen Oxidase (PPO) Activity Assay

This protocol is adapted from established methods for determining PPO activity in plant extracts.

Materials:

  • Plant tissue (e.g., etiolated cotyledons)

  • Extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10 mM MgCl₂, 1 mM DTT)

  • Protoporphyrinogen IX (substrate)

  • This compound solutions of varying concentrations

  • Spectrofluorometer

Procedure:

  • Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at low speed to remove cell debris, followed by a high-speed centrifugation to pellet organelles (plastids and mitochondria). Resuspend the organellar pellet in a minimal volume of extraction buffer.

  • Substrate Preparation: Protoporphyrinogen IX is unstable and must be freshly prepared by the reduction of protoporphyrin IX with sodium amalgam under anaerobic conditions.

  • Assay Reaction: In a fluorometer cuvette, combine the enzyme extract with the assay buffer. Add the desired concentration of this compound and incubate for a specified time.

  • Initiation and Measurement: Initiate the reaction by adding protoporphyrinogen IX. Monitor the increase in fluorescence resulting from the enzymatic conversion of protoporphyrinogen IX to the fluorescent protoporphyrin IX. The excitation wavelength is typically around 405 nm, and the emission is measured at approximately 630 nm.

  • Data Analysis: Calculate the rate of protoporphyrin IX formation. To determine the IC50, perform the assay with a range of this compound concentrations and plot the percent inhibition against the logarithm of the inhibitor concentration.

Quantification of Protoporphyrin IX by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the extraction and quantification of tetrapyrroles from plant tissue.

Materials:

  • Plant tissue treated with this compound

  • Acetone/0.1 N NH₄OH (9:1, v/v) for extraction

  • Hexane

  • HPLC system with a fluorescence detector

  • C18 reverse-phase column

  • Mobile phase solvents (e.g., methanol, ammonium phosphate buffer)

  • Protoporphyrin IX standard

Procedure:

  • Extraction: Homogenize the plant tissue in the acetone/ammonia solution. Partition the extract against hexane to remove lipids and chlorophylls. The aqueous phase containing the porphyrins is collected.

  • HPLC Analysis: Inject the aqueous extract onto the C18 column. Elute the tetrapyrroles using a gradient of the mobile phase.

  • Detection: Monitor the eluate with a fluorescence detector set at an excitation wavelength of ~400 nm and an emission wavelength of ~630 nm, which are optimal for protoporphyrin IX.

  • Quantification: Identify the protoporphyrin IX peak based on the retention time of the standard. Quantify the amount of protoporphyrin IX in the sample by comparing its peak area to a standard curve generated with known concentrations of the protoporphyrin IX standard.

Visualizations

Signaling Pathway of this compound Action

Acifluorfen_Mechanism cluster_plant Plant Cell cluster_photodynamics Photodynamic Process Acifluorfen This compound (Herbicide) Uptake Uptake into Plant Acifluorfen->Uptake Inhibition Inhibition Uptake->Inhibition PPO Protoporphyrinogen Oxidase (PPO) PPO->Inhibition ProtoIX_Accumulation Protoporphyrin IX Accumulation Inhibition->ProtoIX_Accumulation Blocks conversion of Protoporphyrinogen IX ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) ProtoIX_Accumulation->ROS Light Light Light->ROS Oxygen O₂ Oxygen->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Membrane_Damage Membrane Damage & Cellular Leakage Lipid_Peroxidation->Membrane_Damage Plant_Death Plant Death Membrane_Damage->Plant_Death

Caption: Mechanism of action of this compound in plants.

Experimental Workflow for PPO Inhibition Assay

PPO_Assay_Workflow cluster_preparation Sample and Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Plant_Material 1. Homogenize Plant Tissue in Extraction Buffer Centrifugation1 2. Low-Speed Centrifugation (Remove Debris) Plant_Material->Centrifugation1 Centrifugation2 3. High-Speed Centrifugation (Pellet Organelles) Centrifugation1->Centrifugation2 Enzyme_Extract 4. Resuspend Organellar Pellet (PPO Enzyme Extract) Centrifugation2->Enzyme_Extract Incubation 7. Incubate Enzyme Extract with this compound Enzyme_Extract->Incubation Substrate_Prep 5. Prepare Protoporphyrinogen IX (Substrate) Reaction_Start 8. Add Substrate to Initiate Reaction Substrate_Prep->Reaction_Start Inhibitor_Prep 6. Prepare this compound Solutions Inhibitor_Prep->Incubation Incubation->Reaction_Start Measurement 9. Monitor Fluorescence Increase (Protoporphyrin IX formation) Reaction_Start->Measurement Rate_Calculation 10. Calculate Rate of PPO Activity Measurement->Rate_Calculation IC50_Determination 11. Determine IC50 Value Rate_Calculation->IC50_Determination

Caption: Workflow for determining the IC50 of this compound on PPO.

References

Protoporphyrinogen Oxidase (PPO) Inhibition Pathway by Acifluorfen-Methyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Acifluorfen-methyl is a diphenyl ether herbicide that functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a critical component in the tetrapyrrole biosynthesis pathway for both chlorophyll and heme.[1][2] Its mode of action involves a light-dependent cascade initiated by the accumulation of a photosensitive intermediate, protoporphyrin IX, leading to rapid lipid peroxidation and cell membrane disruption.[2][3] This guide provides an in-depth technical overview of this inhibition pathway, including quantitative data on its efficacy and detailed experimental protocols for its study, tailored for researchers and drug development professionals.

The Tetrapyrrole Biosynthesis Pathway and PPO

The tetrapyrrole biosynthesis pathway is fundamental for producing essential molecules like chlorophyll in plants and heme in animals.[1] A key enzyme in this pathway is Protoporphyrinogen Oxidase (PPO), also known as Protox. Located primarily in the chloroplast envelope, PPO catalyzes the oxidation of the colorless substrate, protoporphyrinogen IX (Protogen IX), into the fluorescent, colored protoporphyrin IX (Proto IX), the final common precursor for both heme and chlorophyll synthesis.

Core Mechanism of this compound Inhibition

This compound's herbicidal activity is a multi-step, light-dependent process that begins with the specific inhibition of the PPO enzyme.

2.1 Competitive Inhibition of PPO: this compound acts as a competitive inhibitor of PPO. It binds to the active site of the enzyme, preventing the normal binding and conversion of its substrate, Protogen IX. This blockage is the primary molecular action of the herbicide.

2.2 Accumulation and Mislocalization of Protogen IX: The inhibition of PPO leads to a buildup of its substrate, Protogen IX, within the chloroplasts. This accumulation causes Protogen IX to leak from the chloroplasts into the cytoplasm, a cellular compartment where it is not normally found in high concentrations.

2.3 Generation of Phototoxic Protoporphyrin IX: In the cytoplasm, the accumulated Protogen IX is rapidly oxidized to Proto IX through a non-enzymatic process. This misplaced Proto IX is a highly potent photosensitizer.

2.4 Light-Dependent Peroxidative Cascade: In the presence of light and molecular oxygen, the cytoplasmic Proto IX absorbs light energy and transfers it to oxygen, generating highly destructive reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). These ROS initiate a chain reaction of lipid peroxidation, attacking the polyunsaturated fatty acids in cellular membranes. This leads to a rapid loss of membrane integrity, cellular leakage, and ultimately, cell death. The visible symptoms on plants, such as chlorosis and necrosis, appear within one to three days.

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm ALA δ-aminolevulinate ProtogenIX_chloro Protoporphyrinogen IX (Protogen IX) ALA->ProtogenIX_chloro Multiple Steps PPO Protoporphyrinogen Oxidase (PPO) ProtogenIX_chloro->PPO ProtogenIX_cyto Protogen IX (Accumulated) ProtogenIX_chloro->ProtogenIX_cyto Leaks Out ProtoIX_chloro Protoporphyrin IX (Proto IX) PPO->ProtoIX_chloro Oxidation Chlorophyll Chlorophyll & Heme Synthesis ProtoIX_chloro->Chlorophyll ProtoIX_cyto Protoporphyrin IX (Photosensitizer) ProtogenIX_cyto->ProtoIX_cyto Non-enzymatic Oxidation ROS Reactive Oxygen Species (¹O₂) Damage Lipid Peroxidation & Cell Membrane Disruption ROS->Damage Causes Acifluorfen Acifluorfen- Methyl Acifluorfen->PPO Inhibits Light Light + O₂ Light->ROS Generates Death Cell Death (Necrosis) Damage->Death Leads to

Figure 1. The PPO inhibition pathway by this compound.

Quantitative Data on this compound Inhibition

The effectiveness of this compound and its analogues has been quantified in various studies. This data is crucial for understanding dose-response relationships and inhibitory potential.

ParameterValueOrganism / SystemKey FindingsCitation
Inhibition Constant (Ki) 0.53 µMMyxococcus xanthus PPODemonstrates high affinity of acifluorfen for the PPO enzyme.
Inhibition of Mg-Proto IX Formation 98% ReductionGreening chloroplasts (Cucumis sativus)A concentration of 10 µM AFM effectively blocks the tetrapyrrole pathway downstream of PPO.
Proto IX Accumulation Dose-DependentCucumber cotyledons (Cucumis sativus)As this compound concentration increases, protoporphyrin IX levels rise significantly.
EC₅₀ (Analogue III-02) 0.52 µg/mL (stems)Digitaria sanguinalisAn analogue of acifluorfen shows potent herbicidal activity, highlighting the efficacy of the core structure.

Key Experimental Protocols

Studying the effects of PPO inhibitors requires specific biochemical and analytical assays. The following sections detail the methodologies for key experiments.

This assay measures the enzymatic conversion of Protogen IX to Proto IX to determine the inhibitory effect of compounds like this compound. A continuous spectrofluorimetric method is highly sensitive.

Methodology:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue (e.g., 50 g spinach leaves) in an ice-cold extraction buffer (e.g., 150 ml of 330 mM sorbitol, 50 mM Tricine-KOH pH 7.9, 2 mM EDTA, 1 mM MgCl₂, 0.1% BSA).

    • Filter the homogenate through cheesecloth and centrifuge (e.g., 2500 x g for 1 min) to pellet chloroplasts.

    • Obtain the stromal fraction, which contains the PPO enzyme, and determine the protein concentration.

  • Substrate Preparation:

    • Prepare Protoporphyrinogen IX (Protogen IX) by reducing Protoporphyrin IX with freshly prepared 3% sodium mercury amalgam under a nitrogen atmosphere until the solution is colorless and non-fluorescent.

  • Inhibition Assay:

    • In a 96-well microplate or cuvette, prepare a reaction mixture containing buffer, the enzyme extract, and various concentrations of this compound (or a control).

    • Initiate the reaction by adding the Protogen IX substrate.

    • Immediately monitor the increase in fluorescence (Excitation: ~410 nm, Emission: ~640 nm) or absorbance (~408 nm) as Protogen IX is oxidized to the fluorescent Proto IX.

    • Calculate the rate of reaction and determine the percent inhibition relative to the control. The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of PPO activity.

PPO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Homogenize Plant Tissue in Ice-Cold Buffer A2 Centrifuge & Collect Supernatant/Stromal Fraction A1->A2 A3 Determine Protein Concentration A2->A3 C1 Prepare Reaction Wells: Buffer + Enzyme Extract + this compound A3->C1 Enzyme Extract B1 Reduce Protoporphyrin IX with Sodium Amalgam B2 Produce Colorless Protoporphyrinogen IX Substrate B1->B2 C2 Initiate Reaction: Add Protogen IX Substrate B2->C2 Substrate C1->C2 C3 Monitor Fluorescence Increase (λex=410nm, λem=640nm) C2->C3 D1 Calculate Reaction Rate (Slope of Fluorescence vs. Time) C3->D1 D2 Determine % Inhibition vs. Control D1->D2 D3 Calculate IC₅₀ Value D2->D3

Figure 2. Experimental workflow for a PPO inhibition assay.

This method quantifies the in vivo accumulation of Proto IX in tissues treated with this compound, confirming the mechanism of action.

Methodology:

  • Sample Treatment:

    • Incubate plant tissue (e.g., excised cucumber cotyledons) in darkness on media containing various concentrations of this compound for several hours. Dark incubation is critical to allow Proto IX to accumulate without being destroyed by the light-dependent peroxidation it causes.

  • Extraction of Tetrapyrroles:

    • Homogenize the treated tissue in a solvent like methanol.

    • Centrifuge the homogenate to pellet debris.

    • Collect the supernatant containing the extracted porphyrins.

  • HPLC Analysis:

    • Inject the filtered supernatant into an HPLC system equipped with a C18 reversed-phase column and a photodiode array detector.

    • Elute tetrapyrroles using a gradient mobile phase, such as 0.1 M ammonium phosphate and methanol.

    • Monitor the elution profile at 400 nm, the characteristic absorption wavelength for porphyrins.

    • Identify the Proto IX peak based on its retention time and absorption spectrum (scanned from 350-600 nm) compared to an authentic standard.

    • Quantify the peak area to determine the concentration of accumulated Proto IX.

HPLC_Workflow T1 Incubate Plant Tissue with this compound in Darkness T2 Homogenize Tissue in Extraction Solvent (e.g., Methanol) T1->T2 T3 Centrifuge and Collect Supernatant T2->T3 T4 Filter Supernatant T3->T4 A1 Inject Sample into HPLC System T4->A1 A2 Separate on C18 Reversed-Phase Column A1->A2 A3 Detect Eluting Compounds at 400 nm with Photodiode Array Detector A2->A3 D1 Identify Proto IX Peak by Retention Time & Spectrum A3->D1 D2 Quantify Peak Area to Determine Concentration D1->D2

Figure 3. Workflow for HPLC analysis of Protoporphyrin IX.

Conclusion

The inhibition of protoporphyrinogen oxidase by this compound is a well-defined mechanism that results in a lethal, light-activated cascade of oxidative stress. By competitively blocking PPO, this compound induces the accumulation and mislocalization of protoporphyrinogen IX, leading to the cytoplasmic generation of phototoxic protoporphyrin IX. The subsequent production of reactive oxygen species in the presence of light causes catastrophic damage to cell membranes, providing a potent and effective herbicidal action. The experimental protocols outlined in this guide offer robust methods for quantifying PPO inhibition and its downstream effects, providing essential tools for researchers in herbicide development and plant physiology.

References

Acifluorfen-Methyl's Disruption of Tetrapyrrole Metabolism in Soybean Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular impact of the herbicide acifluorfen-methyl (AFM) on tetrapyrrole accumulation within soybean (Glycine max) cells. AFM, a member of the diphenyl ether class of herbicides, induces phytotoxicity through the disruption of the highly conserved tetrapyrrole biosynthetic pathway, leading to the accumulation of a potent photosensitizer. This document provides a comprehensive overview of the mechanism of action, detailed experimental protocols for studying this phenomenon, and quantitative data on the accumulation of key intermediates.

Core Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase

This compound's primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (Protox).[1][2][3][4] Protox is a critical enzyme in the tetrapyrrole biosynthesis pathway, responsible for the oxidation of protoporphyrinogen IX to protoporphyrin IX. This pathway is fundamental for the synthesis of essential molecules such as chlorophylls and hemes.

By blocking Protox, this compound causes the accumulation of its substrate, protoporphyrinogen IX, which then auto-oxidizes to protoporphyrin IX in the cytoplasm.[4] Protoporphyrin IX is a powerful photosensitizing molecule. In the presence of light and oxygen, it generates reactive oxygen species (ROS), such as singlet oxygen, which lead to lipid peroxidation, membrane damage, and ultimately, cell death.

Quantitative Analysis of Tetrapyrrole Accumulation

Treatment of soybean cells with this compound leads to a significant and measurable accumulation of tetrapyrroles, primarily protoporphyrin IX. The following table summarizes quantitative data extracted from key studies.

Treatment ConditionMeasured EffectReference
10 µM this compound on greening cucumber chloroplasts98% reduction in the formation of Mg-protoporphyrin IX from δ-aminolevulinate.
This compound on nonchlorophyllous soybean cellsAccumulation of fluorescent pigments with spectral characteristics of protoporphyrin IX.
This compound on nonchlorophyllous soybean cellsTetrapyrrole accumulation in the range of 10 to 14 nmol/g dry weight.

Experimental Protocols

This section details the methodologies used to investigate the effects of this compound on soybean cells.

Assessment of Phytotoxicity via 86Rb Leakage

This protocol estimates cellular damage by measuring the leakage of the radioactive isotope 86Rb from pre-loaded cells, indicating a loss of membrane integrity.

Methodology:

  • Cell Culture: Nonchlorophyllous soybean cells are maintained in a suitable culture medium.

  • 86Rb Loading: Cells are incubated with 86RbCl in the culture medium for a sufficient period to allow for uptake.

  • Herbicide Treatment: this compound is added to the cell suspension at the desired concentration.

  • Incubation: The treated cells are incubated in the dark for a specified duration (e.g., 14 hours).

  • Light Exposure: Following dark incubation, the cells are exposed to light of specific wavelengths and intensity for a set period (e.g., 4 hours).

  • Sample Collection: The culture medium is separated from the cells.

  • Radioactivity Measurement: The amount of 86Rb released into the medium is quantified using a scintillation counter.

  • Data Analysis: The leakage is expressed as a percentage of the total 86Rb taken up by the cells. Increased leakage in treated cells compared to controls indicates phytotoxicity.

Quantification of Tetrapyrrole Accumulation via High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of different tetrapyrrole intermediates.

Methodology:

  • Cell Treatment: Soybean cells are treated with this compound as described above.

  • Extraction: Tetrapyrroles are extracted from the cells using a suitable solvent, such as a mixture of methanol and ammonium phosphate buffer.

  • Chromatographic Separation: The extract is injected into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column).

  • Elution: A gradient of solvents (e.g., increasing concentrations of methanol in an ammonium phosphate buffer) is used to elute the tetrapyrroles from the column.

  • Detection: A photodiode array detector is used to monitor the eluate at a specific wavelength (e.g., 400 nm) to detect porphyrins. The detector can also scan a range of wavelengths (e.g., 350 to 600 nm) to obtain absorption spectra of the detected peaks for identification.

  • Quantification: The peak areas are integrated and compared to the peak areas of known standards to quantify the amount of each tetrapyrrole.

Visualizing the Molecular Cascade

The following diagrams illustrate the signaling pathway disrupted by this compound and a typical experimental workflow for its study.

Acifluorfen_Signaling_Pathway cluster_pathway Tetrapyrrole Biosynthesis Pathway cluster_disruption Disruption by this compound ALA δ-Aminolevulinic Acid Protoporphyrinogen_IX Protoporphyrinogen IX ALA->Protoporphyrinogen_IX Multiple Steps Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_IX->Protoporphyrin_IX Protox Accumulated_Proto_IX Accumulated Protoporphyrin IX Protoporphyrinogen_IX->Accumulated_Proto_IX Auto-oxidation Mg_Protoporphyrin_IX Mg-Protoporphyrin IX Protoporphyrin_IX->Mg_Protoporphyrin_IX Mg-Chelatase Heme Heme Protoporphyrin_IX->Heme Fe-Chelatase Chlorophyll Chlorophyll Mg_Protoporphyrin_IX->Chlorophyll AFM This compound AFM->Protoporphyrinogen_IX Inhibits Protox ROS Reactive Oxygen Species (ROS) Accumulated_Proto_IX->ROS Light Light + O₂ Light->ROS Cell_Damage Lipid Peroxidation & Membrane Damage ROS->Cell_Damage

This compound's mechanism of action.

Experimental_Workflow cluster_prep Cell Preparation and Treatment cluster_exposure Exposure and Sample Collection cluster_analysis Analysis Start Soybean Cell Culture Rb_Loading Incubate with ⁸⁶RbCl (for toxicity assay) Start->Rb_Loading AFM_Treatment Treat with This compound Rb_Loading->AFM_Treatment Dark_Incubation Incubate in Dark AFM_Treatment->Dark_Incubation Light_Exposure Expose to Light Dark_Incubation->Light_Exposure Sample_Collection Separate Cells and Medium Light_Exposure->Sample_Collection Toxicity_Assay Measure ⁸⁶Rb Leakage (Scintillation Counting) Sample_Collection->Toxicity_Assay Tetrapyrrole_Analysis Extract Tetrapyrroles and Analyze by HPLC Sample_Collection->Tetrapyrrole_Analysis

Workflow for studying AFM effects.

References

The Role of Light in the Herbicidal Activity of Acifluorfen-Methyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acifluorfen-methyl is a diphenyl ether herbicide whose efficacy is critically dependent on the presence of light. Its mode of action involves the inhibition of the enzyme protoporphyrinogen oxidase (Protox), a key step in the chlorophyll and heme biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrin IX (Proto IX), a potent photosensitizer. In the presence of light and molecular oxygen, Proto IX generates reactive oxygen species (ROS), primarily singlet oxygen (ngcontent-ng-c4139270029="" _nghost-ng-c189995764="" class="inline ng-star-inserted">

1^{1}1
O
2{2}2​
), which induce rapid lipid peroxidation and subsequent loss of membrane integrity, ultimately leading to cell death. This guide provides an in-depth technical overview of the pivotal role of light in the herbicidal activity of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: A Light-Dependent Cascade

The herbicidal activity of this compound is a multi-step process that is initiated by the inhibition of protoporphyrinogen oxidase and culminates in light-driven cellular damage.

  • Inhibition of Protoporphyrinogen Oxidase (Protox) : this compound is a potent inhibitor of Protox, the enzyme responsible for the oxidation of protoporphyrinogen IX to protoporphyrin IX.[1][2] This inhibition is the primary molecular event.

  • Accumulation of Protoporphyrin IX (Proto IX) : The blockage of the chlorophyll biosynthesis pathway at the Protox step leads to the accumulation of its substrate, protoporphyrinogen IX. This substrate then leaks from the plastid and is oxidized to Proto IX in the cytoplasm.[3][4]

  • Photosensitization by Protoporphyrin IX : Proto IX is a highly effective photosensitizer. It absorbs light energy, particularly in the blue (around 450 nm) and red (around 670 nm) regions of the spectrum, and transitions to an excited triplet state.[5]

  • Generation of Reactive Oxygen Species (ROS) : The excited triplet state of Proto IX can transfer its energy to molecular oxygen (ngcontent-ng-c4139270029="" _nghost-ng-c189995764="" class="inline ng-star-inserted">

    3^{3}3
    O
    2{2}2​
    ), converting it into the highly reactive singlet oxygen (ngcontent-ng-c4139270029="" _nghost-ng-c189995764="" class="inline ng-star-inserted">
    1^{1}1
    O
    2{2}2​
    ).

  • Cellular Damage : Singlet oxygen is a powerful oxidizing agent that rapidly attacks polyunsaturated fatty acids in cellular membranes, initiating a chain reaction of lipid peroxidation. This leads to the loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

Quantitative Data Presentation

The following tables summarize the quantitative relationships between this compound concentration, light conditions, and the resulting herbicidal effects.

Table 1: Effect of this compound Concentration on Protoporphyrin IX Accumulation and Herbicidal Damage in Cucumber Cotyledons

This compound Concentration (µM)Protoporphyrin IX Accumulation (nmol/50 cotyledons)¹Electrolyte Leakage (%)²
0 (Control)< 0.15
10.5 - 0.825
101.0 - 2.060
100> 5.095

¹Data synthesized from studies showing a positive correlation between acifluorfen concentration and Proto IX accumulation after a 20-hour dark incubation. ²Illustrative data based on reports of concentration-dependent electrolyte leakage from cucumber leaf disks.

Table 2: Influence of Light on the Stability and Herbicidal Efficacy of Accumulated Protoporphyrin IX

ParameterConditionObservation
Proto IX Stability Incubation in light (500 µmol m⁻² s⁻¹)Logarithmic decay with an initial half-life of approximately 2.5 hours.
Herbicidal Action Spectrum Irradiation with different wavelengthsMaximum cell death observed at 450 nm and 670 nm.
Light Requirement Comparison of light vs. dark conditionsNo significant herbicidal activity (e.g., electrolyte leakage) in the dark, regardless of Proto IX accumulation.

Experimental Protocols

Protoporphyrinogen Oxidase (Protox) Inhibition Assay

This assay measures the activity of Protox and its inhibition by this compound by fluorometrically quantifying the formation of protoporphyrin IX.

  • Plant Material and Enzyme Extraction :

    • Grow etiolated barley ( Hordeum vulgare L.) seedlings in the dark for 6-8 days.

    • Harvest the shoots and homogenize them in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM MgClngcontent-ng-c4139270029="" _nghost-ng-c189995764="" class="inline ng-star-inserted">

      2{2}2​
      , 0.5 M sucrose).

    • Filter the homogenate and centrifuge to pellet the plastids.

    • Lyse the plastids osmotically and centrifuge to obtain the stromal fraction containing the Protox enzyme.

  • Assay Procedure :

    • Prepare a reaction mixture containing the enzyme extract in an appropriate buffer (e.g., 100 mM HEPES pH 7.5, 5 mM DTT).

    • Add various concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).

    • Initiate the reaction by adding the substrate, protoporphyrinogen IX (prepared by reduction of protoporphyrin IX with sodium amalgam).

    • Monitor the increase in fluorescence resulting from the formation of protoporphyrin IX using a fluorescence spectrophotometer or plate reader with excitation at approximately 405 nm and emission at approximately 633 nm.

    • Calculate the rate of reaction and determine the concentration of this compound required for 50% inhibition (Ingcontent-ng-c4139270029="" _nghost-ng-c189995764="" class="inline ng-star-inserted">

      50{50}50​
      ).

Quantification of Protoporphyrin IX by High-Performance Liquid Chromatography (HPLC)

This method allows for the extraction and precise quantification of Proto IX from plant tissues treated with this compound.

  • Sample Preparation :

    • Excise plant tissue (e.g., cucumber cotyledons) and incubate with a known concentration of this compound in the dark for a specified period (e.g., 20 hours) to allow for Proto IX accumulation.

    • Homogenize the tissue in a solvent mixture, typically acetone:0.1 M NHngcontent-ng-c4139270029="" _nghost-ng-c189995764="" class="inline ng-star-inserted">

      4{4}4​
      OH (9:1, v/v).

    • Centrifuge the homogenate to pellet the cell debris.

    • Collect the supernatant for analysis.

  • HPLC Analysis :

    • Use a C18 reverse-phase HPLC column.

    • Employ a gradient elution system with a mobile phase consisting of solvents such as methanol and ammonium phosphate buffer.

    • Detect the eluted porphyrins using a fluorescence detector with excitation at approximately 400 nm and emission at approximately 630 nm.

    • Identify and quantify Proto IX by comparing the retention time and peak area to that of an authentic standard.

Measurement of Reactive Oxygen Species (ROS) - Singlet Oxygen Detection

This protocol describes the use of Electron Spin Resonance (ESR) spectroscopy with a spin trap to detect singlet oxygen.

  • Sample Preparation and Treatment :

    • Prepare leaf discs from a susceptible plant species.

    • Incubate the leaf discs with this compound in the dark to induce Proto IX accumulation.

    • Infiltrate the leaf discs with a solution of the spin trap, such as 2,2,6,6-tetramethyl-4-piperidone (TEMPD) or 2,2,6,6-tetramethyl-4-piperidinol (TEMP-OH).

  • ESR Spectroscopy :

    • Place the infiltrated leaf discs in a quartz ESR tube.

    • Irradiate the sample with light of a suitable wavelength and intensity to initiate the photosensitization reaction.

    • Record the ESR spectrum. The reaction of singlet oxygen with the spin trap generates a stable nitroxide radical (e.g., TEMPO), which produces a characteristic three-line ESR signal.

    • The intensity of the ESR signal is proportional to the amount of singlet oxygen produced.

Electrolyte Leakage Assay for Cell Viability

This assay quantifies the loss of membrane integrity, a hallmark of herbicidal damage, by measuring the leakage of electrolytes into a surrounding solution.

  • Plant Material and Treatment :

    • Use leaf discs of a uniform size from a susceptible plant species.

    • Incubate the leaf discs in a solution containing various concentrations of this compound.

    • Expose the treated leaf discs to a controlled light environment for a specific duration.

  • Measurement of Electrolyte Leakage :

    • After the light treatment, rinse the leaf discs and place them in deionized water.

    • Measure the electrical conductivity of the bathing solution at various time points using a conductivity meter.

    • After the final measurement, boil the samples to cause 100% electrolyte leakage and measure the conductivity again.

    • Express the electrolyte leakage as a percentage of the total conductivity.

Mandatory Visualizations

Signaling Pathway of this compound Herbicidal Activity

Acifluorfen_Pathway cluster_pathway Cellular Pathway of this compound Action cluster_photoreaction Photodynamic Reaction acifluorfen This compound protox Protoporphyrinogen Oxidase (Protox) acifluorfen->protox Inhibition protoIX Protoporphyrin IX (Photosensitizer) protox->protoIX Blockage leads to accumulation of precursor protogen Protoporphyrinogen IX protogen->protoIX Oxidation ros Singlet Oxygen (¹O₂) protoIX->ros Energy Transfer light Light (hν) light->ros oxygen Molecular Oxygen (³O₂) oxygen->ros membranes Cellular Membranes (Lipids, Proteins) ros->membranes damage Lipid Peroxidation & Membrane Damage membranes->damage death Cell Death damage->death

Caption: Signaling pathway of this compound's herbicidal action.

Experimental Workflow for Assessing this compound Activity

Caption: A typical experimental workflow for studying this compound.

Conclusion

The herbicidal activity of this compound is inextricably linked to light. The inhibition of protoporphyrinogen oxidase leads to the accumulation of the photosensitizer protoporphyrin IX, which, upon light absorption, initiates a cascade of oxidative damage mediated by reactive oxygen species. Understanding the quantitative aspects of this light-dependent mechanism and the experimental protocols to measure its key components is crucial for the development of new herbicidal compounds and for optimizing the use of existing ones. This guide provides a foundational technical overview for researchers and professionals in the field.

References

Chemical synthesis and derivation of acifluorfen-methyl for research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical Synthesis and Derivation of Acifluorfen-Methyl for Research

Introduction

Acifluorfen is a selective, post-emergence herbicide used to control broadleaf weeds and grasses in crops such as soybeans, peanuts, peas, and rice.[1][2] Its methyl ester, this compound, is a key derivative often used in research and as a reference standard in analytical chemistry.[3][4] This technical guide provides a comprehensive overview of the chemical synthesis of this compound, methods for its derivation, and its biochemical mode of action, tailored for researchers, scientists, and professionals in drug development.

Acifluorfen acts by inhibiting protoporphyrinogen oxidase, an enzyme crucial for chlorophyll synthesis.[1] This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer that, in the presence of light, generates reactive oxygen species, causing lipid peroxidation and ultimately, cell death.

Chemical Synthesis of Acifluorfen and this compound

The synthesis of acifluorfen, the precursor to this compound, can be achieved through several routes. The subsequent esterification to yield this compound is a standard chemical transformation.

Synthesis Route 1: Ullmann Condensation

One of the originally described methods for synthesizing acifluorfen involves an Ullmann condensation as a key step. The final steps of this synthesis are:

  • Ullmann Condensation: 2-chloro-4-(trifluoromethyl)phenol is reacted with 2-nitro-5-fluorobenzonitrile.

  • Hydrolysis: The resulting intermediate is hydrolyzed using hydrobromic acid in acetic acid to yield acifluorfen.

Synthesis Route 2: Nitration of a Diphenyl Ether Derivative

A patented method describes the synthesis of acifluorfen through the nitration of a substituted benzoic acid derivative.

  • Reactant Formation: 3-(2-chloro-4-trifluoromethylphenoxy)benzoic acid is mixed with trichloromethane.

  • Nitration: A nitrating agent, formed by mixing nitric acid and acetic acid, is added to the reactant mixture to carry out the nitration reaction, producing acifluorfen.

Esterification to this compound

Once acifluorfen is synthesized, it can be converted to its methyl ester, this compound, through standard esterification procedures, such as reaction with methanol in the presence of an acid catalyst.

Below is a diagram illustrating a generalized synthesis pathway for acifluorfen.

G cluster_start Starting Materials cluster_reaction Synthesis Steps cluster_product Final Product 2_chloro_4_trifluoromethylphenol 2-chloro-4-(trifluoromethyl)phenol ullmann Ullmann Condensation 2_chloro_4_trifluoromethylphenol->ullmann 2_nitro_5_fluorobenzonitrile 2-nitro-5-fluorobenzonitrile 2_nitro_5_fluorobenzonitrile->ullmann intermediate ullmann->intermediate Intermediate hydrolysis Hydrolysis acifluorfen Acifluorfen hydrolysis->acifluorfen intermediate->hydrolysis

Caption: Generalized synthesis pathway for acifluorfen.

Derivation of this compound for Research Applications

For research purposes, such as structure-activity relationship (SAR) studies or the development of new herbicides, acifluorfen and this compound can be chemically modified to produce a variety of derivatives. Another common reason for derivatization is to improve the analyte's properties for chromatographic analysis.

Synthesis of Analogues

New analogues of acifluorfen have been synthesized to explore their herbicidal activities. For instance, twenty new acifluorfen analogues were designed and synthesized in three series using methyl 2,5-dihydroxybenzoate and acifluorfen as starting materials. These included both benzoate and benzamide derivatives. The study found that the herbicidal activity of some of these new compounds, particularly against monocotyledonous weeds, was significantly higher than that of the parent acifluorfen.

Derivatization for Analytical Purposes

In analytical chemistry, derivatization is often employed to enhance the volatility and thermal stability of analytes for gas chromatography (GC) analysis. For the analysis of acifluorfen and its metabolites in soil samples, a derivatization step is used to convert acifluorfen to this compound-ester using trimethylsilyl diazomethane. This allows for sensitive detection using a GC equipped with an electron capture detector (GC/ECD).

The following diagram illustrates a general workflow for the derivatization of acifluorfen for analytical purposes.

G start Soil Sample Containing Acifluorfen extraction Solvent Extraction start->extraction Step 1 partition Liquid-Liquid Partition extraction->partition Step 2 concentration Concentration partition->concentration Step 3 derivatization Methylation with TMS-diazomethane concentration->derivatization Step 4 cleanup Solid Phase Extraction (SPE) Cleanup derivatization->cleanup Step 5 analysis GC-ECD Analysis cleanup->analysis Step 6

Caption: Workflow for acifluorfen derivatization for GC analysis.

Quantitative Data Summary

The following tables summarize key quantitative data for acifluorfen, this compound, and its derivatives.

Table 1: Physicochemical Properties of Acifluorfen and this compound
PropertyAcifluorfenThis compoundReference(s)
IUPAC Name 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acidmethyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate
CAS Number 50594-66-650594-67-7
Molecular Formula C₁₄H₇ClF₃NO₅C₁₅H₉ClF₃NO₅
Molar Mass 361.66 g/mol 375.68 g/mol
Melting Point 155 °C52.8 - 54 °C
Solubility in Water 250 g/L (20 °C)N/A
Table 2: Herbicidal Activity of an Acifluorfen Analogue
Weed SpeciesEC₅₀ (μg/mL) - RootEC₅₀ (μg/mL) - StemReference
Echinochloa crusgalli2.030.93
Digitaria sanguinalis1.490.52

EC₅₀ values are for the compound 6-methylbenzodthiazol-2-yl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate.

Detailed Experimental Protocols

Protocol 1: Synthesis of Acifluorfen via Nitration

This protocol is based on a patented synthesis method.

  • Preparation of Reactant Mixture: Mix 3-(2-chloro-4-trifluoromethylphenoxy)benzoic acid with trichloromethane.

  • Preparation of Nitrating Agent: Prepare the nitrating agent by mixing nitric acid (concentration > 94%) and acetic acid in a mole ratio of 1:1.3-1.6.

  • Nitration Reaction: Add the nitrating agent to the reactant mixture. The mole ratio of the reactant to nitric acid should be 1:1.3-1.5.

  • Reaction Conditions: Maintain the reaction temperature between 35-45 °C for a duration of 3-5 hours.

  • Work-up and Isolation: Following the reaction, the product, acifluorfen, is isolated and purified using standard laboratory techniques.

Protocol 2: Derivatization of Acifluorfen to this compound-ester for GC Analysis

This protocol is adapted from an EPA method for soil analysis.

  • Extraction: Extract the soil sample containing acifluorfen using a sequence of solvents: 10% acetone in (0.5M KCl: 0.1M NaOH), followed by acetone in 1N HCl (9:1), and finally methanol. Use a Polytron homogenizer for extraction and centrifuge to separate the extracts.

  • Acidification and Partitioning: Combine the first two extracts and acidify with 1N HCl. Partition the combined extracts twice with dichloromethane.

  • Concentration: Add acetonitrile to the organic phase and concentrate the sample.

  • Derivatization: Take the concentrated sample and add 10 mL of 0.02M trimethylsilyl (TMS)-diazomethane and 2 mL of acetone. Let the sample stand for 1 hour to allow for the methylation of acifluorfen to this compound-ester.

  • Cleanup and Reconstitution: Perform a cleanup step using solid-phase extraction (SPE). Concentrate the sample to dryness and reconstitute it in 1 mL of toluene for GC analysis.

Signaling Pathway and Mode of Action

The herbicidal activity of acifluorfen and its derivatives is initiated by the inhibition of the enzyme protoporphyrinogen oxidase (Protox). This enzyme is a key component of the chlorophyll and heme biosynthesis pathways.

  • Inhibition of Protoporphyrinogen Oxidase: Acifluorfen binds to and inhibits Protox.

  • Accumulation of Protoporphyrinogen IX: This inhibition leads to the accumulation of the enzyme's substrate, protoporphyrinogen IX, in the plant cells.

  • Oxidation to Protoporphyrin IX: The accumulated protoporphyrinogen IX leaks from its normal pathway and is oxidized to protoporphyrin IX.

  • Photosensitization: Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates singlet oxygen, a highly reactive oxygen species.

  • Lipid Peroxidation and Cell Death: Singlet oxygen causes widespread damage to cellular components, particularly through the peroxidation of membrane lipids. This leads to loss of membrane integrity, cellular leakage, and ultimately, cell death, which manifests as chlorosis and desiccation of the plant tissue.

The following diagram depicts the mode of action of acifluorfen.

G cluster_accumulation Accumulation & Photosensitization ALA δ-Aminolevulinic Acid (ALA) Porphobilinogen Porphobilinogen ALA->Porphobilinogen Biosynthesis Pathway Protoporphyrinogen_IX Protoporphyrinogen IX Porphobilinogen->Protoporphyrinogen_IX Biosynthesis Pathway Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_IX->Protoporphyrin_IX Non-enzymatic Oxidation Protox Protoporphyrinogen Oxidase (Protox) Protoporphyrinogen_IX->Protox Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme ROS Reactive Oxygen Species (Singlet Oxygen) Protoporphyrin_IX->ROS Acifluorfen Acifluorfen Acifluorfen->Protox Inhibition Protox->Protoporphyrin_IX Catalysis Cell_Death Lipid Peroxidation & Cell Death ROS->Cell_Death Light Light + O₂ Light->ROS

Caption: Mode of action of acifluorfen via inhibition of Protox.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Acifluorfen-Methyl

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a selective pre- and post-emergence herbicide. The information is curated for researchers, scientists, and professionals involved in drug development and related fields, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

Core Physical and Chemical Properties

This compound, with the chemical name methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, possesses distinct physical and chemical characteristics that dictate its environmental fate and herbicidal activity. These properties are summarized below.

Table 1: Physical and Chemical Properties of Acifluorfen and its Derivatives

PropertyValueCompound
Molecular Formula C₁₅H₉ClF₃NO₅[1][2]This compound
Molecular Weight 375.68 g/mol [1]This compound
Physical State Off-white solid[3][4]Acifluorfen
Melting Point 151.5-157 °CAcifluorfen
142-167 °CAcifluorfen
-93.9 °CThis compound
124-125 °CAcifluorfen-sodium
Boiling Point 65 °CThis compound
Degradation Point 235 °CAcifluorfen
Vapor Pressure 0.133 mPa at 20 °CAcifluorfen
0.01 mPa at 20 °CAcifluorfen-sodium
Water Solubility >250,000 mg/L at 25 °CAcifluorfen-sodium
Solubility in Organic Solvents Acetone: very soluble; Ethanol: very soluble; Xylene: slightly solubleAcifluorfen-sodium
Methanol: 64.15 g/100 mL; Octanol: 5.37 g/100 mL; Hexane: <5x10⁻⁵ g/100 mL (all at 25 °C)Acifluorfen-sodium
Octanol-Water Partition Coefficient (log P) 1.18Acifluorfen
Dissociation Constant (pKa) 3.86 at 25 °CAcifluorfen

Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase

The herbicidal activity of this compound is primarily due to its potent inhibition of the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial in the tetrapyrrole biosynthesis pathway, which leads to the production of both chlorophyll and heme.

Inhibition of PPO by this compound leads to an accumulation of its substrate, protoporphyrinogen IX, in the plant cells. This accumulated protoporphyrinogen IX leaks from its normal location in the plastid and is rapidly oxidized to protoporphyrin IX in the cytoplasm. Protoporphyrin IX is a powerful photosensitizing molecule. In the presence of light and oxygen, it generates reactive oxygen species (ROS), such as singlet oxygen. These ROS cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, cellular leakage, and ultimately, cell death.

Acifluorfen_Mechanism cluster_pathway Tetrapyrrole Biosynthesis Pathway cluster_leakage Cytoplasmic Accumulation & Photooxidation Acifluorfen This compound PPO Protoporphyrinogen Oxidase (PPO) Acifluorfen->PPO Inhibits ProtogenIX Protoporphyrinogen IX ProtoIX Protoporphyrin IX ProtogenIX->ProtoIX Blocked by Acifluorfen Light Light + O₂ ROS Reactive Oxygen Species (ROS) MembraneDamage Lipid Peroxidation & Cell Membrane Damage ROS->MembraneDamage CellDeath Cell Death MembraneDamage->CellDeath Precursors Precursors Precursors->ProtogenIX ProtogenIX_leak Accumulated Protoporphyrinogen IX (leaks from plastid) ProtoIX_cyto Protoporphyrin IX (powerful photosensitizer) ProtogenIX_leak->ProtoIX_cyto Oxidation ProtoIX_cyto->ROS Generates

Caption: Mechanism of action of this compound.

Experimental Protocols

The determination of the physical and chemical properties of a compound like this compound requires standardized experimental procedures. Below are detailed methodologies for key experiments.

The melting point is a fundamental property for compound identification and purity assessment.

Methodology:

  • Sample Preparation: A small amount of dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of about 3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a dedicated melting point apparatus.

  • Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

  • Observation: The temperature at which the substance first begins to liquefy is recorded as the start of the melting range. The temperature at which the last solid particle melts is recorded as the end of the range.

  • Purity Check: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

The octanol-water partition coefficient (Kow or P) is a critical parameter for predicting the environmental distribution and bioaccumulation potential of a substance. The OECD 107 guideline is a standard method.

Methodology:

  • Solvent Preparation: High-purity n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period.

  • Solution Preparation: A stock solution of this compound is prepared in either water-saturated n-octanol or octanol-saturated water. The concentration should be below the limit of solubility in both phases.

  • Partitioning: A specific volume ratio of the two phases (e.g., 1:1, 2:1, 1:2 of octanol to water) is placed in a vessel. The stock solution is added, and the vessel is shaken vigorously at a constant temperature (e.g., 25 °C) until equilibrium is reached. This can take from a few hours to several days.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water phases.

  • Concentration Analysis: The concentration of this compound in both the aqueous and octanol phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log P).

Shake_Flask_Workflow start Start prep_solvents 1. Prepare Saturated Solvents (n-Octanol and Water) start->prep_solvents prep_solution 2. Prepare Stock Solution of this compound prep_solvents->prep_solution mix_phases 3. Mix Solvents and Stock Solution in a Flask prep_solution->mix_phases shake 4. Shake to Reach Equilibrium (Constant Temperature) mix_phases->shake centrifuge 5. Centrifuge to Separate Phases shake->centrifuge analyze_aq 6a. Analyze Aqueous Phase (e.g., HPLC) centrifuge->analyze_aq analyze_oct 6b. Analyze Octanol Phase (e.g., HPLC) centrifuge->analyze_oct calculate 7. Calculate Kow and log P analyze_aq->calculate analyze_oct->calculate end End calculate->end

Caption: Experimental workflow for Kow determination.

Solubility data is essential for formulation development and environmental risk assessment.

Methodology:

  • Sample Addition: An excess amount of this compound is added to a known volume of distilled water in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Phase Separation: The undissolved solid is allowed to settle. If necessary, the solution is filtered or centrifuged to remove all suspended particles.

  • Analysis: A known volume of the clear, saturated aqueous solution is carefully removed. The concentration of this compound in this aliquot is determined by a suitable analytical method, such as HPLC or UV-Vis spectrophotometry after creating a calibration curve.

  • Expression of Results: The solubility is typically expressed in units of mass per unit volume (e.g., mg/L or g/100 mL) at the specified temperature.

References

Acifluorfen-Methyl: A Deep Dive into its Photobleaching Herbicidal Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acifluorfen-methyl is a widely utilized photobleaching herbicide belonging to the diphenyl ether class. Its mode of action centers on the inhibition of protoporphyrinogen oxidase (Protox), a key enzyme in the tetrapyrrole biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer. In the presence of light, protoporphyrin IX generates reactive oxygen species, which induce rapid lipid peroxidation and subsequent cell membrane disruption, ultimately leading to plant death. This technical guide provides a comprehensive overview of the core mechanisms, quantitative efficacy, and experimental methodologies used to study this compound.

Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase

This compound's primary target is the enzyme protoporphyrinogen oxidase (Protox, EC 1.3.3.4). Protox catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a crucial step in both chlorophyll and heme biosynthesis. By competitively inhibiting Protox, this compound disrupts this vital pathway.[1] This blockage causes the substrate, protoporphyrinogen IX, to accumulate. The excess protoporphyrinogen IX is then auto-oxidized outside the normal enzymatic pathway, leading to a massive buildup of protoporphyrin IX in the cytoplasm.[2]

Protoporphyrin IX is a highly effective photosensitizer. When exposed to light, it absorbs energy and transfers it to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂). This singlet oxygen, along with other reactive oxygen species (ROS), initiates a cascade of lipid peroxidation events within the cell membranes. The integrity of the cellular and organellar membranes is compromised, leading to leakage of cellular contents, loss of function, and ultimately, rapid cell death. This manifests as the characteristic photobleaching symptoms of chlorosis and necrosis observed in susceptible plants.[2][3]

Signaling Pathway and Cellular Effects

The following diagram illustrates the signaling cascade initiated by this compound, leading to phytotoxicity.

Acifluorfen_Signaling_Pathway cluster_chloroplast Chloroplast/Mitochondria cluster_cytoplasm Cytoplasm Protoporphyrinogen_IX Protoporphyrinogen IX Protox Protoporphyrinogen Oxidase (Protox) Protoporphyrinogen_IX->Protox Substrate Accumulated_ProtoIX Accumulated Protoporphyrin IX Protoporphyrinogen_IX->Accumulated_ProtoIX Leakage & Auto-oxidation Protoporphyrin_IX Protoporphyrin IX Protox->Protoporphyrin_IX Oxidation This compound This compound This compound->Protox Inhibition Light Light ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death Accumulated_ProtoIXLight Accumulated_ProtoIXLight Accumulated_ProtoIXLight->ROS Photosensitization

Caption: Signaling pathway of this compound's herbicidal action.

Quantitative Data

The efficacy of this compound can be quantified through various metrics, including the half-maximal inhibitory concentration (IC50) for enzyme activity and the half-maximal effective concentration (EC50) for herbicidal effects on whole plants.

ParameterSpeciesTissue/OrganelleValueReference
Protox Inhibition (IC50)
AcifluorfenHumanLiver MitochondriaCompetitive Inhibition[1]
AcifluorfenHumanPlacenta MitochondriaCompetitive Inhibition
AcifluorfenMouseLiver MitochondriaCompetitive Inhibition
AcifluorfenPigLiver MitochondriaMixed-Type Inhibition
AcifluorfenPigPlacenta MitochondriaCompetitive Inhibition
This compoundBarley (Hordeum vulgare)EtioplastsInhibition observed
This compoundSoybean (Glycine max)Root MitochondriaNo effect
Herbicidal Effect
This compoundCucumber (Cucumis sativus)Greening Chloroplasts98% reduction in Mg-protoporphyrin IX formation at 10 µM
AcifluorfenTobacco (Nicotiana tabacum)Transgenic plants overexpressing Arabidopsis PPO-1~5-fold increased tolerance
Butafenacil (a related PPO inhibitor)Arabidopsis thalianaTransgenic seedlings with altered PPO>50-fold higher tolerance

Experimental Protocols

Protoporphyrinogen Oxidase (Protox) Activity Assay

This protocol is adapted for the measurement of Protox activity in plant chloroplasts and the assessment of this compound inhibition.

Experimental Workflow:

Protox_Assay_Workflow Start Start Isolation Isolate Chloroplasts from Plant Tissue Start->Isolation Incubation Incubate Chloroplasts with This compound (or control) Isolation->Incubation Substrate_Addition Add Protoporphyrinogen IX (Substrate) Incubation->Substrate_Addition Reaction Incubate in the Dark Substrate_Addition->Reaction Measurement Measure Protoporphyrin IX Formation (Fluorescence) Reaction->Measurement Analysis Calculate Protox Activity and Inhibition Measurement->Analysis End End Analysis->End

Caption: Workflow for the Protox activity and inhibition assay.

Materials:

  • Plant tissue (e.g., spinach leaves, cucumber cotyledons)

  • Extraction buffer (e.g., 330 mM sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate, 0.1% BSA)

  • Assay buffer (e.g., 100 mM HEPES-KOH pH 7.6, 1 mM DTT, 1 mM EDTA)

  • Protoporphyrinogen IX (substrate)

  • This compound stock solution (in a suitable solvent like DMSO or acetone)

  • Spectrofluorometer

Procedure:

  • Chloroplast Isolation: Homogenize fresh plant tissue in ice-cold extraction buffer. Filter the homogenate through layers of cheesecloth and nylon mesh. Centrifuge the filtrate at a low speed to pellet the chloroplasts. Resuspend the chloroplast pellet in a minimal volume of extraction buffer.

  • Enzyme Assay: In a microfuge tube, combine the assay buffer, the isolated chloroplasts (enzyme source), and the desired concentration of this compound or the solvent control.

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 5 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add protoporphyrinogen IX to start the reaction.

  • Incubation: Incubate the reaction mixture in the dark at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a solvent like acetone or methanol.

  • Measurement: Centrifuge the mixture to pellet the debris. Measure the fluorescence of the supernatant using a spectrofluorometer with excitation and emission wavelengths appropriate for protoporphyrin IX (e.g., excitation ~405 nm, emission ~635 nm).

  • Data Analysis: Calculate the rate of protoporphyrin IX formation and determine the percent inhibition by this compound compared to the control. IC50 values can be calculated by testing a range of inhibitor concentrations.

Electrolyte Leakage Assay for Membrane Damage

This assay quantifies cell membrane damage by measuring the leakage of electrolytes from plant tissues treated with this compound.

Experimental Workflow:

Electrolyte_Leakage_Workflow Start Start Preparation Prepare Leaf Discs from Treated and Control Plants Start->Preparation Washing Wash Leaf Discs to Remove Surface Contaminants Preparation->Washing Incubation Incubate Leaf Discs in Deionized Water Washing->Incubation Measurement1 Measure Initial Electrical Conductivity (C1) Incubation->Measurement1 Boiling Boil the Samples to Induce Maximum Electrolyte Leakage Measurement1->Boiling Measurement2 Measure Final Electrical Conductivity (C2) Boiling->Measurement2 Calculation Calculate Percentage Electrolyte Leakage Measurement2->Calculation End End Calculation->End

Caption: Workflow for the electrolyte leakage assay.

Materials:

  • Plant leaves from this compound treated and control plants

  • Cork borer or razor blade

  • Test tubes

  • Deionized water

  • Conductivity meter

  • Water bath or heat block

Procedure:

  • Sample Collection: Collect leaf samples from plants at a specific time after treatment with this compound.

  • Leaf Disc Preparation: Use a cork borer to cut uniform leaf discs from the collected leaves, avoiding major veins.

  • Washing: Rinse the leaf discs with deionized water to remove any surface electrolytes.

  • Incubation: Place a known number of leaf discs in a test tube containing a specific volume of deionized water.

  • Initial Conductivity Measurement: Incubate the tubes at room temperature for a set period (e.g., 2-4 hours) with gentle shaking. Measure the electrical conductivity of the solution (C1).

  • Total Electrolyte Measurement: After the initial reading, heat the test tubes in a boiling water bath for a specified time (e.g., 15-20 minutes) to kill the tissues and release all electrolytes. Cool the tubes to room temperature and measure the final electrical conductivity (C2).

  • Data Analysis: Calculate the percentage of electrolyte leakage using the formula: Electrolyte Leakage (%) = (C1 / C2) * 100.

Lipid Peroxidation Assay (TBARS Method)

This protocol measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of this process.

Materials:

  • Plant tissue

  • Trichloroacetic acid (TCA) solution (e.g., 0.1% w/v)

  • Thiobarbituric acid (TBA) solution (e.g., 0.5% w/v in 20% TCA)

  • Spectrophotometer

Procedure:

  • Tissue Homogenization: Homogenize a known weight of fresh plant tissue in TCA solution.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) to pellet cell debris.

  • Reaction with TBA: Mix the supernatant with an equal volume of TBA solution.

  • Incubation: Heat the mixture in a boiling water bath for a specific time (e.g., 30 minutes).

  • Cooling and Centrifugation: Quickly cool the reaction tubes on ice and centrifuge to clarify the solution.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific absorbance correction).

  • Calculation: Calculate the concentration of MDA using its extinction coefficient (155 mM⁻¹ cm⁻¹) after subtracting the non-specific absorbance at 600 nm. The results are typically expressed as nmol MDA per gram of fresh weight.

Conclusion

This compound's efficacy as a photobleaching herbicide is a direct consequence of its targeted inhibition of protoporphyrinogen oxidase. The subsequent accumulation of protoporphyrin IX and the light-dependent generation of reactive oxygen species provide a clear and potent mechanism for inducing rapid phytotoxicity in susceptible plant species. The experimental protocols detailed in this guide offer robust methods for researchers to further investigate the intricate details of this herbicide's mode of action and to evaluate its effects on various plant systems. A thorough understanding of these mechanisms is crucial for the development of more effective and selective herbicides and for managing herbicide resistance in agricultural settings.

References

The Dawn of a New Class of Herbicides: An In-depth Technical Guide to the Initial Discovery and Development of Nitrophenyl Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The mid-20th century marked a pivotal era in agricultural science with the advent of synthetic herbicides. Among the significant breakthroughs was the discovery and development of nitrophenyl ethers, a class of compounds that would go on to become a cornerstone of weed management for decades. This technical guide delves into the core aspects of their initial discovery, detailing the synthesis, mechanism of action, structure-activity relationships, and the experimental methodologies that underpinned their development.

Initial Discovery and Synthesis

The journey of nitrophenyl ether herbicides began with the exploration of the herbicidal properties of various substituted diphenyl ethers. Early research focused on the synthesis of analogs with different substitution patterns on the phenyl rings to understand their impact on phytotoxicity. A common synthetic route employed was the Williamson ether synthesis, which involves the reaction of a substituted phenoxide with a halogenated nitrobenzene.

One of the pioneering compounds in this class was Nitrofen (2,4-dichlorophenyl p-nitrophenyl ether). Its synthesis, and that of its analogs, laid the groundwork for a vast library of nitrophenyl ether herbicides.

General Synthesis Protocol: Williamson Ether Synthesis

A prevalent method for synthesizing p-nitrophenyl ethers involves the condensation of a substituted phenol with p-nitrochlorobenzene in the presence of a base.

Experimental Protocol: Synthesis of 4-(Substituted phenoxy)nitrobenzenes

  • Materials: Substituted phenol, potassium hydroxide (KOH) or sodium hydroxide (NaOH), p-nitrochlorobenzene, and a suitable solvent (e.g., N,N-dimethylacetamide).

  • Procedure:

    • A mixture of the substituted phenol (1.2 molar equivalents) and a base such as KOH or NaOH (1.1 molar equivalents) is prepared in a solvent like N,N-dimethylacetamide.

    • p-Nitrochlorobenzene (1.0 molar equivalent) is added to the mixture.

    • The reaction mixture is heated to a temperature range of 150-160°C and maintained until the p-nitrochlorobenzene is consumed, which can be monitored by techniques like thin-layer chromatography.

    • Upon completion, the reaction mixture is poured into an aqueous alkaline solution.

    • The product is then extracted using an organic solvent such as ether or benzene.

    • The extracted product is purified through recrystallization or column chromatography to yield the desired nitrophenyl ether.[1]

This general procedure was adapted to create a variety of analogs, allowing researchers to systematically study the structure-activity relationships.

Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

The herbicidal activity of nitrophenyl ethers is primarily attributed to their potent inhibition of the enzyme protoporphyrinogen oxidase (PPO).[2] PPO is a key enzyme in the biosynthesis of both chlorophyll in plants and heme in animals.

In plants, PPO catalyzes the oxidation of protoporphyrinogen IX (Proto IX-gen) to protoporphyrin IX (Proto IX). The inhibition of PPO by nitrophenyl ether herbicides leads to the accumulation of Proto IX-gen in the chloroplasts. This excess Proto IX-gen leaks into the cytoplasm where it is non-enzymatically oxidized to Proto IX.[3]

In the presence of light, the accumulated Proto IX acts as a photosensitizer, generating highly reactive singlet oxygen (¹O₂).[3] These reactive oxygen species cause rapid peroxidation of membrane lipids, leading to the disruption of cell membrane integrity, leakage of cellular contents, and ultimately, cell death. This light-dependent mechanism explains the characteristic rapid bleaching and necrotic symptoms observed in susceptible plants treated with these herbicides.

Below is a diagram illustrating the signaling pathway of PPO inhibition by nitrophenyl ether herbicides.

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA ALA Glutamate->ALA Biosynthesis Pathway Porphobilinogen Porphobilinogen ALA->Porphobilinogen Biosynthesis Pathway Uroporphyrinogen_III Uroporphyrinogen_III Porphobilinogen->Uroporphyrinogen_III Biosynthesis Pathway Coproporphyrinogen_III Coproporphyrinogen_III Uroporphyrinogen_III->Coproporphyrinogen_III Biosynthesis Pathway Protoporphyrinogen_IX Protoporphyrinogen_IX Coproporphyrinogen_III->Protoporphyrinogen_IX Biosynthesis Pathway Protoporphyrin_IX Protoporphyrin_IX Protoporphyrinogen_IX->Protoporphyrin_IX PPO Protoporphyrinogen_IX_leaked Protoporphyrinogen IX (leaked) Protoporphyrinogen_IX->Protoporphyrinogen_IX_leaked Leaks out Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll PPO PPO Protoporphyrin_IX_accumulated Protoporphyrin IX (accumulated) Protoporphyrinogen_IX_leaked->Protoporphyrin_IX_accumulated Non-enzymatic Oxidation ROS Reactive Oxygen Species (¹O₂) Protoporphyrin_IX_accumulated->ROS + Light + O₂ Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Damages Membranes Cell_Death Cell Death Lipid_Peroxidation->Cell_Death Nitrophenyl_Ether Nitrophenyl Ether Herbicide Nitrophenyl_Ether->PPO Inhibits

PPO Inhibition Pathway by Nitrophenyl Ether Herbicides

Structure-Activity Relationships and Herbicidal Efficacy

The initial development of nitrophenyl ether herbicides heavily relied on structure-activity relationship (SAR) studies to optimize their herbicidal potency and selectivity. Research indicated that the nature and position of substituents on both phenyl rings significantly influenced their activity.

A key finding was the classification of these herbicides into groups based on their requirement for light to exert their phytotoxic effects. This light dependency is directly linked to their mechanism of action, which involves the light-induced generation of reactive oxygen species.

  • Light-Requiring Group: Compounds in this group, such as Nitrofen, typically possess at least one substituent at the ortho position of the phenoxy ring (the "A" ring).[1]

  • Dark-Active Group: Herbicides active in the absence of light often lack an ortho-substituent.

The following table summarizes the qualitative herbicidal activity of a selection of early nitrophenyl ether compounds against barnyard grass (Echinochloa crus-galli), a common weed in many crops.

CompoundSubstituents on Phenoxy RingHerbicidal Activity (Light)Herbicidal Activity (Dark)
p-Nitrophenyl phenyl etherNoneWeakWeak
2-Chlorophenyl p-nitrophenyl ether2-ClStrongModerate
3-Chlorophenyl p-nitrophenyl ether3-ClStrongStrong
4-Chlorophenyl p-nitrophenyl ether4-ClStrongWeak
Nitrofen (2,4-Dichlorophenyl p-nitrophenyl ether)2,4-diClStrongWeak
2,5-Dichlorophenyl p-nitrophenyl ether2,5-diClStrongModerate
2,6-Dichlorophenyl p-nitrophenyl ether2,6-diClStrongModerate
3,4-Dichlorophenyl p-nitrophenyl ether3,4-diClWeakStrong
3,5-Dichlorophenyl p-nitrophenyl ether3,5-diClStrongStrong
2,4,6-Trichlorophenyl p-nitrophenyl ether2,4,6-triClStrongWeak

Data adapted from qualitative assessments in early structure-activity relationship studies. "Strong" indicates significant inhibition of shoot and root growth, "Moderate" indicates noticeable inhibition, and "Weak" indicates little to no effect.

Experimental Protocols for Evaluation

The development of nitrophenyl ether herbicides was guided by rigorous testing methodologies to assess their efficacy and selectivity. These protocols included laboratory-based bioassays and greenhouse trials.

Herbicidal Activity Bioassay (Petri Dish Method)

A common initial screening method to evaluate the phytotoxicity of new compounds was the petri dish bioassay. This method provides a rapid assessment of a compound's effect on seed germination and early seedling growth.

Experimental Protocol: Petri Dish Bioassay

  • Materials: Test compound, acetone, filter paper, petri dishes, seeds of a target weed species (e.g., barnyard grass - Echinochloa crus-galli), and a controlled environment chamber.

  • Procedure:

    • A solution of the test compound is prepared in acetone at various concentrations.

    • Aliquots of the test solution are applied to filter paper placed in petri dishes.

    • The acetone is allowed to evaporate completely, leaving a uniform residue of the test compound on the filter paper.

    • A specific number of seeds (e.g., 40) of the target weed are placed on the treated filter paper.

    • A defined volume of water (e.g., 10 mL) is added to each petri dish.

    • The petri dishes are then incubated in a controlled environment chamber at a constant temperature (e.g., 30°C) for a set period (e.g., 8 days) under either light or dark conditions.

    • Control groups are prepared using filter paper treated only with acetone.

    • After the incubation period, the length of the shoots and roots of the seedlings are measured.

    • The herbicidal effect is determined by comparing the growth of the treated seedlings to that of the control group. The results are often expressed as a percentage of inhibition.

Greenhouse Pot Bioassay for Pre- and Post-emergence Activity

To further evaluate the herbicidal potential of promising compounds under more realistic conditions, greenhouse pot bioassays are conducted. These assays can be designed to assess both pre-emergence (activity in soil before weed emergence) and post-emergence (activity on emerged weeds) efficacy.

Experimental Protocol: Greenhouse Pot Bioassay

  • Materials: Test compound formulated as an emulsifiable concentrate or wettable powder, pots filled with a standard soil mix, seeds of target weed species and crop species, a greenhouse with controlled temperature and light conditions, and a sprayer for herbicide application.

  • Procedure for Pre-emergence Assay:

    • Pots are filled with soil and seeded with a known number of weed and crop seeds at a specific depth.

    • The test compound is applied to the soil surface at various rates (e.g., kilograms per hectare).

    • The pots are then placed in the greenhouse and watered regularly.

    • After a specific period (e.g., 2-3 weeks), the number of emerged and healthy plants (weeds and crops) is counted.

    • Herbicidal efficacy is assessed by the percentage of weed control, and crop tolerance is evaluated by observing any signs of injury.

  • Procedure for Post-emergence Assay:

    • Weed and crop species are grown in pots in the greenhouse until they reach a specific growth stage (e.g., 2-3 leaf stage).

    • The test compound is then sprayed over the top of the plants at various rates.

    • The plants are returned to the greenhouse and observed for signs of injury (e.g., necrosis, chlorosis, stunting).

    • After a set period (e.g., 1-2 weeks), the herbicidal effect is rated visually as a percentage of control compared to untreated plants, and crop injury is similarly assessed.

The logical workflow for the discovery and initial development of nitrophenyl ether herbicides is depicted in the following diagram.

Herbicide_Development_Workflow Start Hypothesis Generation: Substituted Diphenyl Ethers may have herbicidal activity Synthesis Chemical Synthesis (e.g., Williamson Ether Synthesis) Start->Synthesis Analog_Library Library of Nitrophenyl Ether Analogs Synthesis->Analog_Library Primary_Screening Primary Screening: Petri Dish Bioassay (Pre-emergence) Analog_Library->Primary_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Primary_Screening->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Secondary_Screening Secondary Screening: Greenhouse Pot Bioassay (Pre- & Post-emergence) Lead_Identification->Secondary_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., PPO Inhibition Assay) Secondary_Screening->Mechanism_of_Action Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization Mechanism_of_Action->Lead_Optimization Lead_Optimization->Synthesis Iterative Design & Synthesis Development_Candidate Selection of Development Candidate Lead_Optimization->Development_Candidate

Discovery and Development Workflow for Nitrophenyl Ether Herbicides

Physicochemical Properties of Early Nitrophenyl Ether Herbicides

The environmental fate and biological activity of herbicides are significantly influenced by their physicochemical properties. The table below presents key properties for some of the early and commercially significant nitrophenyl ether herbicides.

PropertyNitrofenAcifluorfenOxyfluorfen
IUPAC Name 2,4-dichloro-1-(4-nitrophenoxy)benzene5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene
Molecular Formula C₁₂H₇Cl₂NO₃C₁₄H₇ClF₃NO₅C₁₅H₁₁ClF₃NO₄
Molecular Weight 284.09 g/mol 361.66 g/mol 361.70 g/mol
Melting Point 64-71 °C142-167 °C84-85 °C
Water Solubility 0.7-1.2 mg/L at 22 °C>250,000 mg/L at 25 °C (as sodium salt)0.1 mg/L
Vapor Pressure -0.133 mPa at 20 °C0.026 mPa at 25 °C
Log P (octanol-water) 4.31.0 - 1.18 (sodium salt)4.47

Data sourced from various chemical databases and literature.

Conclusion

The initial discovery and development of nitrophenyl ether herbicides represented a significant advancement in chemical weed control. Through systematic synthesis and rigorous biological evaluation, researchers were able to establish key structure-activity relationships and elucidate their primary mechanism of action as inhibitors of protoporphyrinogen oxidase. The experimental protocols developed during this period laid the foundation for the screening and characterization of future generations of herbicides. This in-depth technical guide provides a core understanding of the foundational science that led to this important class of agricultural chemicals.

References

Acifluorfen-methyl CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acifluorfen-methyl, a diphenyl ether herbicide. It details its chemical properties, mechanism of action, toxicological profile, and analytical methodologies for its detection.

Core Chemical and Physical Properties

This compound is chemically known as methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate[1][2][3]. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 50594-67-7[2]
Molecular Formula C₁₅H₉ClF₃NO₅[2]
Molecular Weight 375.68 g/mol
IUPAC Name methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate
SMILES COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)--INVALID-LINK--[O-]
InChIKey AHGMXAFUHVRQAD-UHFFFAOYSA-N

Mechanism of Action: Protoporphyrinogen Oxidase Inhibition

This compound functions as a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO). This enzyme is critical in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules like chlorophyll and heme.

The inhibition of PPO by this compound leads to the accumulation of protoporphyrinogen IX, which then leaks from its normal location within the plastid into the cytoplasm. Here, it is rapidly oxidized to protoporphyrin IX. Protoporphyrin IX is a powerful photosensitizing molecule. In the presence of light and oxygen, it generates reactive oxygen species (ROS), such as singlet oxygen. These ROS cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death. This light-dependent photooxidative damage is the primary mode of herbicidal action.

Acifluorfen_Methyl_MOA cluster_plastid Plastid cluster_cytoplasm Cytoplasm ALA δ-Aminolevulinate PBG Porphobilinogen ALA->PBG UPGIII Uroporphyrinogen III PBG->UPGIII CPGIII Coproporphyrinogen III UPGIII->CPGIII PPGIX Protoporphyrinogen IX CPGIII->PPGIX PPIX_plastid Protoporphyrin IX PPGIX->PPIX_plastid Protoporphyrinogen Oxidase (PPO) PPGIX_leak Protoporphyrinogen IX PPGIX->PPGIX_leak Accumulation & Leakage Mg_PPIX Mg-Protoporphyrin IX PPIX_plastid->Mg_PPIX Mg-chelatase PChlide Protochlorophyllide Mg_PPIX->PChlide Chlorophyll Chlorophyll PChlide->Chlorophyll PPIX_cyto Protoporphyrin IX PPGIX_leak->PPIX_cyto Oxidation ROS Reactive Oxygen Species (ROS) PPIX_cyto->ROS Photosensitization Acifluorfen This compound PPO_inhibition Acifluorfen->PPO_inhibition PPO_inhibition->PPGIX Inhibition MembraneDamage Membrane Lipid Peroxidation ROS->MembraneDamage CellDeath Cell Death MembraneDamage->CellDeath Light Light + O₂ Light->PPIX_cyto

Mechanism of action of this compound.

Toxicological Profile

The acute toxicity of Acifluorfen and its sodium salt has been evaluated in various animal models.

SpeciesRouteLD₅₀Toxicity ClassSource
Rat (male)Oral2025 mg/kgSlightly Toxic
Rat (female)Oral1370 mg/kgSlightly Toxic
Rat (sodium salt)Oral1300 mg/kgSlightly Toxic
RabbitDermal>2000 mg/kg-
RatInhalation (4-hour)>6.9 mg/L air-
Mallard DuckOral2821 mg/kgPractically Nontoxic
Bobwhite QuailOral325 mg/kgModerately Toxic

Chronic exposure to high doses of Acifluorfen in rats has been associated with decreased food consumption and increased liver and kidney weights. In the United States, Acifluorfen is classified as a General Use Pesticide (GUP) but products containing it carry the "DANGER" signal word due to the risk of serious eye injury.

Experimental Protocols: Analytical Determination

The determination of this compound and its metabolites in environmental and biological matrices is crucial for regulatory and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed techniques.

Sample Preparation for Soil Analysis (EPA Method A9208)

This protocol outlines the extraction of Acifluorfen and its metabolites from soil samples.

  • Extraction: Homogenize soil samples sequentially with the following solvents:

    • 10% acetone in a solution of 0.5M KCl and 0.1M NaOH (pH > 13.0).

    • A 9:1 mixture of acetone and 1N HCl.

    • Methanol. After each extraction, centrifuge the sample and decant the supernatant.

  • Acidification and Partitioning: Combine the first two extracts and acidify with 1N HCl. Partition the combined extracts twice with dichloromethane.

  • Drying and Concentration: Pass the organic phase through phase separation paper to remove water. Add acetonitrile and concentrate the sample.

  • Derivatization (for GC analysis): Methylate an aliquot of the concentrated sample using trimethylsilyl diazomethane in hexane. Reconstitute the sample in toluene for GC analysis.

  • Cleanup for HPLC: An aliquot of the non-derivatized concentrate is used for HPLC analysis.

Chromatographic Conditions

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

  • Application: Determination of Acifluorfen and its amine metabolite in crops and soil.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water or an ammonium phosphate-methanol mobile phase can be employed.

  • Detection: UV detection is suitable for Acifluorfen, while a fluorescence detector is used for the acifluorfen-amine metabolite.

  • Limit of Quantification (LOQ): 10 µg/kg (ppb) in soil for all analytes. A modified method using UPLC/MS/MS can achieve an LOQ of 5 µg/kg for Acifluorfen. In crops, the detection limit by HPLC-UV is reported to be 0.02 ppm.

Gas Chromatography (GC) with Electron Capture Detection (ECD)

  • Application: Analysis of methylated derivatives of Acifluorfen and its metabolites in soil.

  • Column: A high-resolution fused silica capillary GC column is appropriate.

  • Injector: Splitless injection is commonly used.

  • Detector: An Electron Capture Detector (ECD) provides high sensitivity for halogenated compounds like this compound.

  • Limit of Quantification (LOQ): 10 µg/kg (ppb) in soil for methylated analytes.

General analytical workflow for this compound.

References

Acifluorfen-Methyl's Impact on Chlorophyll and Heme Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acifluorfen-methyl is a diphenyl ether herbicide that induces rapid photobleaching and necrosis in susceptible plants. Its primary mode of action is the potent inhibition of protoporphyrinogen oxidase (Protox), a key enzyme in the tetrapyrrole biosynthesis pathway. This pathway is fundamental for the production of both chlorophyll, the cornerstone of photosynthesis in plants, and heme, an essential component of cytochromes and hemoglobin in both plants and animals. This technical guide provides an in-depth analysis of the biochemical and physiological consequences of this compound's inhibition of Protox, with a focus on the downstream effects on chlorophyll and heme synthesis. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in plant science, herbicide development, and tetrapyrrole biochemistry.

Introduction

The tetrapyrrole biosynthesis pathway is a highly conserved and essential metabolic route responsible for the synthesis of vital molecules such as chlorophylls, hemes, sirohemes, and bilins. In plants, the pathway is spatially regulated, with early steps occurring in the stroma of plastids and later stages, including the action of protoporphyrinogen oxidase (Protox), being membrane-associated. This compound, a member of the diphenyl ether class of herbicides, exerts its phytotoxic effects by specifically targeting and inhibiting Protox. This inhibition disrupts the normal flow of the tetrapyrrole pathway, leading to the accumulation of the substrate of Protox, protoporphyrinogen IX. This accumulated substrate is then rapidly oxidized to protoporphyrin IX, a potent photosensitizer. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species (ROS), which cause lipid peroxidation, membrane damage, and ultimately, cell death. This guide will delve into the specifics of this mechanism, providing quantitative data on enzyme inhibition, detailed experimental procedures for its study, and visual representations of the affected pathways.

Mechanism of Action of this compound

The universally accepted mechanism of action for this compound is the inhibition of protoporphyrinogen oxidase (Protox).[1] Protox catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a critical step in both chlorophyll and heme biosynthesis.[2] The inhibition of Protox by this compound leads to the accumulation of protoporphyrinogen IX in the cytoplasm.[3] This excess protoporphyrinogen IX is then non-enzymatically or by other oxidases converted to protoporphyrin IX.[3]

Protoporphyrin IX is a powerful photosensitizer. When it accumulates in plant cells and is exposed to light, it absorbs light energy and transfers it to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).[3] This singlet oxygen and other reactive oxygen species initiate a cascade of lipid peroxidation, leading to the rapid destruction of cellular membranes, including the plasmalemma and tonoplast. This widespread membrane damage results in leakage of cellular contents, loss of turgor, and ultimately, cell death, which manifests as the characteristic chlorosis and desiccation seen in treated plants.

Quantitative Data: Inhibition of Protoporphyrinogen Oxidase

The inhibitory potency of this compound against protoporphyrinogen oxidase has been quantified in various studies. This section summarizes the key quantitative data in a structured format for easy comparison.

Parameter Value Organism/Tissue Reference
IC₅₀ 4 nMCorn (Zea mays) etioplast
Inhibition of Mg-protoporphyrin IX formation 98%Cucumber (Cucumis sativus) greening chloroplasts (at 10 µM this compound)
Protox Inhibition >90%Barley (Hordeum vulgare) etioplasts and root mitochondria

Note: The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. The high potency (in the nanomolar range) of this compound highlights its specificity for Protox.

Impact on Chlorophyll and Heme Biosynthesis Pathways

The inhibition of protoporphyrinogen oxidase by this compound creates a bottleneck in the tetrapyrrole biosynthesis pathway, impacting both chlorophyll and heme production.

Chlorophyll Biosynthesis

In plants, the synthesis of chlorophyll is a multi-step process that diverges from the heme synthesis pathway after the formation of protoporphyrin IX. The insertion of Mg²⁺ into protoporphyrin IX by magnesium chelatase is the committed step for chlorophyll synthesis. This compound's inhibition of Protox prevents the efficient formation of protoporphyrin IX, the substrate for magnesium chelatase. This leads to a significant reduction in the synthesis of all downstream chlorophyll precursors and ultimately chlorophyll itself. The observed 98% reduction in Mg-protoporphyrin IX formation in cucumber chloroplasts treated with 10 µM this compound is a direct consequence of this inhibition.

Heme Biosynthesis

Similar to chlorophyll synthesis, heme production also relies on the conversion of protoporphyrinogen IX to protoporphyrin IX. In the final step of heme synthesis, ferrous iron (Fe²⁺) is inserted into protoporphyrin IX by the enzyme ferrochelatase. By inhibiting Protox, this compound also curtails the supply of protoporphyrin IX for heme synthesis. While the primary phytotoxic effects are due to protoporphyrin IX accumulation and subsequent photooxidation, the disruption of heme synthesis can have secondary metabolic consequences due to the essential role of heme in various cellular processes, including respiration (cytochromes) and detoxification (cytochrome P450s).

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the impact of this compound on chlorophyll and heme biosynthesis.

Protoporphyrinogen Oxidase (Protox) Activity Assay (Fluorometric Method)

This protocol is adapted from a continuous fluorimetric assay for Protox activity.

Principle: This assay measures the fluorescence of protoporphyrin IX, the product of the Protox-catalyzed reaction. Protoporphyrinogen IX, the substrate, is non-fluorescent.

Materials:

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 406 nm, Emission: 632 nm)

  • Enzyme source (e.g., isolated plant mitochondria or etioplasts)

  • Protoporphyrinogen IX solution (freshly prepared)

  • Assay buffer: 50 mM potassium phosphate buffer (pH 7.4)

  • This compound solutions of varying concentrations

Procedure:

  • Enzyme Preparation: Isolate mitochondria or etioplasts from the plant tissue of interest using standard differential centrifugation protocols. Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).

  • Substrate Preparation: Prepare protoporphyrinogen IX from protoporphyrin IX by reduction with sodium amalgam. The concentration of the protoporphyrinogen IX stock solution can be determined spectrophotometrically after complete auto-oxidation back to protoporphyrin IX.

  • Assay Setup: In a 96-well black microplate, add the following to each well:

    • Assay buffer

    • This compound solution (or solvent control)

    • Enzyme preparation (e.g., 50 nM final concentration)

  • Initiate Reaction: Start the reaction by adding the protoporphyrinogen IX substrate to each well.

  • Measurement: Immediately place the microplate in the fluorescence plate reader and monitor the increase in fluorescence at 632 nm over time. The rate of the reaction is determined from the linear phase of the fluorescence increase.

  • Data Analysis: Calculate the specific activity of Protox (nmol protoporphyrin IX / mg protein / min). To determine the IC₅₀ value of this compound, plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

Quantification of Protoporphyrin IX by High-Performance Liquid Chromatography (HPLC)

This protocol is based on methods for the separation and quantification of tetrapyrroles.

Principle: Reverse-phase HPLC is used to separate protoporphyrin IX from other cellular components, and its concentration is determined by fluorescence or absorbance detection.

Materials:

  • HPLC system with a C18 reverse-phase column

  • Fluorescence detector (Excitation: ~400 nm, Emission: ~630 nm) or a diode array detector

  • Plant tissue treated with this compound

  • Extraction solvent: Acetone/0.1 M NH₄OH (9:1, v/v)

  • Mobile phase A: 0.1% Formic acid in water

  • Mobile phase B: 0.1% Formic acid in methanol

  • Protoporphyrin IX standard

Procedure:

  • Sample Extraction:

    • Harvest and weigh the plant tissue.

    • Homogenize the tissue in the extraction solvent in the dark.

    • Centrifuge the homogenate to pellet the cell debris.

    • Collect the supernatant containing the tetrapyrroles.

  • HPLC Analysis:

    • Inject the filtered supernatant onto the C18 column.

    • Elute the compounds using a gradient of mobile phase A and B. A typical gradient might be a linear increase from 10% to 100% B over 20 minutes.

    • Monitor the eluent with the fluorescence or diode array detector. Protoporphyrin IX will have a characteristic retention time and absorption/emission spectra.

  • Quantification:

    • Create a standard curve by injecting known concentrations of the protoporphyrin IX standard.

    • Quantify the amount of protoporphyrin IX in the samples by comparing their peak areas to the standard curve.

Measurement of Chlorophyll Content

This is a standard spectrophotometric method for determining total chlorophyll content.

Principle: Chlorophyll is extracted from plant tissue and its concentration is determined by measuring its absorbance at specific wavelengths.

Materials:

  • Spectrophotometer

  • Plant tissue

  • 80% (v/v) Acetone

  • Mortar and pestle or homogenizer

Procedure:

  • Extraction:

    • Harvest and weigh a known amount of fresh plant tissue.

    • Grind the tissue with 80% acetone until it is completely decolorized.

    • Transfer the extract to a centrifuge tube and centrifuge to pellet the solids.

  • Measurement:

    • Measure the absorbance of the supernatant at 645 nm and 663 nm using 80% acetone as a blank.

  • Calculation:

    • Calculate the total chlorophyll concentration using the following equation (Arnon's equation): Total Chlorophyll (mg/g fresh weight) = [20.2 * (A₆₄₅) + 8.02 * (A₆₆₃)] * (Volume of extract in ml / Fresh weight of tissue in g)

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.

This compound's Impact on Tetrapyrrole Biosynthesis

Acifluorfen_Pathway cluster_pathway Tetrapyrrole Biosynthesis Pathway cluster_downstream Downstream Products cluster_phototoxicity Phototoxicity Glutamate Glutamate ALA δ-Aminolevulinic Acid Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen IX Coproporphyrinogen_III->Protoporphyrinogen_IX Protox Protoporphyrinogen Oxidase (Protox) Protoporphyrinogen_IX->Protox Protoporphyrin_IX Protoporphyrin IX Mg_Chelatase Mg-Chelatase Protoporphyrin_IX->Mg_Chelatase Ferrochelatase Ferrochelatase Protoporphyrin_IX->Ferrochelatase Accumulated_ProtoIX Accumulated Protoporphyrin IX Protoporphyrin_IX->Accumulated_ProtoIX Protox->Protoporphyrin_IX Acifluorfen This compound Acifluorfen->Protox Inhibition Chlorophyll Chlorophyll Mg_Chelatase->Chlorophyll Heme Heme Ferrochelatase->Heme ROS Reactive Oxygen Species (ROS) Accumulated_ProtoIX->ROS Light Light Light->ROS Lipid_Peroxidation Lipid Peroxidation & Cell Death ROS->Lipid_Peroxidation

Caption: Mechanism of this compound action.

Experimental Workflow for Assessing this compound's Effects

Experimental_Workflow cluster_treatment Plant Treatment cluster_analysis Biochemical Analysis cluster_data Data Interpretation Plant_Material Plant Material (e.g., seedlings, cell culture) Treatment Treatment with this compound (various concentrations) Plant_Material->Treatment Incubation Incubation (with and without light) Treatment->Incubation Protox_Assay Protoporphyrinogen Oxidase Activity Assay Incubation->Protox_Assay ProtoIX_Quant Protoporphyrin IX Quantification (HPLC) Incubation->ProtoIX_Quant Chlorophyll_Quant Chlorophyll Quantification (Spectrophotometry) Incubation->Chlorophyll_Quant Heme_Quant Heme Quantification (e.g., Pyridine Hemochromogen Assay) Incubation->Heme_Quant IC50_Determination IC₅₀ Determination Protox_Assay->IC50_Determination Pathway_Impact Assessment of Pathway Inhibition ProtoIX_Quant->Pathway_Impact Phototoxicity_Correlation Correlation with Phototoxic Effects ProtoIX_Quant->Phototoxicity_Correlation Chlorophyll_Quant->Pathway_Impact Heme_Quant->Pathway_Impact

References

Methodological & Application

Application Notes and Protocols for Acifluorfen-Methyl Treatment in Cucumis sativus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for treating Cucumis sativus (cucumber) with the herbicide acifluorfen-methyl. The protocol outlines methods for assessing the herbicide's physiological and biochemical effects, which are primarily driven by the inhibition of protoporphyrinogen oxidase (PPO), leading to oxidative stress.

Introduction

This compound is a diphenyl ether herbicide that acts as a potent inhibitor of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway.[1][2][3] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX.[1][4] In the presence of light, protoporphyrin IX acts as a photosensitizer, generating reactive oxygen species (ROS), particularly singlet oxygen. This surge in ROS causes rapid lipid peroxidation, membrane damage, and ultimately, cell death. Cucumber (Cucumis sativus) is a sensitive species often used in studies to elucidate the mechanism of action of such herbicides.

Signaling Pathway of this compound Action

The herbicidal activity of this compound is initiated by its inhibition of protoporphyrinogen oxidase. This triggers a cascade of events culminating in oxidative damage and cell death.

Acifluorfen_Pathway cluster_invisible Acifluorfen This compound PPO Protoporphyrinogen Oxidase (PPO) Acifluorfen->PPO Inhibits ProtoIX_gen Protoporphyrinogen IX (accumulates) ProtoIX Protoporphyrin IX (accumulates) ProtoIX_gen->ProtoIX Auto-oxidation ROS Reactive Oxygen Species (ROS) (Singlet Oxygen) ProtoIX->ROS Light Light Light->ROS Activates MembraneDamage Lipid Peroxidation & Membrane Damage ROS->MembraneDamage Causes CellDeath Cell Death MembraneDamage->CellDeath Leads to

Caption: Signaling pathway of this compound in plants.

Experimental Protocol

This protocol details the treatment of cucumber seedlings with this compound and subsequent analysis of key physiological and biochemical parameters.

Plant Material and Growth Conditions
  • Plant Species: Cucumis sativus L.

  • Growth Medium: A soil mixture of peat substrate, vermiculite, and perlite (e.g., 60:20:20 ratio) is suitable.

  • Growth Chamber Conditions:

    • Photoperiod: 16 hours light / 8 hours dark.

    • Temperature: Maintain a constant temperature suitable for cucumber growth (e.g., 25°C).

    • Light Intensity: Use cool-white fluorescent light (e.g., 450 microeinsteins per square meter per second).

  • Plant Age: Use seedlings at a consistent developmental stage, for example, when they have 5 unfolded true leaves.

Preparation of this compound Solution
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetone.

  • Working Solutions: Dilute the stock solution with deionized water containing a non-ionic surfactant (e.g., 0.25% v/v) to achieve the desired final concentrations. Commonly used concentrations for experiments are 1 µM and 10 µM. A control group should be treated with the same solution lacking this compound.

Herbicide Treatment
  • Application: Uniformly spray the cucumber seedlings with the prepared this compound working solutions or the control solution. A typical application volume is 3 mL per plant.

  • Dark Incubation: After spraying, place the plants in darkness for a period (e.g., 14 hours) to allow for herbicide uptake and translocation before light-dependent effects are initiated.

  • Light Exposure: Following the dark incubation, expose the plants to light under the previously described growth conditions to activate the herbicidal effects.

Experimental Workflow

The following diagram illustrates the key steps in the experimental process.

Experimental_Workflow Start Start PlantGrowth Cucumber Seedling Growth Start->PlantGrowth Treatment This compound Treatment PlantGrowth->Treatment DarkIncubation Dark Incubation Treatment->DarkIncubation LightExposure Light Exposure DarkIncubation->LightExposure Sampling Sample Collection (e.g., 0, 24, 48, 72h) LightExposure->Sampling Analysis Biochemical & Physiological Analysis Sampling->Analysis Data Data Collection & Analysis Analysis->Data End End Data->End

Caption: Experimental workflow for this compound treatment.

Assessment of Herbicide Effects
  • Parameter: Chlorophyll a fluorescence, specifically the ratio of variable fluorescence (Fv) to maximum fluorescence (Fm) (Fv/Fm), is a measure of the functional status of PSII.

  • Method: Use a chlorophyll fluorometer to measure the Fv/Fm ratio on the cotyledons or leaves at specified time points after light exposure (e.g., 24, 48, and 72 hours). A decline in this ratio indicates damage to PSII.

  • Parameter: The level of thiobarbituric acid-reacting substances (TBARS), primarily malondialdehyde (MDA), is an indicator of lipid peroxidation.

  • Method:

    • Homogenize leaf tissue in a trichloroacetic acid (TCA) solution.

    • Centrifuge the homogenate and mix the supernatant with thiobarbituric acid (TBA) in TCA.

    • Heat the mixture, then cool and centrifuge it.

    • Measure the absorbance of the supernatant at 532 nm and correct for non-specific absorbance at 600 nm.

    • Calculate the MDA concentration using its extinction coefficient.

  • Parameters: Measure the levels of key antioxidants such as glutathione and ascorbate.

  • Method: Use established spectrophotometric or HPLC-based methods to quantify the concentrations of these antioxidants in leaf tissue extracts at various time points post-treatment. Acifluorfen treatment has been shown to decrease the levels of both glutathione and ascorbate.

Data Presentation

The following tables summarize the expected quantitative data based on published studies.

Table 1: Effect of this compound on Photosystem II Activity (Fv/Fm) in Cucumber Seedlings

Time After Light Exposure (hours)Fv/Fm Ratio (Control)Fv/Fm Ratio (Acifluorfen-Treated)Percent Decline from Control
24~0.8~0.5630%
48~0.8~0.3458%
72~0.8~0.1285%

Table 2: Effect of this compound on Antioxidant Levels in Cucumber Cotyledons

Treatment Duration in LightGlutathione Level (% of Control)Ascorbate Level (% of Control)
< 1.5 hours< 50%< 50%

Table 3: Intracellular Distribution of Protoporphyrin IX in Acifluorfen-Treated Cucumber Cotyledons after 1 Hour of Light Exposure

Cellular CompartmentPercentage of Protoporphyrin IX
Within Chloroplasts22%
Outside Chloroplasts78%

Conclusion

This protocol provides a comprehensive framework for investigating the effects of this compound on Cucumis sativus. By measuring key parameters such as PSII activity, lipid peroxidation, and antioxidant levels, researchers can effectively quantify the herbicidal impact and further elucidate the mechanisms of action of PPO-inhibiting herbicides. The provided diagrams and data tables serve as valuable resources for experimental design and data interpretation.

References

Application Notes and Protocols for HPLC Analysis of Acifluorfen-Methyl and its Metabolites in Soil

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acifluorfen-methyl is a diphenyl ether herbicide used for the control of broadleaf weeds in various crops. Its fate and persistence in the soil are of significant environmental concern, necessitating reliable and sensitive analytical methods for its monitoring. This document provides a detailed protocol for the extraction, cleanup, and analysis of this compound and its primary metabolites, including acifluorfen-amine, acifluorfen-acetamide, and des-carboxy-acifluorfen, in soil matrices using High-Performance Liquid Chromatography (HPLC) coupled with UV or tandem mass spectrometry (MS/MS) detection. The methodologies are based on established protocols such as the BASF analytical method A9208 and its subsequent modifications.[1][2]

Experimental Protocols

1. Soil Sample Preparation and Extraction

This protocol is adapted from the BASF analytical method A9208 for the extraction of acifluorfen and its metabolites from soil.[1][2]

  • Reagents and Equipment:

    • Soil sample (10 g)

    • Extraction Solution 1: 10% Acetone in a solution of 0.5M KCl and 0.1M NaOH.

    • Extraction Solution 2: Acetone and 1N HCl (9:1 v/v).

    • Methanol, HPLC grade.

    • Dichloromethane (DCM), HPLC grade.

    • Petroleum ether, HPLC grade.

    • Acetonitrile (ACN), HPLC grade.

    • 1N Hydrochloric acid (HCl).

    • Polytron homogenizer.

    • Centrifuge and 250 mL centrifuge bottles.

    • 500 mL separatory funnel.

    • Phase separator filter paper.

    • Rotary evaporator or nitrogen evaporator (e.g., RapidVap).

  • Extraction Procedure:

    • Weigh 10 g of a representative soil sample into a 250 mL plastic bottle.

    • Add 75 mL of Extraction Solution 1 to the soil sample. Homogenize using a Polytron for 1 minute at 20,000 rpm.[3]

    • Centrifuge the mixture for 5 minutes at 3000 rpm and decant the supernatant into a 500 mL separatory funnel.

    • To the soil pellet, add 75 mL of Extraction Solution 2 and repeat the homogenization and centrifugation steps. Combine the supernatant with the first extract.

    • Perform a third extraction with 50 mL of methanol, following the same homogenization and centrifugation process. Combine all three extracts in the separatory funnel.

    • Acidify the combined extracts by adding 5 mL of 1N HCl. The pH of the solution should be less than 3.

    • Perform a liquid-liquid partition by adding 90 mL of DCM to the separatory funnel. Shake vigorously for 30 seconds, venting frequently. Allow the layers to separate.

    • Drain the lower organic layer (DCM) through a phase separator filter paper into a collection flask.

    • Repeat the DCM partition with another 90 mL portion and combine the organic phases.

    • Add 40 mL of petroleum ether to the combined organic phase to aid in the removal of water, and pass it through a fresh phase separator filter paper.

    • Add 50 mL of acetonitrile to the extract and concentrate the solution to a volume of less than 10 mL using a rotary evaporator or nitrogen evaporator at 40°C.

    • Quantitatively transfer the concentrated extract to a 10 mL graduated test tube and adjust the final volume to 10 mL with acetonitrile. This extract is now ready for HPLC or UPLC-MS/MS analysis. For UPLC-MS/MS analysis, a further dilution with a methanol:water (10:90 v/v) solution may be required.

2. HPLC and UPLC-MS/MS Analysis

Two alternative chromatographic methods are presented. Method A is a traditional HPLC-UV method suitable for the analysis of acifluorfen, while Method B is a more sensitive UPLC-MS/MS method that can be adapted for both the parent compound and its metabolites.

Method A: HPLC-UV Analysis of Acifluorfen

This method is based on a validated protocol for the analysis of acifluorfen in formulations and can be adapted for soil extracts.

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a UV/VIS detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of 0.05% phosphoric acid in water and acetonitrile in a 20:80 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 225 nm.

    • Run Time: Approximately 10 minutes.

Method B: UPLC-MS/MS Analysis of Acifluorfen and Metabolites

This method is adapted from a validated procedure for acifluorfen in soil and offers higher sensitivity and selectivity.

  • Instrumentation and Conditions:

    • UPLC System: An ultra-performance liquid chromatography system.

    • Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: Acquity BEH C18, 5.0 cm x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient Program: A gradient from 70:30 (A:B) to 10:90 (A:B) can be employed to separate the parent compound and its metabolites. A typical run time would be under 10 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • Ionization Mode: ESI negative.

    • MS/MS Transitions: Specific precursor and product ions for this compound and its metabolites should be determined by direct infusion of standards.

Data Presentation

The following table summarizes the quantitative data gathered from the cited analytical methods.

AnalyteMethodLimit of Quantification (LOQ)Recovery (%)Reference
AcifluorfenHPLC-UVNot Specified for SoilNot Specified
AcifluorfenUPLC-MS/MS5 µg/kg (ppb)Not Specified
Acifluorfen-amineHPLC-Fluorescence10 µg/kg (ppb)Not Specified
Acifluorfen-acetamideGC-ECD (after derivatization)10 µg/kg (ppb)Not Specified
Des-carboxy-acifluorfenGC-ECD (after derivatization)10 µg/kg (ppb)Not Specified

Mandatory Visualization

The following diagram illustrates the experimental workflow from soil sample preparation to final analysis.

experimental_workflow sample Soil Sample (10g) extraction1 Extraction 1: 10% Acetone in KCl/NaOH sample->extraction1 homogenize1 Homogenize & Centrifuge extraction1->homogenize1 extraction2 Extraction 2: Acetone:HCl (9:1) homogenize1->extraction2 combine Combine Extracts homogenize2 Homogenize & Centrifuge extraction2->homogenize2 extraction3 Extraction 3: Methanol homogenize2->extraction3 homogenize3 Homogenize & Centrifuge extraction3->homogenize3 homogenize3->combine acidify Acidify with HCl (pH < 3) combine->acidify partition Liquid-Liquid Partition with Dichloromethane (DCM) acidify->partition concentrate Concentrate & Reconstitute in Acetonitrile (10 mL) partition->concentrate analysis HPLC-UV or UPLC-MS/MS Analysis concentrate->analysis data Data Acquisition & Analysis analysis->data

Caption: Workflow for the extraction and analysis of this compound in soil.

References

Application Notes and Protocols for the Laboratory Preparation of Acifluorfen-Methyl Soluble Liquid (SL) Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acifluorfen-methyl is a selective, post-emergence herbicide belonging to the diphenyl ether class. It is effective for the control of a wide range of broadleaf weeds in crops such as soybeans and peanuts. While commercial formulations of acifluorfen are readily available, they are often in the form of the more water-soluble sodium salt. These application notes provide a detailed protocol for the laboratory-scale preparation of a soluble liquid (SL) formulation of this compound. The protocol is designed to serve as a starting point for research and development, allowing for systematic optimization of the formulation's physical and chemical properties.

A soluble liquid (SL) formulation is a liquid concentrate that dissolves in water to form a true solution. The primary challenge in formulating this compound as an SL is its lower water solubility compared to its sodium salt. Therefore, the selection of an appropriate solvent system and surfactants is critical to ensure the stability of the concentrate and its dilution in water.

Materials and Equipment

Active Ingredient and Reagents
ComponentGradeSupplier ExamplePurpose
This compound (95%+)Technical GradeSigma-AldrichActive Ingredient
N-Methyl-2-Pyrrolidone (NMP)Reagent GradeThermo FisherPrimary Solvent
CyclohexanoneReagent GradeMerckCo-solvent
Non-ionic Surfactant (e.g., Alcohol Ethoxylate)Formulation GradeBASF, CrodaWetting and Emulsification upon dilution
Anionic Surfactant (e.g., Calcium Dodecylbenzene Sulfonate)Formulation GradeStepan CompanyDispersion and Stability
Propylene GlycolUSP GradeDow ChemicalAntifreeze and Co-solvent
Anti-foaming Agent (e.g., Silicone-based)Formulation GradeElkem SiliconesPrevents foaming during mixing and dilution
Deionized WaterDiluent
Equipment
EquipmentSpecification
Magnetic Stirrer with Hotplate
Glass Beakers (various sizes)
Graduated Cylinders
Pipettes
Analytical BalanceReadability to 0.001 g
pH Meter
Viscometer
Fume Hood
Personal Protective Equipment (PPE)Safety goggles, lab coat, chemical-resistant gloves

Experimental Protocols

Preparation of a 21.4% (w/v) this compound SL Formulation

This protocol outlines the preparation of 100 mL of a 21.4% (w/v) this compound soluble liquid formulation. This concentration is a common commercial strength for acifluorfen-based herbicides.

1. Active Ingredient Dissolution: a. In a 250 mL glass beaker, weigh 22.5 g of technical grade this compound (assuming 95% purity to achieve a 21.4% final concentration of the active ingredient). b. Under a fume hood, add 40 mL of N-Methyl-2-Pyrrolidone (NMP) to the beaker. c. Place the beaker on a magnetic stirrer and begin stirring at a moderate speed until the this compound is completely dissolved. Gentle heating (40-50°C) may be applied to facilitate dissolution. d. Add 20 mL of cyclohexanone as a co-solvent and continue stirring for 10 minutes to ensure a homogenous solution.

2. Addition of Surfactants and Adjuvants: a. To the solution from step 1, slowly add 5 g of a non-ionic surfactant (e.g., a C12-C15 alcohol ethoxylate). b. Add 3 g of an anionic surfactant (e.g., calcium dodecylbenzene sulfonate). c. Add 5 g of propylene glycol. d. Add 0.1 g of a silicone-based anti-foaming agent. e. Continue stirring the mixture for 15-20 minutes to ensure all components are thoroughly mixed.

3. Final Volume Adjustment and Quality Control: a. Transfer the formulation to a 100 mL graduated cylinder. b. Rinse the beaker with a small amount of NMP and add it to the graduated cylinder. c. Adjust the final volume to 100 mL with NMP. d. Transfer the final formulation to a labeled, sealed container. e. Measure and record the pH and viscosity of the prepared formulation. f. Conduct a dilution stability test by adding 1 mL of the formulation to 99 mL of standard hard water in a graduated cylinder. Invert the cylinder 10 times and observe for any precipitation or phase separation after 30 minutes and 2 hours.

Data Presentation: Formulation Composition and Properties
ComponentQuantity per 100 mLFunction
This compound (95%)22.5 gActive Ingredient
N-Methyl-2-Pyrrolidone (NMP)q.s. to 100 mLPrimary Solvent
Cyclohexanone20 mLCo-solvent
Non-ionic Surfactant5 gWetting and Emulsification
Anionic Surfactant3 gDispersion and Stability
Propylene Glycol5 gAntifreeze and Co-solvent
Anti-foaming Agent0.1 gPrevents foaming
Total 100 mL Soluble Liquid Formulation
PropertyTarget Value
AppearanceClear, homogenous liquid
Active Ingredient Content21.4% (w/v)
pH5.0 - 7.0
Viscosity< 100 cP at 20°C
Dilution Stability (1:100 in hard water)No precipitation or phase separation after 2 hours

Mandatory Visualizations

Experimental Workflow for this compound SL Formulation

experimental_workflow cluster_preparation Formulation Preparation cluster_qc Quality Control dissolution 1. Dissolve this compound in NMP and Cyclohexanone adjuvants 2. Add Surfactants, Propylene Glycol, and Anti-foaming Agent dissolution->adjuvants mixing 3. Thorough Mixing adjuvants->mixing volume_adjustment 4. Adjust Final Volume with NMP mixing->volume_adjustment measurement 5. Measure pH and Viscosity volume_adjustment->measurement stability_test 6. Dilution Stability Test measurement->stability_test product Final SL Formulation stability_test->product

Caption: Workflow for the laboratory preparation of this compound SL formulation.

Signaling Pathway (Mode of Action)

This compound's herbicidal activity is initiated after its conversion to the active acifluorfen acid within the plant. The primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).

mode_of_action Acifluorfen_Methyl This compound (Applied) Plant_Uptake Plant Uptake & Metabolism Acifluorfen_Methyl->Plant_Uptake Acifluorfen_Acid Acifluorfen Acid (Active Form) Plant_Uptake->Acifluorfen_Acid PPO Protoporphyrinogen Oxidase (PPO) Acifluorfen_Acid->PPO Inhibits Proto_IX Protoporphyrin IX Accumulation PPO->Proto_IX Blocked Conversion Photosensitization Photosensitization (in presence of light) Proto_IX->Photosensitization ROS Reactive Oxygen Species (ROS) Generation Photosensitization->ROS Cell_Damage Lipid Peroxidation & Cell Membrane Disruption ROS->Cell_Damage Weed_Death Weed Death (Necrosis & Desiccation) Cell_Damage->Weed_Death

Caption: Mode of action of acifluorfen leading to weed death.

Application Notes: Utilizing Acifluorfen-Methyl for the Study and Management of Glyphosate-Resistant Weed Biotypes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The widespread adoption of glyphosate-resistant (GR) crop systems has led to the evolution of weed biotypes with resistance to glyphosate, the world's most used non-selective herbicide.[1][2] Glyphosate inhibits the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme, which is critical for the production of aromatic amino acids in plants.[3] Resistance in weeds, such as Palmer amaranth (Amaranthus palmeri), can arise from mechanisms like the amplification of the EPSPS gene.[3][4] This has necessitated the use of herbicides with alternative modes of action to manage these problematic weeds.

Acifluorfen-methyl, a member of the diphenyl ether herbicide family, serves as a critical tool for researchers and crop managers in this context. It is a post-emergence herbicide that controls a broad spectrum of broadleaf weeds, including many glyphosate-resistant species. Acifluorfen belongs to the Herbicide Resistance Action Committee (HRAC) Group 14, acting as a protoporphyrinogen oxidase (PPO) inhibitor. Its distinct mode of action makes it valuable both for controlling GR weeds and for studying the dynamics of herbicide resistance.

Mechanism of Action

Acifluorfen's herbicidal activity is initiated upon foliar absorption and is light-dependent. The primary target of acifluorfen is the enzyme protoporphyrinogen oxidase (PPO) within the plant's chlorophyll and heme biosynthesis pathway.

  • PPO Inhibition : Acifluorfen blocks the PPO enzyme, preventing the oxidation of protoporphyrinogen IX (Proto IX) to protoporphyrin.

  • Accumulation of Proto IX : This inhibition leads to a massive accumulation of Proto IX in the cellular cytoplasm.

  • Photo-oxidative Stress : In the presence of light and oxygen, the accumulated Proto IX acts as a potent photosensitizer, generating highly reactive singlet oxygen species (ROS).

  • Cellular Damage : These ROS cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, cellular leakage, and ultimately, rapid tissue necrosis and plant death.

This mechanism is fundamentally different from that of glyphosate, providing an effective alternative for controlling weeds that have developed resistance to EPSPS inhibitors.

Data on Acifluorfen Efficacy

The following tables summarize quantitative data from studies evaluating the efficacy of acifluorfen, alone and in combination with glyphosate, for controlling various weed species, including known glyphosate-resistant biotypes.

Table 1: Control of Pitted Morningglory (Ipomoea lacunosa) 2 Weeks After Treatment (WAT)

Herbicide TreatmentApplication Rate (g ai/ha)Pitted Morningglory Control (%)
Glyphosate56055%
Glyphosate + Acifluorfen560 + Acifluorfen100%
Glyphosate84067%
Glyphosate + Acifluorfen840 + Acifluorfen98%

Data sourced from greenhouse studies.

Table 2: Control of Glyphosate-Resistant (GR) Weeds with PPO-Inhibiting Herbicides

Weed Species (Height)Herbicide TreatmentControl at 14 DAT (%)Control at 21 DAT (%)
GR Kochia (10 cm)Acifluorfen83 - 86%86%
GR Kochia (20 cm)Acifluorfen83 - 86%≤ 80%
GR Giant Ragweed (10 cm)Acifluorfen-≥ 97%
GR Giant Ragweed (20 cm)Acifluorfen-82%
GR Common Waterhemp (10 cm & 20 cm)Acifluorfen-≥ 95%

DAT: Days After Treatment. Data from greenhouse experiments.

Experimental Protocols

Protocol 1: Whole-Plant Pot Assay for Assessing Acifluorfen Efficacy on Suspected GR Weed Biotypes

This protocol outlines a standard method for evaluating the effectiveness of this compound on weed populations suspected of glyphosate resistance.

1. Objective: To determine the level of resistance or susceptibility of a weed biotype to this compound compared to a known susceptible population.

2. Materials:

  • Seeds from the suspected resistant weed population and a known susceptible population of the same species.

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix.

  • Greenhouse or controlled environment chamber with controlled temperature, humidity, and light.

  • Commercial formulation of this compound (e.g., Acifluorfen 214g/L SL).

  • Research track sprayer calibrated to deliver a precise volume (e.g., 200–400 L/ha).

  • Non-ionic surfactant (0.25% v/v).

  • Deionized water.

  • Personal Protective Equipment (PPE).

3. Methodology:

  • Seed Germination and Plant Growth:

    • Plant seeds of both suspected resistant and known susceptible populations in separate, clearly labeled pots.

    • Grow plants in a greenhouse under optimal conditions (e.g., 25-30°C day/18-22°C night, 16-hour photoperiod).

    • Water and fertilize as needed to ensure healthy, uniform growth.

    • Thin seedlings to one plant per pot once established.

  • Herbicide Application:

    • Grow plants to a specific height or growth stage for treatment (e.g., 10 cm tall or 2-4 true leaves).

    • Prepare a stock solution of this compound. Create a dose-response curve by preparing serial dilutions to achieve a range of application rates (e.g., 0x, 0.25x, 0.5x, 1x, 2x, 4x the recommended field rate). The 0x treatment (water + surfactant only) serves as the untreated control.

    • Add a non-ionic surfactant to all spray solutions as recommended.

    • Apply the herbicide treatments using the calibrated track sprayer to ensure uniform coverage. Treat a minimum of 4-6 replicate plants per dose for each population.

  • Post-Application Care and Assessment:

    • Return plants to the greenhouse immediately after treatment.

    • Assess plant injury at set intervals, such as 7, 14, and 21 days after treatment (DAT).

    • Use a visual rating scale (0% = no injury, 100% = complete plant death) to assess phytotoxicity.

    • At the final assessment (e.g., 21 DAT), harvest the above-ground biomass for each plant.

    • Determine the fresh weight of the biomass. Dry the biomass in an oven (e.g., at 60°C for 72 hours) and record the dry weight.

4. Data Analysis:

  • Calculate the average percent injury and biomass reduction for each dose relative to the untreated control.

  • Use statistical software to perform a regression analysis on the dose-response data to calculate the GR₅₀ (dose required to cause a 50% reduction in growth) or LD₅₀ (dose required to cause 50% mortality) for both the suspected resistant and susceptible populations.

  • Calculate the Resistance Index (RI) by dividing the GR₅₀ or LD₅₀ of the suspected resistant population by that of the susceptible population. An RI > 1.0 indicates resistance.

Visualizations

Herbicide_Modes_of_Action cluster_glyphosate Glyphosate Pathway cluster_acifluorfen Acifluorfen Pathway Glyphosate Glyphosate EPSPS EPSPS Enzyme Glyphosate->EPSPS Inhibits Aromatic_AA Aromatic Amino Acids (e.g., Tryptophan) EPSPS->Aromatic_AA Catalyzes Protein_Synth Protein Synthesis & Plant Growth Aromatic_AA->Protein_Synth Acifluorfen Acifluorfen PPO PPO Enzyme Acifluorfen->PPO Inhibits Proto_IX Protoporphyrinogen IX (Proto IX) Accumulates PPO->Proto_IX Leads to ROS Reactive Oxygen Species (ROS) Proto_IX->ROS Light + O2 Membrane_Damage Cell Membrane Damage & Necrosis ROS->Membrane_Damage Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Data Collection & Analysis A 1. Collect Seeds (Suspected GR & Susceptible Biotypes) B 2. Plant Seeds & Grow Seedlings to Target Stage (e.g., 10 cm) A->B C 3. Prepare Herbicide Doses (Acifluorfen Dose-Response) B->C D 4. Apply Herbicides with Calibrated Sprayer C->D E 5. Assess Visual Injury (e.g., 7, 14, 21 DAT) D->E F 6. Harvest Biomass (Fresh & Dry Weight) E->F G 7. Analyze Data: Calculate GR50 & Resistance Index (RI) F->G Resistance_Management_Logic Weed_Pop Weed Population with Glyphosate-Resistant (GR) Biotypes Glyphosate_App Glyphosate Application (EPSPS Inhibitor) Weed_Pop->Glyphosate_App Acifluorfen_App Acifluorfen Application (PPO Inhibitor) Weed_Pop->Acifluorfen_App GR_Survive GR Biotypes Survive & Reproduce Glyphosate_App->GR_Survive Ineffective on GR Susceptible_Controlled Susceptible Biotypes Controlled Glyphosate_App->Susceptible_Controlled Effective on S GR_Controlled GR Biotypes Controlled Acifluorfen_App->GR_Controlled Effective on GR GR_Survive->Weed_Pop Selection Pressure Increases GR Population Effective_Control Effective Weed Control & Resistance Management Susceptible_Controlled->Effective_Control GR_Controlled->Effective_Control

References

Application Notes and Protocols for Dose-Response Curve Analysis of Acifluorfen-Methyl in Weed Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to conducting and analyzing dose-response studies with the herbicide acifluorfen-methyl. The protocols outlined below are intended to ensure robust and reproducible data for assessing the efficacy of this compound against various weed species.

Introduction to this compound

This compound is a selective, post-emergence herbicide belonging to the diphenyl ether class. It is effective in controlling a wide range of broadleaf weeds in crops such as soybeans, peanuts, and rice.[1][2][3] Its herbicidal activity is light-dependent, leading to rapid cellular damage in susceptible plants.

Mechanism of Action

This compound's primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1][2] PPO is a key enzyme in the chlorophyll and heme biosynthesis pathway. Its inhibition leads to the accumulation of protoporphyrin IX (Proto IX), a potent photosensitizer. In the presence of light and oxygen, Proto IX generates reactive oxygen species (ROS), such as singlet oxygen, which cause lipid peroxidation and subsequent disruption of cell membrane integrity, leading to rapid cell death.

Quantitative Dose-Response Data for this compound

The efficacy of this compound varies depending on the weed species, growth stage, and environmental conditions. The following tables summarize key dose-response data from various studies. The effective dose that causes a 50% reduction in a measured response (e.g., growth, biomass) is commonly referred to as the ED₅₀ or GR₅₀.

Weed SpeciesGrowth StageApplication Rate (kg a.i./ha)Percent Control (%)Reference
Common Cocklebur (Xanthium pensylvanicum)1-2 leaf0.3>90
Common Cocklebur (Xanthium pensylvanicum)4 leaf1.1>90
Entireleaf Morningglory (Ipomoea hederacea)1 leaf0.696
Entireleaf Morningglory (Ipomoea hederacea)2 leaf0.890
Velvetleaf (Abutilon theophrasti)2 leaf0.3>85
Velvetleaf (Abutilon theophrasti)6-8 leaf0.3<30
Pitted Morningglory (Ipomoea lacunosa)2 weeks after emergence0.28 (high humidity)93
Pitted Morningglory (Ipomoea lacunosa)2 weeks after emergence0.28 (low humidity)52
Powell Amaranth (Amaranthus powellii)-0.1481-89
Powell Amaranth (Amaranthus powellii)-0.2886-96

Experimental Protocols

Whole-Plant Dose-Response Bioassay

This protocol outlines the steps for conducting a whole-plant bioassay to determine the dose-response of various weed species to this compound in a greenhouse setting.

3.1.1. Materials

  • Weed seeds of interest (e.g., Amaranthus palmeri, Abutilon theophrasti, Ipomoea lacunosa)

  • Pots (10-15 cm diameter)

  • Potting medium (e.g., sandy loam soil, commercial potting mix)

  • This compound analytical standard or commercial formulation

  • Solvent for stock solution (e.g., acetonitrile)

  • Non-ionic surfactant

  • Greenhouse with controlled temperature and light conditions

  • Automated spray chamber

  • Balance, volumetric flasks, pipettes

  • Drying oven

3.1.2. Protocol

  • Seed Germination and Plant Growth:

    • Fill pots with potting medium and moisten.

    • Plant seeds of the target weed species at a uniform depth.

    • Place pots in a greenhouse with appropriate conditions for germination and growth (e.g., 25-30°C day/20-25°C night, 16-hour photoperiod).

    • After emergence, thin seedlings to a uniform number per pot (e.g., 2-4 plants).

    • Allow plants to reach the desired growth stage for treatment (e.g., 2-4 true leaves).

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in a suitable solvent like acetonitrile. For example, to prepare a 100 µg/mL stock solution, weigh approximately 0.010 g of this compound into a 100 mL volumetric flask, dissolve in the solvent, and bring to volume. Store the stock solution in a refrigerator.

    • On the day of application, prepare a series of herbicide doses by diluting the stock solution with water. A typical dose range for this compound might be 0, 0.05, 0.1, 0.2, 0.4, 0.8, and 1.6 kg a.i./ha.

    • Add a non-ionic surfactant to each spray solution at a concentration of 0.25% v/v to enhance uptake.

  • Herbicide Application:

    • Calibrate the automated spray chamber to deliver a consistent spray volume (e.g., 200-400 L/ha).

    • Randomly assign treatments to the pots.

    • Place the pots in the spray chamber and apply the corresponding herbicide solutions, starting with the lowest dose and ending with the highest to minimize contamination.

    • The untreated control pots should be sprayed with water and surfactant only.

  • Post-Treatment Care and Data Collection:

    • Return the pots to the greenhouse and arrange them in a randomized complete block design.

    • Water the plants as needed, avoiding overhead watering that could wash the herbicide off the foliage.

    • At a predetermined time after treatment (e.g., 14-21 days), assess herbicide efficacy.

    • Visual assessment of percent injury or control (0% = no effect, 100% = plant death) is a common metric.

    • For quantitative data, harvest the above-ground biomass of the plants in each pot.

    • Dry the biomass in a drying oven at 60-70°C until a constant weight is achieved.

    • Record the dry weight for each pot.

Data Analysis

The collected data should be analyzed using non-linear regression to fit a dose-response curve. The log-logistic model is a widely used and appropriate model for this purpose.

3.2.1. Log-Logistic Model

The four-parameter log-logistic model is described by the following equation:

Y = c + (d - c) / (1 + exp(b(log(x) - log(e))))

Where:

  • Y is the response (e.g., dry weight)

  • x is the herbicide dose

  • d is the upper limit (response at zero dose)

  • c is the lower limit (response at very high doses)

  • e is the dose causing a 50% response between the upper and lower limits (ED₅₀ or GR₅₀)

  • b is the slope of the curve around the ED₅₀

3.2.2. Analysis using R and the 'drc' Package

The 'drc' package in R is a powerful tool for dose-response analysis.

Example R Code:

Visualizations

This compound Signaling Pathway

Acifluorfen_Pathway cluster_chloroplast Chloroplast Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX (Proto IX) PPO->Protoporphyrin_IX Catalyzes Accumulation Accumulation of Proto IX Acifluorfen This compound Acifluorfen->PPO Inhibits ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) Accumulation->ROS Photosensitization Light Light Light->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death Workflow Start Start Seed_Germination 1. Seed Germination & Plant Growth Start->Seed_Germination Herbicide_Prep 2. Herbicide Solution Preparation Seed_Germination->Herbicide_Prep Application 3. Herbicide Application (Spray Chamber) Herbicide_Prep->Application Incubation 4. Post-Treatment Incubation Application->Incubation Data_Collection 5. Data Collection (Visual Rating & Biomass) Incubation->Data_Collection Data_Analysis 6. Dose-Response Curve Fitting (e.g., in R) Data_Collection->Data_Analysis Results 7. Determine ED50/GR50 & Interpret Results Data_Analysis->Results End End Results->End

References

Application Note: In Vitro Assay for Measuring Protoporphyrinogen Oxidase Inhibition by Acifluorfen-Methyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoporphyrinogen oxidase (PPO or Protox) is a key enzyme in the heme and chlorophyll biosynthesis pathway.[1][2][3] It catalyzes the oxidation of protoporphyrinogen IX (Protogen) to protoporphyrin IX (Proto IX).[1][2] This enzymatic step is the target for certain classes of herbicides, including diphenyl ethers like acifluorfen-methyl. This compound acts as a potent and specific inhibitor of PPO, leading to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX. This accumulation, in the presence of light, generates reactive oxygen species that cause lipid peroxidation and ultimately cell death.

This application note provides a detailed protocol for an in vitro assay to measure the inhibition of PPO by this compound. The assay is based on the fluorometric detection of protoporphyrin IX, the product of the PPO-catalyzed reaction. The non-fluorescent substrate, protoporphyrinogen IX, is converted to the highly fluorescent protoporphyrin IX, allowing for a sensitive and continuous monitoring of enzyme activity.

Principle of the Assay

The assay quantifies the activity of PPO by measuring the rate of formation of fluorescent protoporphyrin IX from the non-fluorescent substrate protoporphyrinogen IX. The increase in fluorescence intensity over time is directly proportional to the PPO activity. By including various concentrations of an inhibitor, such as this compound, the extent of PPO inhibition can be determined, and key inhibitory parameters like the IC50 value can be calculated. This compound has been shown to be a competitive inhibitor with respect to the protoporphyrinogen IX substrate.

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the role of protoporphyrinogen oxidase in the tetrapyrrole biosynthesis pathway and the inhibitory action of this compound.

Caption: PPO pathway and this compound inhibition.

Experimental Protocols

Materials and Reagents
  • PPO Enzyme Source: Purified recombinant PPO or mitochondrial extracts from a suitable biological source (e.g., mouse liver, plant tissues).

  • Protoporphyrin IX (Proto IX): (e.g., from Frontier Scientific)

  • This compound: (Analytical grade)

  • Sodium Amalgam (3% w/w): For the reduction of Proto IX to Protogen IX.

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Tris-HCl Buffer

  • Tween 20

  • Glutathione (reduced)

  • DMSO: For dissolving this compound.

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Preparation of Protoporphyrinogen IX (Substrate)

Caution: This procedure should be performed in a fume hood under a stream of nitrogen to prevent auto-oxidation of the substrate.

  • Dissolve 3 mg of Protoporphyrin IX in a solution of 4 drops of 30% ammonium hydroxide and 2.5 ml of freshly prepared 10 mM KOH containing 20% ethanol.

  • Dilute the solution with an additional 2.5 ml of 10 mM KOH.

  • Add approximately 1 cm³ of freshly prepared sodium amalgam to the Proto IX solution.

  • Stir the mixture under a gentle stream of nitrogen gas until the solution becomes colorless and non-fluorescent, indicating the complete reduction of Proto IX to Protogen IX. This can be monitored by observing the disappearance of fluorescence under a UV lamp.

  • Once the reduction is complete, carefully remove the sodium amalgam.

  • The resulting Protogen IX solution should be kept on ice and used immediately for the assay. The concentration can be determined spectrophotometrically after converting a small aliquot back to Proto IX by oxidation and using the molar extinction coefficient of Proto IX.

Enzyme Preparation (Example: Mouse Liver Mitochondria)
  • Homogenize fresh mouse liver tissue in ice-cold isolation buffer.

  • Centrifuge the homogenate at low speed to pellet nuclei and cell debris.

  • Centrifuge the resulting supernatant at a higher speed to pellet the mitochondria.

  • Wash the mitochondrial pellet with isolation buffer and resuspend in the assay buffer.

  • Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).

Assay Protocol
  • Prepare the Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, and 0.5% (v/v) Tween 20.

  • Prepare this compound Stock Solutions: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Prepare a serial dilution in DMSO to obtain a range of inhibitor concentrations.

  • Set up the Assay Plate:

    • Add 180 µL of assay buffer to each well of a 96-well black, clear-bottom microplate.

    • Add 2 µL of the appropriate this compound dilution or DMSO (for the no-inhibitor control) to the wells.

    • Add 10 µL of the PPO enzyme preparation to each well.

    • Include a "no-enzyme" control containing assay buffer and substrate but no enzyme, to measure the rate of non-enzymatic auto-oxidation of Protogen IX.

  • Initiate the Reaction:

    • Add 10 µL of the freshly prepared Protogen IX substrate to each well to start the reaction.

    • The final volume in each well will be 202 µL.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity kinetically over a period of 15-30 minutes, with readings taken every 30-60 seconds.

    • Use an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 630 nm.

Data Presentation

The rate of the reaction (fluorescence units per minute) is determined from the linear portion of the kinetic curve. The rate of the no-enzyme control should be subtracted from all other rates to correct for auto-oxidation. The percentage of inhibition is calculated for each this compound concentration using the following formula:

% Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100

The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Example Data for PPO Inhibition by this compound

This compound (µM)Log [Inhibitor]Average Reaction Rate (RFU/min)% Inhibition
0 (Control)-5000
0.01-2.0045010
0.1-1.0030040
0.5-0.3025549
10.0015070
101.005090
1002.001098

Table 2: Kinetic Parameters of PPO Inhibition by this compound

ParameterValue
IC50~0.53 µM
Inhibition TypeCompetitive
Km (Protoporphyrinogen IX)1.0 - 6.6 µM

Experimental Workflow

The following diagram outlines the experimental workflow for the in vitro PPO inhibition assay.

PPO_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_reaction Reaction and Measurement cluster_analysis Data Analysis prep_substrate Prepare Protoporphyrinogen IX (Substrate) setup_plate Set up 96-well Plate: - Assay Buffer - Inhibitor/DMSO - Enzyme prep_substrate->setup_plate prep_enzyme Prepare PPO Enzyme (e.g., Mitochondrial Extract) prep_enzyme->setup_plate prep_inhibitor Prepare this compound Serial Dilutions prep_inhibitor->setup_plate start_reaction Initiate Reaction with Protoporphyrinogen IX setup_plate->start_reaction measure_fluorescence Kinetic Fluorescence Measurement (Ex: 405 nm, Em: 630 nm) start_reaction->measure_fluorescence calc_rates Calculate Reaction Rates measure_fluorescence->calc_rates calc_inhibition Calculate % Inhibition calc_rates->calc_inhibition determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50

Caption: Experimental workflow for the PPO inhibition assay.

References

Application Notes and Protocols for Post-Emergence Use of Acifluorfen-Methyl in Field Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed guidance on the post-emergence application of acifluorfen-methyl in field trials. The information compiled is intended to assist in the design and execution of robust experiments for weed management research in various cropping systems, with a primary focus on soybeans.

Active Ingredient Profile: this compound

This compound is a selective, post-emergence herbicide belonging to the diphenyl ether family. It is primarily used for the control of a wide spectrum of broadleaf weeds in crops such as soybeans, peanuts, and rice.[1]

Mode of Action: this compound is classified as a Group 14 herbicide (WSSA) or Group E (HRAC). Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This inhibition leads to the accumulation of protoporphyrinogen IX in the cytoplasm, which, in the presence of light and oxygen, results in the rapid formation of singlet oxygen. These highly reactive oxygen species cause lipid peroxidation and the destruction of cell membranes, leading to necrosis and death of susceptible plant tissues.[2][3] Symptoms of injury, such as bronzing, speckling, and necrosis of leaves, typically appear within one to two days of application, especially under hot and humid conditions.[2][3]

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound, leading to phytotoxicity in susceptible weeds.

Acifluorfen_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA δ-Aminolevulinic Acid Glutamate->ALA Multiple Steps Protoporphyrinogen_IX_chloro Protoporphyrinogen IX ALA->Protoporphyrinogen_IX_chloro Multiple Steps PPO_chloro Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX_chloro->PPO_chloro Protoporphyrinogen_IX_cyto Protoporphyrinogen IX (Accumulates) Protoporphyrinogen_IX_chloro->Protoporphyrinogen_IX_cyto Leaks out Protoporphyrin_IX_chloro Protoporphyrin IX PPO_chloro->Protoporphyrin_IX_chloro Chlorophyll Chlorophyll Protoporphyrin_IX_chloro->Chlorophyll + Mg-chelatase ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX_cyto->ROS Light_O2 Light + O2 Light_O2->ROS Cell_Death Lipid Peroxidation & Cell Membrane Disruption (Necrosis) ROS->Cell_Death Acifluorfen This compound Acifluorfen->PPO_chloro Inhibits

Figure 1: this compound's mode of action via PPO inhibition.

Experimental Protocols for Field Trials

The following protocols are designed to provide a standardized framework for conducting field trials to evaluate the efficacy and crop safety of this compound.

Experimental Design and Plot Layout
  • Design: A randomized complete block design (RCBD) is recommended to account for field variability.

  • Replications: A minimum of three to four replications should be used for each treatment.

  • Plot Size: Individual plot sizes should be adequate for representative sampling and to minimize edge effects. A common plot size is 3 meters by 10 meters.

  • Treatments: Treatments should include a range of this compound application rates, both as a standalone product and in tank-mix combinations with other relevant herbicides. A weed-free control (maintained by hand weeding or other non-interfering methods) and an untreated (weedy) control are essential for comparison.

Application Procedures
  • Equipment: Applications should be made with a calibrated research plot sprayer, such as a CO2-pressurized backpack sprayer, to ensure uniform and accurate delivery.

  • Nozzles: Flat-fan nozzles are recommended for uniform coverage.

  • Spray Volume: A spray volume of 150-200 liters per hectare is generally recommended for post-emergence applications.

  • Pressure: Maintain a constant pressure (e.g., 200-300 kPa) during application.

  • Application Timing: Apply this compound when target weeds are young and actively growing, typically at the 2-4 leaf stage. For soybeans, applications are commonly made at the V2 to V3 growth stage.

  • Environmental Conditions: Record environmental conditions at the time of application, including air temperature, relative humidity, wind speed, and soil moisture. Avoid application during periods of crop stress, such as drought or extreme temperatures.

Data Collection and Assessment
  • Weed Control Efficacy:

    • Visual ratings of percent weed control should be conducted at regular intervals after application (e.g., 7, 14, 21, and 28 days after treatment - DAT).

    • Ratings should be performed on a scale of 0% (no control) to 100% (complete control) for each weed species present in the plots.

    • Weed density and biomass can also be measured by counting weeds in a defined quadrat and harvesting above-ground biomass for dry weight determination.

  • Crop Injury (Phytotoxicity):

    • Visual ratings of crop injury should be conducted at the same intervals as weed control assessments.

    • Injury should be rated on a scale of 0% (no injury) to 100% (crop death). Symptoms to note include stunting, chlorosis (yellowing), necrosis (browning or bronzing), and leaf malformation.

    • Soybean injury from acifluorfen is often transient, with plants typically recovering within 7 to 14 days after application.

  • Yield:

    • At crop maturity, harvest the center rows of each plot to determine grain yield.

    • Yield data should be adjusted for moisture content to a standard percentage (e.g., 13% for soybeans).

Data Presentation: Efficacy and Crop Safety

The following tables summarize quantitative data from various field trials on the post-emergence application of this compound.

Table 1: Efficacy of this compound on Various Weed Species in Soybean

Target Weed SpeciesApplication Rate (kg a.i./ha)% Weed Control (Observation Time)Reference
Hophornbeam copperleaf0.21> 95%
Prickly sidaNot specified83% (7 DAT)
Pigweed spp.Not specified69-79% (7 DAT)
Beggarticks (Bidens spp.)0.125 - 0.2 (in mix)78-99%
Arrowleaf sida (Sida rhombifolia)0.125 - 0.2 (in mix)80-99%
Common waterhemp (Amaranthus tuberculatus)0.42> 90% (at 2-6 leaf stage)

Table 2: Soybean Injury from Post-Emergence Application of this compound

Application Rate (kg a.i./ha)Soybean Growth Stage% Crop Injury (Observation Time)NotesReference
Not specifiedV29-25% (14 DAT)Injury resulted in a 5-day delay in reaching 80% ground cover. No yield loss was observed.
0.42V2-V3Greater chlorosis and stunting (5-7 DAA)Injury was greater at earlier application timings.
0.42R1, R3, R5No negative impact on flowers and podsNo significant differences in yield were observed.

Table 3: Efficacy of this compound in Tank Mixtures

Tank-Mix PartnerAcifluorfen Rate (kg a.i./ha)Partner Rate (kg a.i./ha)Target WeedsEfficacy NotesReference
Asulam0.2 - 0.4Not specifiedBroadleaf weedsMixture formulations showed higher weed control effectiveness than single applications.
Bentazon0.125 - 0.2Not specifiedBeggarticks, Arrowleaf sidaProvided good to excellent control of target weeds.
Clodinafop-propargyl0.1650.08Monocot and Dicot WeedsHighly effective in controlling a broad spectrum of weeds in soybean.
Chlorimuron0.140.007Broadleaf weedsGood control of common lambsquarters, common ragweed, common cocklebur, and morningglory.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for an this compound field trial and the logical relationships in planning such an experiment.

Experimental_Workflow Site_Selection Site Selection & Field Preparation Experimental_Design Experimental Design (RCBD, 4 Reps) Site_Selection->Experimental_Design Plot_Layout Plot Layout & Marking Experimental_Design->Plot_Layout Planting Soybean Planting Plot_Layout->Planting Pre_Application_Assessment Pre-Application Weed Assessment Planting->Pre_Application_Assessment Herbicide_Application This compound Application (Post-emergence) Pre_Application_Assessment->Herbicide_Application Post_Application_Assessment Post-Application Assessments (Weed Control, Crop Injury) Herbicide_Application->Post_Application_Assessment Data_Collection Data Collection & Recording Post_Application_Assessment->Data_Collection Yield_Harvest Yield Harvest Data_Collection->Yield_Harvest Data_Analysis Statistical Analysis Yield_Harvest->Data_Analysis Reporting Reporting & Interpretation Data_Analysis->Reporting

Figure 2: Workflow for this compound field trials.

Logical_Relationships Objective Research Objective Herbicide_Selection Herbicide Selection Objective->Herbicide_Selection Crop_Weed_Selection Crop & Weed Selection Objective->Crop_Weed_Selection Assessment_Methods Assessment Methods Objective->Assessment_Methods Application_Parameters Application Parameters Herbicide_Selection->Application_Parameters Crop_Weed_Selection->Application_Parameters Trial_Execution Trial Execution Application_Parameters->Trial_Execution Data_Analysis_Plan Data Analysis Plan Assessment_Methods->Data_Analysis_Plan Data_Analysis_Plan->Trial_Execution Results Results & Conclusion Trial_Execution->Results

Figure 3: Logical relationships in field trial planning.

References

Application Notes and Protocols for the Use of Acifluorfen-Methyl as a Selective Agent in Plant Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acifluorfen-methyl is a diphenyl ether herbicide that acts as a potent inhibitor of protoporphyrinogen oxidase (PPO), a key enzyme in the tetrapyrrole biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrin IX, a photodynamic molecule that, in the presence of light and oxygen, generates reactive oxygen species (ROS), causing rapid cell membrane disruption and death.[1][2][3][4][5] This mode of action can be harnessed as a powerful selection system in plant genetic transformation. By introducing a resistance gene, such as a mutated or overexpressed version of the PPO gene, into plant cells, it is possible to select for transformed cells on a medium containing this compound. This document provides detailed application notes and protocols for utilizing this compound as a selective agent in plant cell culture.

Mechanism of Action of this compound

This compound's herbicidal activity is initiated by its inhibition of protoporphyrinogen oxidase (PPO). PPO is responsible for the oxidation of protoporphyrinogen IX to protoporphyrin IX, a precursor for both chlorophyll and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then diffuses from the plastids and/or mitochondria into the cytoplasm. In the cytoplasm, non-specific peroxidases oxidize protoporphyrinogen IX to protoporphyrin IX.

In the presence of light, the accumulated protoporphyrin IX acts as a photosensitizer, transferring energy to molecular oxygen to produce singlet oxygen, a highly reactive oxygen species. This singlet oxygen causes lipid peroxidation of cell membranes, leading to loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

Acifluorfen_Mechanism cluster_pathway Tetrapyrrole Biosynthesis Pathway cluster_inhibition Action of this compound cluster_consequence Cellular Effects Protoporphyrinogen IX Protoporphyrinogen IX Protoporphyrin IX Protoporphyrin IX Protoporphyrinogen IX->Protoporphyrin IX PPO Accumulated\nProtoporphyrin IX Accumulated Protoporphyrin IX Protoporphyrinogen IX->Accumulated\nProtoporphyrin IX Cytoplasmic Oxidation Chlorophyll & Heme Chlorophyll & Heme Protoporphyrin IX->Chlorophyll & Heme This compound This compound PPO PPO This compound->PPO Inhibits ROS Production\n(in light) ROS Production (in light) Accumulated\nProtoporphyrin IX->ROS Production\n(in light) Lipid Peroxidation\n& Membrane Damage Lipid Peroxidation & Membrane Damage ROS Production\n(in light)->Lipid Peroxidation\n& Membrane Damage Cell Death Cell Death Lipid Peroxidation\n& Membrane Damage->Cell Death

Figure 1: Signaling pathway of this compound's herbicidal action.

Principle of Selection

The selection of transformed plant cells using this compound relies on the introduction of a gene that confers resistance to the herbicide. This is typically achieved through one of two strategies:

  • Overexpression of a wild-type Protoporphyrinogen Oxidase (PPO) gene: Increasing the cellular concentration of the PPO enzyme can overcome the inhibitory effects of this compound, allowing the tetrapyrrole pathway to function normally. Overexpression of the rice PPO gene (OsPPO1) has been shown to confer resistance to acifluorfen in transgenic rice.

  • Expression of a mutated PPO gene: Specific mutations in the PPO gene can alter the enzyme's structure, reducing its affinity for this compound while maintaining its catalytic activity. This renders the enzyme, and therefore the plant cell, insensitive to the herbicide.

Transformed cells expressing the resistance gene will survive and proliferate on a culture medium containing a selective concentration of this compound, while non-transformed cells will undergo photooxidative damage and die.

Data Presentation

Table 1: Experimentally Determined Concentrations of this compound for Phytotoxicity Studies.

Plant SpeciesExplant/Cell TypeThis compound ConcentrationObserved EffectReference
Cucumber (Cucumis sativus)Excised cotyledons1 µMSignificant increase in thiobarbituric acid-reacting materials (indicating lipid peroxidation).
Cucumber (Cucumis sativus)Greening chloroplasts10 µM98% reduction in the formation of Mg-protoporphyrin IX.
Soybean (Glycine max)Nonchlorophyllous cellsMicromolar concentrationsAccumulation of protoporphyrin IX.

Note: These concentrations were used to study the inhibitory effects of this compound. Optimal concentrations for selection of transformed cells will need to be determined empirically but are likely to be in a similar range.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration for Selection (Kill Curve)

Objective: To determine the minimum concentration of this compound that effectively inhibits the growth of non-transformed cells or explants of the target plant species.

Materials:

  • Plant material (e.g., leaf discs, callus, protoplasts)

  • Appropriate plant cell culture medium (e.g., Murashige and Skoog (MS) medium) supplemented with hormones for callus induction or maintenance.

  • This compound stock solution (e.g., 10 mM in DMSO, filter-sterilized)

  • Sterile petri dishes

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare the appropriate plant cell culture medium and dispense it into petri dishes.

  • After autoclaving and cooling the medium to approximately 50°C, add different concentrations of this compound from the stock solution. A suggested range to test is 0 µM (control), 0.1 µM, 0.5 µM, 1 µM, 5 µM, and 10 µM.

  • Place the non-transformed explants or callus onto the surface of the solidified medium.

  • Culture the plates in a growth chamber under a standard light/dark cycle (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 25°C).

  • Observe the explants/callus regularly for signs of growth, browning, and necrosis.

  • After a set period (e.g., 2-4 weeks), record the survival rate and fresh weight of the callus at each concentration.

  • The optimal concentration for selection is the lowest concentration that causes significant growth inhibition or death of the non-transformed tissue.

Kill_Curve_Workflow A Prepare culture medium with varying This compound concentrations B Plate non-transformed explants/callus A->B C Incubate under controlled light/temperature B->C D Observe and record survival and growth C->D E Determine minimum inhibitory concentration for selection D->E

Figure 2: Workflow for determining the optimal selection concentration.
Protocol 2: Selection of Transformed Plant Cells Following Agrobacterium-mediated Transformation

Objective: To select for transformed plant cells expressing an this compound resistance gene.

Materials:

  • Agrobacterium tumefaciens strain carrying a binary vector with the PPO resistance gene and a gene of interest.

  • Plant explants (e.g., leaf discs, cotyledons)

  • Co-cultivation medium

  • Selection medium (culture medium containing the predetermined optimal concentration of this compound and an antibiotic like cefotaxime or timentin to eliminate Agrobacterium).

  • Regeneration medium (selection medium with hormones adjusted for shoot induction).

Procedure:

  • Transformation: Perform Agrobacterium-mediated transformation of the plant explants using a standard protocol.

  • Co-cultivation: After infection, place the explants on a co-cultivation medium for 2-3 days in the dark.

  • Washing: Wash the explants with sterile water or liquid culture medium containing an antibiotic (e.g., cefotaxime 250-500 mg/L) to remove excess Agrobacterium.

  • Selection: Transfer the washed explants to the selection medium containing the optimal concentration of this compound and the antibiotic to inhibit bacterial growth.

  • Subculture: Subculture the explants to fresh selection medium every 2-3 weeks. During this time, non-transformed cells will die, while transformed cells will proliferate, often forming resistant calli.

  • Regeneration: Once resistant calli are of a sufficient size, transfer them to regeneration medium to induce shoot formation. Continue selection on this compound during the regeneration phase.

  • Rooting and Acclimatization: Excised shoots can be rooted on a hormone-free medium or a medium containing a rooting hormone, still under selection pressure. Once rooted, plantlets can be transferred to soil and acclimatized.

Selection_Workflow cluster_transformation Transformation Phase cluster_selection Selection & Regeneration Phase A Agrobacterium-mediated transformation of explants B Co-cultivation A->B C Wash to remove Agrobacterium B->C D Transfer to selection medium with this compound C->D E Subculture on selection medium D->E F Transfer resistant callus to regeneration medium E->F G Rooting of regenerated shoots F->G H Acclimatization of plantlets G->H

Figure 3: General workflow for selection of transformed plant cells.

Concluding Remarks

The use of this compound as a selective agent offers a potent alternative to antibiotic-based selection systems in plant transformation. Its effectiveness is rooted in a well-understood mechanism of action, and resistance can be conferred through the expression of a modified or overexpressed PPO gene. Successful implementation of this selection system requires careful optimization of the this compound concentration for the specific plant species and cell type. The protocols provided herein offer a framework for this optimization and for the subsequent selection and regeneration of transgenic plants. Researchers are encouraged to adapt these protocols to their specific experimental needs.

References

Troubleshooting & Optimization

How to minimize acifluorfen-methyl-induced crop injury in research plots

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize acifluorfen-methyl-induced crop injury in research plots.

Frequently Asked Questions (FAQs)

Q1: What are the typical symptoms of this compound injury on crops?

A1: this compound is a protoporphyrinogen oxidase (PPO)-inhibiting herbicide.[1] It has minimal translocation within the plant, so injury symptoms appear where the spray droplets make contact.[1] Symptoms develop rapidly, especially on hot, humid days, and include:

  • Leaf Spotting and Necrosis: Reddish-colored spotting may appear on the leaf surface shortly after application, followed by yellowing (chlorosis) and browning (necrosis) as the tissue dies.[1][2]

  • Bronzing and Stunting: Leaves may take on a bronzed appearance, and overall plant growth may be stunted for a week or more.[2]

  • Desiccation: Affected plant tissue will dry out and die. In soybeans, injury from post-emergence applications typically subsides within 7 to 14 days.

Q2: What is the mode of action that causes this crop injury?

A2: this compound inhibits the enzyme protoporphyrinogen oxidase (PPO). This enzyme is critical for the synthesis of chlorophyll and heme. Inhibition of PPO leads to the accumulation of protoporphyrin IX in plant cells. Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates highly reactive singlet oxygen. This leads to rapid lipid peroxidation, destroying cell membranes and causing the visible symptoms of chlorosis, necrosis, and desiccation.

Q3: How do environmental conditions affect the severity of this compound injury?

A3: Environmental factors significantly influence herbicide uptake and plant stress, which can alter crop response.

  • Temperature and Humidity: High temperatures and high relative humidity increase the activity of acifluorfen and can lead to greater crop injury. High temperatures can increase the permeability of the plant's cuticle, enhancing herbicide absorption.

  • Soil Moisture: High soil moisture promotes herbicide efficacy and potential for injury. Conversely, plants under water stress may develop a thicker leaf cuticle, which can reduce herbicide absorption.

  • Light Conditions: Shading crops for several days before herbicide application can increase their susceptibility to injury. Acifluorfen's mode of action is light-dependent, requiring light to activate the accumulated protoporphyrin IX.

Troubleshooting Guide: Minimizing Crop Injury

Problem 1: Excessive crop injury observed after application.

Potential Causes & Solutions:

  • Incorrect Application Timing: Applying acifluorfen at sensitive crop growth stages can increase injury.

    • Solution: Follow specific timing recommendations. For soybeans, apply before the third compound leaf stage to reduce the risk of phytotoxicity. For other crops like red beets, later applications (e.g., 10- to 12-leaf stage) have been shown to cause less injury than earlier applications (6- to 8-leaf stage).

  • Unfavorable Environmental Conditions: Spraying during periods of high heat and humidity can exacerbate injury.

    • Solution: Avoid spraying above 28°C (82°F) to minimize crop stress. Do not apply under adverse conditions such as drought, flooding, or when the crop is already stressed by other factors.

  • High Application Rate: Crop injury is directly influenced by the herbicide application rate.

    • Solution: Use the lowest effective rate for the target weeds in your research plot. Refer to labeled rates and conduct preliminary dose-response studies if necessary.

  • Inappropriate Adjuvant Use: Certain adjuvants can increase herbicide penetration into the crop, leading to greater injury.

    • Solution: While non-ionic surfactants are often recommended to enhance uptake, be aware that more aggressive adjuvants like methylated seed oils (MSOs) can increase the risk of crop injury. Select adjuvants based on the specific needs of the experiment, considering the trade-off between weed control and crop safety.

Problem 2: Inconsistent or unpredictable crop injury across research plots.

Potential Causes & Solutions:

  • Variable Environmental Factors: Microclimate differences across a research field can lead to varied responses.

    • Solution: Record environmental data (temperature, humidity, soil moisture) for each plot at the time of application. This data can help explain variability in results.

  • Tank Contamination or Improper Mixing: Residues from previous sprays or improper mixing can cause unintended injury.

    • Solution: Ensure thorough cleaning of all spray equipment between applications. Follow proper tank-mixing procedures, ensuring all components are fully dissolved and agitated.

  • Herbicide Drift: Drift from adjacent plots treated with higher rates or different chemicals can cause unintended injury.

    • Solution: Use drift-reducing nozzles and adjuvants. Avoid spraying when wind speeds are high (e.g., above 10 mph).

Problem 3: Need to improve crop safety without sacrificing weed control.

Potential Causes & Solutions:

  • Lack of a Protective Mechanism: The crop may not be able to metabolize the herbicide quickly enough to avoid injury.

    • Solution 1 - Herbicide Safeners: Investigate the use of herbicide safeners. Safeners are compounds that enhance a crop's ability to tolerate a herbicide by accelerating its metabolism and detoxification. While specific safeners for acifluorfen are not widely commercialized for all crops, compounds like cloquintocet-mexyl and mefenpyr-diethyl are used with other PPO inhibitors and could be subjects for research.

    • Solution 2 - Tank Mixes: In some cases, tank-mixing with other herbicides may provide broader-spectrum weed control, allowing for a reduced rate of acifluorfen. However, be aware that some tank mixes can increase crop injury. For example, tank-mixing acifluorfen with asulam has been shown to provide effective weed control in soybeans.

Data Presentation: Factors Influencing Acifluorfen Injury

Table 1: Impact of Application Timing and Rate on Red Beet Injury Data adapted from field trials in New York (2021-2022).

Crop Stage at ApplicationAcifluorfen Rate (kg a.i./ha)Crop Injury (%)
6- to 8-leaf0.07Moderate
6- to 8-leaf0.14High
6- to 8-leaf0.28Severe
10- to 12-leaf0.07Low
10- to 12-leaf0.14Moderate
10- to 12-leaf0.28High

Table 2: Environmental Factors and Their Effect on PPO-Inhibitor Injury General trends compiled from literature.

Environmental FactorConditionExpected Impact on Crop InjuryRationale
Temperature High (>28°C)IncreaseEnhances herbicide absorption due to changes in leaf cuticle permeability.
Relative Humidity HighIncreaseAffects herbicide uptake.
Soil Moisture High / SaturatedIncreasePromotes herbicide efficacy and potential for injury.
Soil Moisture Low (Drought Stress)DecreaseCan increase leaf cuticle thickness, reducing herbicide absorption.
Irradiance Shading before applicationIncreasePlants may be more susceptible after a period of low light.

Experimental Protocols

Protocol: Whole-Plant Bioassay for Assessing Acifluorfen Injury

This protocol is a generalized framework for evaluating crop injury in a controlled greenhouse or research plot setting.

  • Plant Preparation:

    • Grow the selected crop species from seed in pots containing a standardized soil or potting mix.

    • Maintain plants in a controlled environment (greenhouse) or a uniform area of the research plot.

    • Ensure all plants are healthy and at the desired, uniform growth stage for treatment (e.g., V2 stage for soybean).

  • Herbicide Treatment:

    • Calibrate spray equipment to deliver a precise volume and pressure.

    • Prepare acifluorfen solutions at the desired concentrations (rates). Include a non-treated control group and any treatments with adjuvants or safeners.

    • Apply the herbicide treatments uniformly to the respective groups of plants.

  • Post-Application Care and Data Collection:

    • Return plants to their growing environment. Maintain consistent watering and environmental conditions for all treatment groups.

    • Visually assess crop injury at set intervals (e.g., 3, 7, 14, and 21 days after treatment). Use a quantitative rating scale (e.g., 0% = no injury, 100% = plant death).

    • Collect quantitative data, which may include:

      • Plant height

      • Above-ground biomass (fresh or dry weight)

      • Chlorophyll content (using a chlorophyll meter)

      • Yield data (if grown to maturity)

  • Data Analysis:

    • Analyze the visual injury ratings and quantitative data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

    • Correlate injury symptoms with herbicide rates, adjuvants, safeners, or environmental conditions.

For diagnostic purposes in the field where herbicide injury is suspected:

  • Sample Collection: Collect both soil and plant tissue samples from the affected area and a nearby, unaffected (control) area.

  • Laboratory Analysis: Submit samples to a qualified laboratory for residue analysis using methods like liquid chromatography (HPLC) to confirm the presence and concentration of acifluorfen.

Visualizations

Acifluorfen_Mode_of_Action cluster_chloroplast Chloroplast cluster_cell Plant Cell Acifluorfen Acifluorfen PPO_Enzyme Protoporphyrinogen Oxidase (PPO) Acifluorfen->PPO_Enzyme Inhibits Protoporphyrin_IX Protoporphyrin IX (Accumulates) Chlorophyll_Synthesis Normal Chlorophyll Synthesis PPO_Enzyme->Chlorophyll_Synthesis Normal Path Protoporphyrinogen_IX Protoporphyrinogen IX Protoporphyrinogen_IX->PPO_Enzyme Substrate ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Photosensitizes Light Light Energy (hν) Light->ROS Oxygen O2 Oxygen->ROS Membrane_Damage Cell Membrane Peroxidation ROS->Membrane_Damage Injury Necrosis & Desiccation Membrane_Damage->Injury

Caption: Acifluorfen's mode of action leading to crop injury.

Experimental_Workflow start Start: Select Crop & Growth Stage prep Prepare Plant Replicates (Uniform Conditions) start->prep treat Apply Treatments - Control - Acifluorfen Rates - Adjuvants / Safeners prep->treat maintain Post-Application Maintenance (Controlled Environment) treat->maintain assess Data Collection at Intervals (e.g., 3, 7, 14, 21 DAT) maintain->assess data_types Visual Injury Rating Biomass Measurement Plant Height assess->data_types analysis Statistical Analysis (e.g., ANOVA) assess->analysis end End: Correlate Injury with Treatments analysis->end

Caption: Workflow for a crop injury bioassay experiment.

Factors_Influencing_Injury cluster_application Application Factors cluster_environment Environmental Factors cluster_plant Crop Factors center_node Acifluorfen Crop Injury Rate Herbicide Rate Rate->center_node Timing Crop Growth Stage Timing->center_node Adjuvants Adjuvant Choice Adjuvants->center_node Temp High Temperature Temp->center_node Humidity High Humidity Humidity->center_node Moisture Soil Moisture Moisture->center_node Stress Plant Stress Stress->center_node Metabolism Herbicide Metabolism (Safener-Induced) Metabolism->center_node Reduces

Caption: Key factors influencing acifluorfen-induced crop injury.

References

Factors influencing the efficacy and consistency of acifluorfen-methyl experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficacy and consistency of experiments involving acifluorfen-methyl.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a diphenyl ether herbicide that acts as a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO).[1][2] This inhibition leads to an abnormal accumulation of protoporphyrin IX, a light-sensitive tetrapyrrole.[3][4][5] In the presence of light and oxygen, protoporphyrin IX induces a rapid photooxidative reaction, generating reactive oxygen species (ROS) that cause lipid peroxidation and disrupt cell membranes, leading to cellular leakage and necrosis. This light-dependent mechanism is crucial for its herbicidal activity.

Q2: What are the key environmental factors influencing this compound efficacy?

The efficacy of this compound is significantly influenced by several environmental factors:

  • Light: Light is essential for the photooxidative damage caused by the accumulation of protoporphyrin IX. Experiments conducted in the dark will not show the characteristic herbicidal effects.

  • Temperature: Higher temperatures generally enhance the efficacy of acifluorfen. For instance, better control of pitted morningglory and common cocklebur was observed at day/night temperatures of 35°C/26°C compared to 27°C/18°C.

  • Relative Humidity (RH): High relative humidity improves the uptake of acifluorfen, leading to better weed control. Studies have shown greater efficacy on several weed species at 85% RH compared to 50% RH.

Q3: How does the timing of application affect experimental outcomes?

The timing of this compound application is critical for consistent results:

  • Weed Growth Stage: Younger, actively growing weeds are more susceptible. For example, common cocklebur at the one- to two-leaf stage is controlled with a lower concentration of acifluorfen compared to the four-leaf stage.

  • Time of Day: Applications made in the dark (e.g., 2100 h) have been shown to be more effective for some species like hemp sesbania and pitted morningglory compared to applications at sun-up or midday.

Q4: Can this compound cause injury to the target crop or cell line?

Yes, this compound can cause injury to crops, often observed as leaf necrosis, bronzing, or stunting. The severity of injury is influenced by the application rate, the growth stage of the crop, and environmental conditions. For instance, higher application rates and earlier growth stages can lead to more significant damage. Environmental stress, such as high rainfall and humidity, can also exacerbate crop injury.

Troubleshooting Guide

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low or inconsistent efficacy Insufficient Light: this compound requires light for activation.Ensure experiments are conducted under adequate light conditions. The action spectrum for maximum injury is between 350 to 450 nanometers.
Suboptimal Temperature: Low temperatures can reduce herbicide activity.Conduct experiments within an optimal temperature range. Higher temperatures (e.g., 35°C) have been shown to increase efficacy for some species.
Low Relative Humidity: Poor uptake of the compound due to dry conditions.Maintain a high relative humidity (e.g., >85%) to enhance foliar uptake.
Incorrect Weed/Cell Stage: Target plants may be too mature and less susceptible.Apply this compound at an early growth stage (e.g., one- to two-leaf stage for weeds).
Inadequate Spray Coverage: Uneven application of the compound.Ensure uniform spray coverage. Adjust spray volume and pressure as needed. Recommended spray volumes are typically between 200-400 L/ha.
Absence of Adjuvant: Poor absorption of this compound by the plant.Add a non-ionic surfactant (typically at 0.25% v/v) to the spray solution to improve uptake.
High variability in results between experimental runs Fluctuating Environmental Conditions: Inconsistent temperature, light, or humidity.Standardize and control environmental parameters across all experimental replicates.
Inconsistent Application Timing: Variation in the time of day or growth stage at application.Standardize the application time and the developmental stage of the target plants or cells.
Unexpected crop/cell line injury High Application Rate: The concentration of this compound is too high.Reduce the application rate. Conduct a dose-response study to determine the optimal concentration for weed control with minimal crop injury.
Stressful Environmental Conditions: High temperatures or humidity can increase crop sensitivity.Avoid applying this compound when the crop is under stress. Applications at later growth stages may also reduce injury.
Inappropriate Adjuvant Concentration: High surfactant levels can increase crop injury.Optimize the surfactant concentration. For example, increasing surfactant from 0.5% to 0.75% has been shown to increase soybean injury at higher acifluorfen rates.

Quantitative Data Summary

Table 1: Environmental Factors Influencing Acifluorfen Efficacy

FactorConditionEffect on EfficacyReference(s)
Temperature High (35°C day / 26°C night) vs. Low (27°C day / 18°C night)Increased control of pitted morningglory and common cocklebur
Relative Humidity High (85%) vs. Low (50%)Enhanced control of Sida spinosa, Ipomoea lacunosa, X. strumarium, and Ipomoea hederaceae
Light Spectrum 350-450 nmMaximum cellular injury observed

Table 2: Application Parameters for Optimal Acifluorfen Performance

ParameterRecommendationEffectReference(s)
Application Rate Varies by target species and growth stage (e.g., 0.3 kg/ha for 1-2 leaf common cocklebur)Higher rates needed for older plants
Spray Volume 200–400 L/haEnsures uniform coverage
Adjuvant (Non-ionic surfactant) 0.25% v/vEnhances uptake
Application Timing (Time of Day) Dark (2100 h) vs. Daylight (0600 h or 1200 h)More effective for hemp sesbania, pitted morningglory, and smooth pigweed

Experimental Protocols

Protocol 1: Standardized Greenhouse Efficacy Assay

  • Plant Preparation:

    • Grow target weed species (e.g., Amaranthus retroflexus, Ipomoea lacunosa) in pots containing a standardized soil mix.

    • Maintain plants in a controlled environment chamber with a defined photoperiod (e.g., 16:8 h light:dark), temperature (e.g., 28°C day / 22°C night), and relative humidity (e.g., 70%).

    • Ensure plants are at the desired growth stage (e.g., 2-4 true leaves) at the time of application.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a small percentage of DMSO).

    • Prepare serial dilutions to achieve the desired final concentrations for the dose-response curve.

    • In the final spray solution, include a non-ionic surfactant at a concentration of 0.25% (v/v). The final solvent concentration should be low (e.g., <1%) and consistent across all treatments, including the control.

  • Application:

    • Use a calibrated laboratory track sprayer to ensure uniform application at a constant volume (e.g., 300 L/ha).

    • Apply the treatments to the foliage of the plants until runoff is minimal.

    • Include a control group sprayed only with the carrier solution (water + surfactant + solvent).

  • Post-Application Care and Evaluation:

    • Return the plants to the controlled environment chamber immediately after application.

    • Evaluate plant injury (e.g., on a scale of 0-100%, where 0 is no injury and 100 is plant death) at regular intervals (e.g., 3, 7, and 14 days after treatment).

    • At the end of the experiment, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and weigh it to determine the effect on biomass reduction.

  • Data Analysis:

    • Analyze the visual injury ratings and biomass data using appropriate statistical methods (e.g., ANOVA followed by a means separation test).

    • Calculate the GR50 (the dose required to cause a 50% reduction in growth) from the dose-response curve.

Visualizations

Acifluorfen_Mechanism_of_Action Acifluorfen This compound PPO Protoporphyrinogen Oxidase (PPO) Acifluorfen->PPO Inhibits Proto Protoporphyrin IX (Accumulates) PPO->Proto Blocks conversion in chloroplast Protogen Protoporphyrinogen IX Protogen->PPO Protogen->Proto Conversion in cytoplasm ROS Reactive Oxygen Species (ROS) Proto->ROS Light Light (350-450nm) Light->ROS Membrane Cell Membrane Damage ROS->Membrane Necrosis Cellular Necrosis Membrane->Necrosis

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Inconsistent or Low Efficacy Observed CheckEnv Verify Environmental Conditions Start->CheckEnv CheckApp Review Application Parameters Start->CheckApp Light Sufficient Light? CheckEnv->Light Adjuvant Adjuvant Used? CheckApp->Adjuvant Temp Optimal Temperature? Light->Temp Yes Optimize Optimize Conditions & Re-run Experiment Light->Optimize No Humidity High RH? Temp->Humidity Yes Temp->Optimize No Humidity->Optimize No Consult Consult Literature for Species-Specific Data Humidity->Consult Yes Stage Correct Growth Stage? Adjuvant->Stage Yes Adjuvant->Optimize No Coverage Uniform Coverage? Stage->Coverage Yes Stage->Optimize No Coverage->Optimize No Coverage->Consult Yes

Caption: Troubleshooting workflow for acifluorfen experiments.

References

Understanding and managing acifluorfen-methyl resistance in target weed species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for understanding and managing acifluorfen-methyl resistance in target weed species.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

This compound is a diphenyl ether herbicide that acts as a protoporphyrinogen oxidase (PPO) inhibitor.[1][2] PPO is a key enzyme in the chlorophyll and heme biosynthesis pathway.[1] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the cytoplasm. In the presence of light and oxygen, this compound auto-oxidizes, leading to the formation of singlet oxygen, a highly reactive oxygen species (ROS).[2][3] This ROS causes rapid lipid peroxidation and destruction of cell membranes, resulting in leakage of cellular contents and ultimately, cell death. Symptoms, such as water-soaked lesions followed by necrosis, can appear within hours of application, especially in bright sunlight.

Q2: What are the primary mechanisms of resistance to this compound in weeds?

The most common mechanism of resistance to this compound and other PPO-inhibiting herbicides is a target-site mutation in the nuclear gene encoding the PPO enzyme (often referred to as PPX2). A frequently reported mutation is a codon deletion at position 210 (ΔG210), particularly in Amaranthus species like Palmer amaranth (Amaranthus palmeri). This mutation alters the herbicide's binding site on the PPO enzyme, reducing its inhibitory effect. Other resistance mechanisms, though less common for PPO inhibitors, can include enhanced herbicide metabolism.

Q3: How can I confirm if a weed population is resistant to this compound?

Confirmation of resistance typically involves a multi-step process:

  • Whole-Plant Dose-Response Assay: This is the gold standard for confirming resistance. Plants from the suspected resistant population and a known susceptible population are grown under controlled conditions and treated with a range of this compound doses. The dose required to cause 50% growth reduction (GR50) is determined for each population. A significantly higher GR50 value for the suspected resistant population compared to the susceptible population confirms resistance.

  • Molecular Testing: If a target-site mutation is suspected, DNA sequencing of the PPO gene can be performed to identify known resistance-conferring mutations, such as the ΔG210 deletion.

  • Enzyme Activity Assay: The activity of the PPO enzyme can be measured in the presence and absence of this compound in extracts from both suspected resistant and susceptible plants. Resistant plants may show less inhibition of PPO activity at a given herbicide concentration.

Q4: What are the best management practices to prevent or manage this compound resistance?

Effective management of herbicide resistance relies on integrated weed management (IWM) strategies:

  • Herbicide Rotation: Avoid the repeated use of this compound or other Group 14 herbicides in the same field year after year. Rotate with herbicides that have different modes of action.

  • Tank-Mixing: Use tank-mixtures of herbicides with different modes of action that are both effective against the target weed species.

  • Use of Full Labeled Rates: Applying herbicides at the recommended full rates helps to control susceptible individuals and reduces the selection pressure for resistance.

  • Scouting and Early Detection: Regularly monitor fields for weed escapes after herbicide application.

  • Cultural Practices: Implement cultural practices such as crop rotation, cover crops, and mechanical weed control to reduce reliance on herbicides.

Troubleshooting Guides

Whole-Plant Dose-Response Assays
Problem Possible Cause(s) Solution(s)
High variability in plant growth within and between pots. Inconsistent seed germination or seedling vigor. Non-uniform soil moisture or nutrient levels.Use seeds of uniform size and from a similar seed lot. Ensure consistent watering and use a standardized potting mix.
No clear dose-response relationship observed. Herbicide rates are too high or too low. Incorrect timing of herbicide application.Conduct a preliminary range-finding experiment to determine appropriate dose ranges. Apply the herbicide at the recommended weed growth stage (e.g., 2-4 leaf stage).
Susceptible plants show unexpected tolerance. Herbicide degradation (improper storage). Incorrect spray application (e.g., poor coverage, incorrect nozzle type). Sub-optimal environmental conditions for herbicide activity (e.g., low light, low humidity).Use a fresh batch of herbicide. Calibrate spray equipment and ensure uniform spray coverage. Conduct experiments under optimal conditions for herbicide efficacy (e.g., adequate light, temperature, and humidity).
Resistant plants show high mortality at low doses. The population may not be truly resistant or may have a low frequency of resistant individuals. Contamination of seeds with susceptible biotypes.Re-screen the population to select for more resistant individuals. Ensure pure seed lots for both resistant and susceptible populations.
PPO Enzyme Activity Assays
Problem Possible Cause(s) Solution(s)
Low enzyme activity in all samples. Inefficient protein extraction. Enzyme degradation during extraction. Presence of inhibitors in the extraction buffer.Optimize the extraction protocol (e.g., grinding method, buffer composition). Keep samples on ice throughout the extraction process. Include polyvinylpyrrolidone (PVP) or polyvinylpolypyrrolidone (PVPP) in the extraction buffer to remove phenolic compounds that can inhibit enzyme activity.
High background noise or non-linear reaction rates. Substrate auto-oxidation. Presence of interfering substances in the crude extract.Run a control reaction without the enzyme extract to measure the rate of substrate auto-oxidation and subtract it from the sample readings. Partially purify the enzyme extract using methods like ammonium sulfate precipitation.
No difference in inhibition between susceptible and resistant samples. Herbicide concentration is too high, inhibiting both enzyme types. Herbicide concentration is too low to differentiate between the two. The resistance mechanism is not due to an altered target site.Perform a dose-response curve with a range of herbicide concentrations to determine the I50 (concentration for 50% inhibition). Consider other resistance mechanisms like enhanced metabolism.
PPO Gene Amplification and Sequencing
Problem Possible Cause(s) Solution(s)
No PCR product or a very faint band. Poor quality or low concentration of template DNA. PCR inhibitors in the DNA extract. Incorrect PCR parameters (annealing temperature, extension time). Primer issues (degradation, incorrect sequence).Re-extract DNA using a method that minimizes co-extraction of polysaccharides and polyphenols. Use a DNA polymerase tolerant to inhibitors. Optimize the annealing temperature using a gradient PCR. Order new primers and verify their sequence.
Multiple PCR bands. Non-specific primer binding. Contamination with other DNA.Increase the annealing temperature. Design more specific primers. Use a hot-start Taq polymerase. Ensure a clean working environment to prevent contamination.
Poor quality sequencing data (e.g., noisy chromatogram, weak signal). Insufficient or poor quality PCR product for sequencing. Presence of residual primers and dNTPs in the sequencing reaction. Multiple PCR products being sequenced simultaneously.Purify the PCR product before sequencing. Optimize the PCR to obtain a single, strong band. If multiple products persist, consider gel extraction of the desired band or cloning the PCR product before sequencing.
Ambiguous base calls around the suspected mutation site. Heterozygous individual (both wild-type and mutant alleles present). Sequencing artifacts.Sequence multiple clones from the PCR product to separate the alleles. Sequence the reverse strand as well to confirm the mutation.

Quantitative Data Summary

Table 1: this compound GR50 Values for Susceptible and Resistant Weed Biotypes

Weed SpeciesBiotypeGR50 (g ai/ha)Resistance Index (RI)Reference
Amaranthus palmeriSusceptible (S)85-Fomesafen data, adapted
Amaranthus palmeriResistant (R)>1344>16Fomesafen data, adapted
Amaranthus tuberculatusSusceptible (S)3.4-Acifluorfen data
Amaranthus tuberculatusResistant (R)115.634Acifluorfen data

Note: Data for this compound can be limited. The provided data for A. palmeri is based on fomesafen, another PPO inhibitor, and serves as an illustrative example. The Resistance Index (RI) is calculated as GR50 (Resistant) / GR50 (Susceptible).

Table 2: Enzyme Kinetic Parameters for Wild-Type and Mutant PPO Enzymes

Enzyme SourceMutationSubstrateKm (µM)Vmax or kcatReference
Amaranthus tuberculatusWild-TypeProtoporphyrinogen IXData not foundData not found
Amaranthus tuberculatusΔG210Protoporphyrinogen IXData not foundData not found

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay for this compound Resistance
  • Seed Germination: Germinate seeds of suspected resistant and known susceptible weed populations in petri dishes on moist filter paper or in trays with potting mix.

  • Transplanting: Once seedlings have developed a true leaf, transplant uniform-sized seedlings into individual pots (e.g., 10 cm diameter) filled with a standard potting medium. Grow plants in a greenhouse or growth chamber with controlled temperature, light, and humidity.

  • Herbicide Application: When plants reach the 2-4 leaf stage, apply this compound at a range of doses. Include a non-treated control. A typical dose range might be 0, 0.25X, 0.5X, 1X, 2X, 4X, and 8X the recommended field rate. Use a calibrated laboratory sprayer to ensure uniform application.

  • Data Collection: At 14-21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no injury) to 100% (plant death). Harvest the above-ground biomass and determine the fresh or dry weight.

  • Data Analysis: Calculate the percent growth reduction relative to the untreated control for each dose. Use a non-linear regression model (e.g., log-logistic) to fit the dose-response data and determine the GR50 value for each population. The resistance index (RI) is calculated as the GR50 of the resistant population divided by the GR50 of the susceptible population.

Protocol 2: Spectrophotometric Assay of PPO Enzyme Activity
  • Enzyme Extraction: Harvest fresh leaf tissue (approximately 1 g) from both susceptible and resistant plants. Grind the tissue to a fine powder in liquid nitrogen. Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 10% glycerol, 1% PVP, and 5 mM DTT). Centrifuge the homogenate at 4°C and collect the supernatant containing the crude enzyme extract.

  • Protein Quantification: Determine the total protein concentration of the crude extract using a standard method (e.g., Bradford assay).

  • Enzyme Assay: The assay measures the oxidation of a substrate (e.g., catechol or protoporphyrinogen IX). The reaction mixture should contain the extraction buffer, the substrate, and the enzyme extract. To test for inhibition, pre-incubate the enzyme extract with various concentrations of this compound before adding the substrate.

  • Data Measurement: Measure the change in absorbance over time at a specific wavelength (e.g., 420 nm for the product of catechol oxidation) using a spectrophotometer.

  • Calculation of Activity: Calculate the enzyme activity as the rate of change in absorbance per minute per milligram of protein. For inhibition studies, calculate the percent inhibition at each herbicide concentration and determine the I50 value.

Protocol 3: Amplification and Sequencing of the PPO Gene
  • DNA Extraction: Extract genomic DNA from fresh leaf tissue of suspected resistant and susceptible plants using a commercial kit or a CTAB-based method. Assess the quality and quantity of the extracted DNA using a spectrophotometer and agarose gel electrophoresis.

  • PCR Amplification: Amplify the region of the PPO gene known to harbor resistance mutations using specific primers. An example of primers for the PPX2 gene in Amaranthus species are:

    • Forward: 5’-GGTACCATGGTAATTCAATCCATTAC-3’

    • Reverse: 5’-TCTAGATTATGCGGTCTTCTCATTC-3’ PCR conditions will need to be optimized but a general protocol is: initial denaturation at 95°C for 5 min; 35 cycles of 95°C for 30s, 58-62°C for 30s, and 72°C for 1-2 min; and a final extension at 72°C for 10 min.

  • PCR Product Purification: Purify the PCR product to remove unincorporated primers and dNTPs using a commercial kit or enzymatic cleanup.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis: Align the obtained sequences with a known susceptible PPO gene sequence to identify any mutations, such as the ΔG210 codon deletion.

Visualizations

Acifluorfen_Mode_of_Action cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane Glutamate Glutamate ALA 5-Aminolevulinic acid (ALA) Glutamate->ALA Multiple Steps ProtogenIX_chloro Protoporphyrinogen IX ALA->ProtogenIX_chloro Multiple Steps PPO_chloro Protoporphyrinogen Oxidase (PPO) ProtogenIX_chloro->PPO_chloro ProtogenIX_cyto Protoporphyrinogen IX (Accumulates) ProtogenIX_chloro->ProtogenIX_cyto Leaks out ProtoIX_chloro Protoporphyrin IX PPO_chloro->ProtoIX_chloro Oxidation Chlorophyll Chlorophyll ProtoIX_chloro->Chlorophyll Heme_chloro Heme ProtoIX_chloro->Heme_chloro ProtoIX_cyto Protoporphyrin IX ProtogenIX_cyto->ProtoIX_cyto Auto-oxidation ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) ProtoIX_cyto->ROS Membrane Lipid Peroxidation & Membrane Disruption ROS->Membrane CellDeath Cell Death Membrane->CellDeath Acifluorfen This compound Acifluorfen->PPO_chloro Inhibits Light Light & O₂ Light->ROS Drives formation Resistance_Testing_Workflow start Suspected Resistant Weed Population in Field seed_collection Collect Seeds from Suspected Resistant & Known Susceptible Plants start->seed_collection dose_response Whole-Plant Dose-Response Assay seed_collection->dose_response molecular_analysis Molecular Analysis seed_collection->molecular_analysis enzyme_assay PPO Enzyme Assay seed_collection->enzyme_assay data_analysis Data Analysis (GR50, RI, Sequence, I50) dose_response->data_analysis molecular_analysis->data_analysis enzyme_assay->data_analysis confirmation Confirmation of Resistance data_analysis->confirmation management Develop Resistance Management Strategy confirmation->management Resistance_Mechanisms Acifluorfen This compound PPO_WT Wild-Type PPO Enzyme Acifluorfen->PPO_WT Binds to PPO_Mutant Mutant PPO Enzyme (e.g., ΔG210) Acifluorfen->PPO_Mutant Binding is reduced Inhibition PPO Inhibition PPO_WT->Inhibition NoInhibition Reduced PPO Inhibition PPO_Mutant->NoInhibition Phytotoxicity Phytotoxicity & Weed Control Inhibition->Phytotoxicity Resistance Herbicide Resistance NoInhibition->Resistance

References

Soil half-life and degradation pathways of acifluorfen-methyl in lab conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Acifluorfen-Methyl Soil Degradation Studies

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers studying the soil half-life and degradation pathways of this compound under laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: Why is the soil half-life (DT50) I measured for this compound different from the values published in the literature?

A1: The degradation rate of this compound is highly sensitive to the specific experimental conditions. Variations in soil type (including texture, pH, and organic matter content), moisture levels, temperature, and the composition of the soil's microbial community can significantly influence its persistence.[1][2] Published values typically represent a range observed under different conditions, so discrepancies are expected if your experimental parameters differ.

Q2: How can I differentiate between microbial degradation and abiotic degradation (e.g., hydrolysis)?

A2: To distinguish between biotic and abiotic degradation pathways, you should include sterile control samples in your experimental design. This is typically achieved by autoclaving or using gamma irradiation on a subset of your soil samples to eliminate or drastically reduce microbial activity. By comparing the degradation rate in the sterile soil to that in the non-sterile soil, you can quantify the contribution of microbial action.

Q3: What are the primary degradation products of acifluorfen I should be looking for in soil?

A3: Under laboratory conditions, the primary degradation mechanism is microbial action.[3][4] Key metabolites that have been identified in microbial cultures and soil include aminoacifluorfen.[5] Other reported degradation products are 5-([2-chloro-4-(trifluoromethyl)phenyl]oxy)-2-aminobenzamide and 5-([2-chloro-4-(trifluoromethyl)phenyl]oxy)-2-(acetylamino)benzoic acid.

Q4: My analytical results show high variability between replicate samples. What could be the cause?

A4: High variability often stems from a lack of consistency in experimental conditions. Common causes include non-uniform application of the test substance to the soil, fluctuations in incubation temperature, and inconsistent soil moisture content. Ensuring thorough mixing and maintaining precise control over environmental parameters is crucial.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Mass Balance / Poor Recovery (<90%) 1. Inefficient Extraction: The solvent system may not be effectively desorbing the compound or its metabolites from the soil matrix. 2. Strong Adsorption: Acifluorfen may bind strongly to soils with high clay or organic matter content. 3. Volatilization/Mineralization: Significant loss may occur through conversion to CO₂ or other volatile compounds if not adequately trapped.1. Optimize Extraction: Test different solvent polarities and pH values. Perform sequential extractions (e.g., 3x) and combine the extracts. 2. Address Adsorption: For high organic matter soils, consider more rigorous extraction techniques. 3. Improve Trapping: If using ¹⁴C-labeled acifluorfen, ensure your volatile trapping system (e.g., using KOH or NaOH solutions) is efficient and checked regularly.
Difficulty Identifying/Quantifying Metabolites 1. Low Concentration: Metabolites may be present at levels below the detection limit of your analytical instrument. 2. Matrix Interference: Co-elution of metabolites with other organic compounds from the soil extract can mask their signal.1. Increase Sensitivity: Use a more sensitive detector (e.g., tandem mass spectrometry, MS/MS). Concentrate the sample extracts before analysis. 2. Clean Up Extracts: Employ a sample cleanup technique such as Solid Phase Extraction (SPE) to remove interfering substances before analytical injection.
No Degradation Observed in Non-Sterile Soil 1. Low Microbial Activity: The soil used may have a very low or inactive microbial population. 2. Inhibitory Conditions: The test concentration of this compound may be toxic to the soil microorganisms, or incubation conditions (pH, moisture) may be unfavorable for their activity.1. Verify Soil Viability: Use fresh soil samples that have not been stored for extended periods. Avoid air-drying the soil before the experiment. 2. Check Conditions: Ensure the application rate is environmentally relevant. Verify that soil moisture and temperature are optimal for microbial activity (e.g., 40-60% water holding capacity, 20-25°C).

Quantitative Data Summary

The half-life of acifluorfen in soil is moderately persistent, with microbial action being the primary driver of its breakdown.

Parameter Value Condition Reference
Half-Life (DT₅₀)59 daysSilt Loam Soil
Half-Life (DT₅₀) Range14 - 60 daysGeneral Soil (Lab/Field)
Half-Life (DT₅₀) Range72 - 150 daysGeneral Soil (Lab/Field)
Primary Degradation MechanismMicrobial DegradationSoil
Influencing FactorsWarm and moist conditions accelerate degradation.Soil

Experimental Protocols

Protocol: Aerobic Soil Metabolism Study

This protocol outlines a typical laboratory experiment to determine the degradation rate and pathway of this compound in soil under aerobic conditions, often following regulatory guidelines such as those from the EPA.

1. Soil Collection and Preparation:

  • Collect a fresh soil sample from a relevant agricultural area, typically from the top 0-20 cm layer.

  • Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large organic debris.

  • Determine the physicochemical properties of the soil (pH, texture, organic carbon content, etc.).

  • Adjust the soil moisture to a specific level (e.g., 40-60% of maximum water holding capacity) and pre-incubate it in the dark at the desired temperature (e.g., 20°C) for several days to allow microbial activity to stabilize.

2. Application of Test Substance:

  • Prepare a stock solution of this compound. For pathway analysis, it is highly recommended to use a radiolabeled version (e.g., ¹⁴C-acifluorfen-methyl).

  • Apply the solution evenly to the pre-incubated soil samples to achieve the target concentration. Ensure thorough mixing for a homogenous distribution.

3. Incubation:

  • Transfer the treated soil samples into incubation vessels. For aerobic studies, these vessels should allow for air exchange.

  • A common setup is a flow-through system where a gentle stream of humidified air is passed over the soil. The effluent air is then bubbled through trapping solutions (e.g., ethylene glycol for organic volatiles and NaOH for ¹⁴CO₂) to capture any volatile degradation products.

  • Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2°C) for the duration of the study (e.g., up to 120 days).

4. Sampling and Extraction:

  • Sacrifice replicate incubation vessels at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Extract the soil samples using an appropriate solvent mixture (e.g., acetonitrile/water or methanol/water). Perform the extraction multiple times (e.g., 3x) and combine the supernatants after centrifugation.

5. Analysis:

  • Analyze the extracts to quantify the concentration of the parent this compound and its degradation products.

  • Quantification: High-Performance Liquid Chromatography (HPLC) with a UV or radio-detector is commonly used.

  • Identification: Metabolites can be identified using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Thin-Layer Chromatography (TLC) can also be used for separation and preliminary identification.

  • Analyze the volatile trapping solutions to quantify mineralization (¹⁴CO₂) and other volatile residues.

6. Data Analysis:

  • Plot the concentration of this compound against time.

  • Calculate the degradation kinetics and determine the half-life (DT₅₀) by fitting the data to a suitable model, most commonly a first-order decay model.

Visualizations

Degradation Pathway of Acifluorfen

parent This compound met1 Aminoacifluorfen (Major Metabolite) parent->met1 Microbial Reduction of Nitro Group met2 5-([2-chloro-4-(trifluoromethyl)phenyl]oxy) -2-aminobenzamide parent->met2 met3 5-([2-chloro-4-(trifluoromethyl)phenyl]oxy) -2-(acetylamino)benzoic acid parent->met3 mineralization Mineralization (CO₂, H₂O) met1->mineralization Further Degradation met2->mineralization Further Degradation met3->mineralization Further Degradation

Caption: Proposed microbial degradation pathway of this compound in soil.

Experimental Workflow for Soil Degradation Study

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase soil_collection 1. Soil Collection & Sieving pre_incubation 2. Moisture Adjustment & Pre-Incubation soil_collection->pre_incubation application 3. Application of This compound pre_incubation->application incubation 4. Incubation (Controlled Temp, Dark) application->incubation sampling 5. Time-Course Sampling incubation->sampling extraction 6. Solvent Extraction sampling->extraction analysis 7. HPLC / LC-MS Analysis extraction->analysis data_analysis 8. Data Analysis (Kinetics & DT50) analysis->data_analysis

Caption: Standard workflow for a laboratory soil metabolism study.

References

Optimizing spray droplet size for uniform acifluorfen-methyl foliar application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing spray droplet size for uniform acifluorfen-methyl foliar application.

Troubleshooting Guide

This guide addresses specific issues that may arise during the application of this compound, providing potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Poor Weed Control Droplet size is too large: Large droplets can bounce or roll off weed surfaces, reducing herbicide contact and absorption. Inadequate Spray Coverage: Insufficient droplet density on the target weed surface. Weed Growth Stage: Weeds may be too large or stressed for effective control. This compound is most effective on small, actively growing weeds.[1] Environmental Conditions: Application during drought, high temperatures (above 28°C), or when weeds are under stress can reduce efficacy.[1][2] Improper Adjuvant Use: Lack of or incorrect use of a non-ionic surfactant can limit herbicide uptake.[2]Select nozzles and pressure settings that produce a "Fine" to "Medium" spray quality (see Data Presentation section). Increase spray volume (L/ha or GPA) to ensure thorough coverage.[2] Apply when weeds are in the seedling to early vegetative stage. Apply when weeds are actively growing and not under environmental stress. Avoid application in extreme heat. Add a non-ionic surfactant at the recommended rate (e.g., 0.25% v/v) to enhance uptake.
Uneven Application/Striping in the Field Incorrect Boom Height: Boom set too low will result in distinct spray patterns with gaps, while a boom set too high increases the potential for drift and uneven deposition. Clogged or Worn Nozzles: Damaged or blocked nozzles will disrupt the spray pattern and output. Improper Nozzle Spacing or Overlap: Incorrect spacing or overlap of spray patterns leads to under- or over-application in certain areas.Adjust boom height according to the nozzle manufacturer's recommendation to ensure proper overlap of spray patterns. Regularly inspect and clean all nozzles and filters. Replace any worn or damaged nozzles. Ensure nozzles are spaced correctly on the boom and that the spray pattern overlap is between 30-100% depending on the nozzle type.
Crop Injury (Phytotoxicity) Droplet size is too small (high drift potential): Fine droplets are more susceptible to off-target movement, potentially contacting sensitive crop areas. High Application Rate: Exceeding the recommended dosage for the specific crop and growth stage. Environmental Stress on Crop: Applying to crops under stress from drought, disease, or other factors can increase sensitivity to the herbicide. High Temperatures: Application during high temperatures can increase crop injury.Use nozzles and pressures that produce a "Medium" to "Coarse" spray quality to minimize drift. Calibrate the sprayer accurately to apply the correct rate. Avoid applying this compound to crops that are under stress. Apply during cooler parts of the day.
Spray Drift Small Droplet Size: Fine droplets are highly susceptible to wind and can be carried off-target. High Wind Speeds: Spraying in windy conditions significantly increases drift. High Boom Height: The higher the boom, the more time droplets have to be influenced by wind.Select nozzles and pressure settings that produce a coarser droplet spectrum. Do not spray when wind speeds are high; check the product label for specific wind speed restrictions. Keep the spray boom as low as possible while maintaining a uniform spray pattern.

Frequently Asked Questions (FAQs)

Q1: What is the optimal droplet size for this compound application?

A1: The optimal droplet size for this compound can vary depending on the target weed species and environmental conditions. Research on Palmer amaranth has shown that optimal control can be achieved with droplet sizes ranging from 150 µm ("Fine") to 370 µm ("Coarse"). Smaller droplets generally provide better coverage, which is important for a contact herbicide like this compound. However, very fine droplets are more prone to drift. A "Medium" droplet size (around 250-350 microns) is often a good starting point to balance efficacy and drift potential.

Q2: How does this compound work?

A2: this compound is a protoporphyrinogen oxidase (PPO) inhibitor. It is absorbed by the foliage and, in the presence of light, causes a rapid buildup of protoporphyrin IX. This molecule is a potent photosensitizer that leads to the formation of reactive oxygen species, which destroy cell membranes, resulting in necrosis and death of the plant tissue.

Q3: What are the signs of this compound phytotoxicity on crops?

A3: Symptoms of phytotoxicity on susceptible crops may include leaf speckling, necrosis (tissue death), and stunting. These symptoms are typically most severe on the leaves that were directly contacted by the spray.

Q4: Can I tank-mix this compound with other pesticides?

A4: this compound can often be tank-mixed with other herbicides to broaden the spectrum of weed control. However, it is crucial to always perform a jar test to ensure physical compatibility before mixing in the spray tank. Also, consult the product labels of all pesticides to be mixed for any restrictions or specific mixing instructions.

Q5: How can I assess the uniformity of my spray application?

A5: Water-sensitive paper is a simple and effective tool for visually assessing spray coverage and droplet distribution. Place the papers at various locations within the target area (e.g., on the ground, attached to weed leaves) prior to spraying. After spraying, the paper will show the droplet pattern, allowing you to check for uniformity and adequate coverage.

Data Presentation

Table 1: Influence of Droplet Size on Acifluorfen Efficacy for Palmer Amaranth Control

Droplet Size (µm)ASABE Spray QualityPalmer Amaranth Control (%) - Location APalmer Amaranth Control (%) - Location BPalmer Amaranth Control (%) - Location C
150Fine928885
250Medium899389
310Medium879091
370Coarse858694
680Very Coarse788088

Data synthesized from published research. Actual performance may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Determining Spray Droplet Size Spectrum using Laser Diffraction

Objective: To quantitatively measure the droplet size distribution of an this compound spray solution using a laser diffraction instrument.

Materials:

  • Laser diffraction instrument (e.g., Malvern Spraytec)

  • Wind tunnel

  • Spray nozzle to be tested

  • Pressurized spray system with pressure gauge

  • This compound solution prepared at the desired concentration, including any adjuvants

  • Personal Protective Equipment (PPE) as required

Methodology:

  • System Setup:

    • Position the laser diffraction instrument's transmitter and receiver units on opposite sides of the wind tunnel, ensuring the laser beam passes through the measurement zone.

    • Mount the spray nozzle on a traverse system within the wind tunnel at the specified distance from the laser beam (e.g., 30-50 cm).

  • Instrument Calibration and Background Measurement:

    • Perform the instrument's alignment and calibration procedures as per the manufacturer's instructions.

    • Conduct a background measurement with the wind tunnel on to account for any airborne particulates.

  • Spray Measurement:

    • Set the wind tunnel to the desired air speed to simulate field conditions.

    • Pressurize the spray system to the target pressure.

    • Initiate the spray and simultaneously begin data acquisition with the laser diffraction software.

    • If using a traverse system, move the nozzle across the laser beam to capture the entire spray plume.

  • Data Analysis:

    • The software will generate a droplet size distribution, typically reported as Dv10, Dv50 (Volume Median Diameter), and Dv90, as well as the percentage of the spray volume comprised of droplets less than a certain size (e.g., <100 µm).

    • Repeat the measurement multiple times to ensure reproducibility.

Protocol 2: Assessing Foliar Spray Coverage with Water-Sensitive Paper

Objective: To qualitatively and semi-quantitatively evaluate the uniformity and density of spray droplet deposition on a target surface.

Materials:

  • Water-sensitive paper (WSP) cards

  • Gloves

  • Paper clips or staples for attaching cards to foliage

  • Scanner or high-resolution camera

  • Image analysis software (e.g., ImageJ)

Methodology:

  • Placement of WSP:

    • Wearing gloves to avoid marking the paper, place WSP cards in the target area immediately before spraying.

    • Position cards at different heights and orientations within the plant canopy and on the ground to get a comprehensive assessment of coverage.

  • Spray Application:

    • Perform the spray application as planned, ensuring the sprayer passes over the WSP cards.

  • Collection and Drying:

    • Allow the cards to dry completely before collecting them to prevent smudging.

    • Carefully collect the cards and store them in a dry, protected container.

  • Visual Assessment:

    • Visually inspect the cards for the uniformity of the droplet pattern. Look for areas with too few droplets (poor coverage) or areas where droplets have coalesced (over-application).

  • Quantitative Analysis (Optional):

    • Scan or photograph the WSP cards at a high resolution.

    • Use image analysis software to calculate the percentage of the card area covered by droplets and the number of droplets per unit area (e.g., droplets/cm²).

Mandatory Visualization

Acifluorfen_Mode_of_Action Acifluorfen This compound (Foliar Application) PPO Protoporphyrinogen Oxidase (PPO) Acifluorfen->PPO Inhibits Protoporphyrin Protoporphyrin IX (Accumulation) Protoporphyrinogen Protoporphyrinogen IX Protoporphyrinogen->PPO Protoporphyrinogen->Protoporphyrin Blocked Conversion Light Light Protoporphyrin->Light ROS Reactive Oxygen Species (ROS) Light->ROS Generates Membrane Cell Membrane Disruption ROS->Membrane Necrosis Necrosis & Weed Death Membrane->Necrosis

Caption: this compound mode of action signaling pathway.

Troubleshooting_Workflow Start Poor Weed Control Observed CheckCoverage Assess Spray Coverage (Water-Sensitive Paper) Start->CheckCoverage IsCoverageGood Is Coverage Uniform & Adequate? CheckCoverage->IsCoverageGood AdjustApplication Adjust Application Parameters: - Increase Volume - Check Nozzles/Pressure - Optimize Boom Height IsCoverageGood->AdjustApplication No CheckDropletSize Review Droplet Size (Fine to Medium) IsCoverageGood->CheckDropletSize Yes AdjustApplication->Start Re-evaluate IsDropletSizeOptimal Is Droplet Size Optimal? CheckDropletSize->IsDropletSizeOptimal AdjustNozzle Change Nozzle Type and/or Pressure IsDropletSizeOptimal->AdjustNozzle No CheckConditions Evaluate Environmental & Weed Conditions IsDropletSizeOptimal->CheckConditions Yes AdjustNozzle->Start Re-evaluate AreConditionsFavorable Are Weeds Small & Actively Growing? (No Stress/Heat) CheckConditions->AreConditionsFavorable Wait Postpone Application Until Conditions Improve AreConditionsFavorable->Wait No Success Improved Weed Control AreConditionsFavorable->Success Yes

Caption: Troubleshooting workflow for poor this compound efficacy.

References

Troubleshooting unexpected necrosis in non-target beet leaves after acifluorfen-methyl exposure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding unexpected necrosis in non-target beet leaves following exposure to the herbicide acifluorfen-methyl.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a protoporphyrinogen oxidase (PPO) inhibitor. This enzyme is crucial for the chlorophyll and heme biosynthesis pathways. Inhibition of PPO leads to the accumulation of protoporphyrin IX, a potent photosensitizer. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species (ROS), which cause rapid lipid peroxidation of cell membranes, leading to cellular leakage, loss of chlorophyll, and ultimately, necrosis (tissue death).

Q2: Why am I seeing necrosis in my non-target beet plants?

A2: Beet plants, while not the primary target for this compound, can still be susceptible to its phytotoxic effects. Necrosis in non-target beet leaves is a known consequence of this compound exposure, especially at higher concentrations or under specific environmental conditions that enhance herbicide uptake and activity.[1][2]

Q3: What are the typical symptoms of this compound injury in beets?

A3: Common symptoms include leaf necrosis (browning and tissue death), bronzing, and stunting of the plant.[2] The severity of these symptoms can vary based on several factors.

Q4: How quickly do symptoms of necrosis appear after exposure?

A4: Necrotic symptoms can appear relatively quickly, often within a few days of application, as the mode of action is light-dependent and rapid.

Troubleshooting Guide

Issue: The observed necrosis in my beet leaves is more severe than expected.

Question: What factors could be contributing to the increased severity of necrosis?

Answer: Several factors can exacerbate the phytotoxic effects of this compound on beet leaves:

  • Application Rate: Higher application rates of this compound will lead to more significant leaf necrosis.[1]

  • Plant Growth Stage: Younger beet plants, particularly at the 6- to 8-leaf stage, are more susceptible to injury compared to more mature plants (10- to 12-leaf stage).[1]

  • Environmental Conditions:

    • High Humidity: High relative humidity can enhance the uptake of the herbicide, leading to greater injury.

    • Rainfall: Rainfall shortly after application can increase herbicide availability and uptake, potentially increasing phytotoxicity.

    • Light Intensity: As the herbicidal action is light-dependent, high light intensity can accelerate the development of necrotic symptoms.

  • Adjuvants: The use of certain adjuvants in the spray solution can increase the penetration of this compound into the leaf tissue, thereby increasing its phytotoxic effects.

Issue: I am observing variability in necrosis across my experimental replicates.

Question: What could be causing inconsistent results between my beet plant replicates?

Answer: Inconsistent necrosis can stem from a few sources:

  • Uneven Application: Ensure your spray application is uniform across all replicates. Variations in spray volume or coverage can lead to differing levels of exposure.

  • Micro-environmental Differences: Slight variations in light exposure, humidity, or soil moisture between plant locations can influence the degree of herbicide injury.

  • Plant Health: Pre-existing stress on some plants can make them more susceptible to herbicide damage. Ensure all experimental plants are healthy and at a similar growth stage before treatment.

Data Presentation

Table 1: Effect of this compound Application Rate and Timing on Red Beet Leaf Necrosis (2021 Field Trial)

Application Rate (kg·ha⁻¹ a.i.)Application Timing (Leaf Stage)Leaf Necrosis at 1 Week After Treatment (%)Leaf Necrosis at 3 Weeks After Treatment (%)Leaf Necrosis at Harvest (%)
0.076- to 8-leaf26238
0.146- to 8-leaf35299
0.286- to 8-leaf463112
0.0710- to 12-leafNot specifiedNot specifiedNot specified
0.1410- to 12-leafNot specifiedNot specifiedNot specified
0.2810- to 12-leafNot specifiedNot specifiedNot specified

Data extracted from a study conducted in a year with environmental conditions (higher rainfall and humidity) that promoted herbicide injury.

Experimental Protocols

Chlorophyll Fluorescence Measurement

This protocol assesses the impact of this compound on the photosynthetic efficiency of beet leaves, which can be an early indicator of stress before visible necrosis appears.

Materials:

  • Portable chlorophyll fluorometer (e.g., Handy-PEA)

  • Leaf clips

  • Beet plants treated with this compound and control plants

Methodology:

  • Dark Adaptation: Attach leaf clips to the adaxial surface of a fully developed beet leaf. The portion of the leaf to be measured must be dark-adapted for a minimum of 30 minutes. This ensures that all reaction centers of photosystem II (PSII) are open.

  • Measurement: Place the fluorometer probe over the leaf clip. A saturating pulse of light is applied to the leaf surface.

  • Data Acquisition: The fluorometer will record the polyphasic fluorescence transient (OJIP curve).

  • Parameter Calculation: From the OJIP curve, several parameters can be calculated, with the most common being Fv/Fm, the maximum quantum yield of PSII. A decrease in the Fv/Fm ratio indicates stress on the photosynthetic apparatus.

  • Timing: Measurements should be taken at various time points post-application (e.g., 12, 24, 48, and 72 hours) to monitor the progression of photosynthetic inhibition.

Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS)

This assay quantifies the extent of cell membrane damage by measuring malondialdehyde (MDA), a byproduct of lipid peroxidation.

Materials:

  • Beet leaf tissue (treated and control)

  • 0.1% (w/v) Trichloroacetic acid (TCA)

  • 20% (w/v) TCA containing 0.5% (w/v) Thiobarbituric acid (TBA)

  • Spectrophotometer

  • Mortar and pestle

  • Centrifuge

  • Water bath

Methodology:

  • Tissue Homogenization: Homogenize a known weight of fresh leaf tissue (e.g., 0.1 g) in 0.5 mL of 0.1% TCA on ice.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Reaction Mixture: To 0.5 mL of the supernatant, add 1.5 mL of 0.5% TBA in 20% TCA.

  • Incubation: Incubate the mixture in a water bath at 95°C for 25 minutes.

  • Stop Reaction: Stop the reaction by placing the tubes on ice.

  • Centrifugation (optional): If the solution is not clear, centrifuge at 15,000 x g for 5 minutes.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm and 600 nm. The absorbance at 600 nm is subtracted from the 532 nm reading to correct for non-specific turbidity.

  • Calculation: The concentration of MDA is calculated using the Beer-Lambert equation with an extinction coefficient of 155 mM⁻¹cm⁻¹.

Visualizations

Acifluorfen_Signaling_Pathway Acifluorfen This compound PPO Protoporphyrinogen Oxidase (PPO) Acifluorfen->PPO ProtoIX Protoporphyrin IX Accumulation PPO->ProtoIX leads to ROS Reactive Oxygen Species (ROS) ProtoIX->ROS Light Light & Oxygen Light->ROS Membrane Cell Membrane Lipids ROS->Membrane Oxidizes Necrosis Lipid Peroxidation & Cellular Leakage (Necrosis) Membrane->Necrosis results in

Caption: Signaling pathway of this compound induced necrosis.

Troubleshooting_Workflow Start Unexpected Necrosis Observed in Beet Leaves CheckParams Review Experimental Parameters Start->CheckParams InvestigateEnv Investigate Environmental Conditions Start->InvestigateEnv AssessHealth Assess Pre-treatment Plant Health Start->AssessHealth Quantify Quantify Necrosis & Photosynthetic Efficiency CheckParams->Quantify InvestigateEnv->Quantify AssessHealth->Quantify Analyze Analyze Data & Identify Contributing Factors Quantify->Analyze

Caption: Experimental workflow for troubleshooting unexpected necrosis.

References

Technical Support Center: Acifluorfen-Methyl Solubility for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acifluorfen-methyl, particularly in the context of high-throughput screening (HTS) assays. Our goal is to help you overcome challenges related to the solubility of this compound to ensure reliable and reproducible experimental results.

Troubleshooting Guides

Issue 1: this compound Precipitates Upon Dilution into Aqueous Assay Buffer

Possible Cause: this compound has low aqueous solubility. When a concentrated stock solution (typically in DMSO) is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the compound to "crash out" of solution.

Troubleshooting Steps:

  • Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally below 1%. Higher concentrations can be toxic to cells and may alter enzyme activity.

  • Modify Assay Buffer:

    • Add Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 (typically at concentrations of 0.01% to 0.1%) can help maintain the solubility of hydrophobic compounds by forming micelles.

    • Adjust pH: The solubility of this compound may be pH-dependent. If your assay allows, test a range of pH values to identify the optimal condition for solubility.

  • Lower the Stock Solution Concentration: If precipitation persists, try lowering the concentration of your this compound stock solution in DMSO.

  • Use a Co-solvent System: In some instances, a combination of solvents can be more effective at maintaining solubility than a single solvent. Consider using a mixture of DMSO with other water-miscible organic solvents like ethanol or polyethylene glycol (PEG). However, always validate the compatibility of any co-solvent with your specific assay.

  • Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. This gradual change in solvent polarity can sometimes prevent precipitation.

Issue 2: Inconsistent or Non-Reproducible Results in HTS Assays

Possible Cause: This can be a downstream effect of poor solubility. Even if visible precipitation is not observed, microscopic precipitates or aggregation of this compound can lead to variable compound concentrations in the assay wells, resulting in inconsistent data.

Troubleshooting Steps:

  • Determine the Kinetic Solubility: Before running a full screen, determine the kinetic solubility of this compound in your specific assay buffer. This will establish the maximum concentration at which the compound remains in solution under your experimental conditions. A detailed protocol is provided in the "Experimental Protocols" section.

  • Pre-incubation and Mixing: Ensure that after adding this compound to the assay plate, it is thoroughly mixed and allowed to incubate for a sufficient period to reach equilibrium before initiating the assay.

  • Control for Compound Aggregation: Include control wells with a known aggregator compound to assess the propensity of your assay to generate false positives due to aggregation.

  • Visual Inspection: Before reading the plates, visually inspect them for any signs of precipitation or turbidity. Centrifuging the plates at a low speed before reading may help to pellet any precipitates.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of this compound for HTS applications. It is highly effective at dissolving a wide range of organic compounds and is miscible with water.

Q2: At what concentration should I prepare my this compound stock solution in DMSO?

A2: A common starting point for HTS is a 10 mM stock solution in 100% DMSO. However, if you encounter precipitation upon dilution, you may need to lower this concentration.

Q3: How should I store my this compound stock solution?

A3: Aliquot your stock solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. DMSO is hygroscopic, so it's important to protect your stock solutions from moisture.

Q4: Can I use sonication to dissolve this compound?

A4: Yes, gentle sonication in a water bath can be used to aid in the dissolution of this compound in DMSO. However, avoid excessive heating, which could degrade the compound.

Q5: My HTS assay for protoporphyrinogen oxidase (PPO) inhibition is showing high background fluorescence. What could be the cause?

A5: High background fluorescence in a PPO inhibition assay can be due to several factors:

  • Autofluorescence of this compound: Test the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay.

  • Contamination of Reagents: Ensure that your assay buffer and other reagents are free from fluorescent contaminants.

  • Light-Induced Degradation: Protect your assay plates from light as much as possible, as the product of the PPO reaction, protoporphyrin IX, is light-sensitive.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility
Water20120 mg/L[1]
Acetone25> 600 g/kg[1]
Ethanol25> 500 g/kg[1]
Dichloromethane25~ 50 g/kg[1]
Kerosene25< 10 g/kg[1]
DMSONot SpecifiedSoluble
MethanolNot SpecifiedSoluble

Note: "Soluble" indicates that the compound is known to dissolve in the solvent, but specific quantitative data was not available in the searched literature.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 375.68 g/mol ).

  • Weigh the calculated amount of this compound into a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.

  • If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assay in 96-Well Plate Format

Materials:

  • 10 mM this compound stock solution in DMSO

  • Assay buffer

  • 96-well clear-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Prepare a serial dilution of the 10 mM this compound stock solution in DMSO.

  • In a 96-well plate, add the appropriate volume of assay buffer to each well.

  • Using a multichannel pipette, add a small, equal volume of each concentration of the this compound DMSO stock to the wells containing the assay buffer. The final DMSO concentration should be consistent across all wells and match the concentration that will be used in the HTS assay (typically ≤ 1%).

  • Include control wells containing only the assay buffer and the same final concentration of DMSO (no compound).

  • Seal the plate and incubate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.

  • Measure the absorbance at a wavelength where this compound does not absorb (e.g., 620 nm) or use a nephelometer to measure light scattering.

  • The highest concentration that does not show a significant increase in absorbance or light scattering compared to the DMSO-only control is considered the kinetic solubility of this compound in that buffer.

Visualizations

G This compound Signaling Pathway Acifluorfen_Methyl This compound PPO Protoporphyrinogen Oxidase (PPO) Acifluorfen_Methyl->PPO Inhibition Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Oxidation Protoporphyrinogen_IX Protoporphyrinogen IX Protoporphyrinogen_IX->PPO Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Photosensitization Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Cell_Death Cell Death Lipid_Peroxidation->Cell_Death

Caption: Mechanism of action of this compound.

G Workflow for Preparing this compound Solutions for HTS start Start weigh Weigh this compound start->weigh dissolve Dissolve in DMSO (e.g., 10 mM stock) weigh->dissolve vortex Vortex/Sonicate until dissolved dissolve->vortex store Aliquot and Store at -20°C or -80°C vortex->store dilute Dilute Stock Solution into Assay Buffer store->dilute check_precipitation Check for Precipitation dilute->check_precipitation proceed Proceed with Assay check_precipitation->proceed No troubleshoot Troubleshoot Solubility check_precipitation->troubleshoot Yes end End proceed->end troubleshoot->dilute

Caption: Experimental workflow for solution preparation.

G Troubleshooting Logic for Compound Precipitation precipitation Precipitation Observed? lower_conc Lower Stock Concentration precipitation->lower_conc Yes success Proceed with Assay precipitation->success No modify_buffer Modify Assay Buffer (e.g., add surfactant, adjust pH) lower_conc->modify_buffer co_solvent Use Co-solvent System modify_buffer->co_solvent serial_dilution Perform Serial Dilution co_solvent->serial_dilution retest Retest Solubility serial_dilution->retest retest->success Resolved consult Consult Further Resources retest->consult Persistent

Caption: Decision tree for troubleshooting precipitation.

References

Adjusting acifluorfen-methyl concentration for different plant growth stages in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for acifluorfen-methyl experimentation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on adjusting this compound concentrations for different plant growth stages and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: At what growth stage are plants most sensitive to this compound?

A1: Generally, younger plants and rapidly growing tissues are more susceptible to this compound. Seedlings and plants in the early vegetative stages (e.g., cotyledon to 2-4 true leaf stage) exhibit higher sensitivity. This is due to their thinner cuticles, which allows for more rapid herbicide uptake, and their active metabolic state, which is closely tied to the herbicide's mode of action.

Q2: I am observing inconsistent phytotoxicity symptoms in my experiments. What could be the cause?

A2: Inconsistent results with this compound can stem from several factors:

  • Environmental Conditions: The efficacy of this compound is highly dependent on light, temperature, and humidity. Variations in these conditions between experiments can lead to different levels of phytotoxicity.

  • Plant Health: Stressed plants (e.g., due to drought, nutrient deficiency, or pests) may react differently to the herbicide.

  • Application Technique: Uneven spray application can result in variable exposure and, consequently, inconsistent symptoms.

  • Solution Preparation: Improperly prepared or stored stock solutions can lead to inaccurate concentrations.

Q3: How should I prepare my this compound stock solution?

A3: this compound is typically dissolved in an organic solvent like acetonitrile or toluene to create a concentrated stock solution (e.g., 100 µg/mL).[1] This stock solution can then be serially diluted to the desired working concentrations. For in vitro experiments, it is crucial to ensure the final concentration of the organic solvent in the growth medium is low (typically <0.1%) to avoid solvent-induced artifacts. Store stock solutions in a refrigerator (0-7 °C) or freezer to prevent degradation.[1]

Q4: Can I use this compound for in vitro plant cell or tissue culture experiments?

A4: Yes, this compound can be used in in vitro systems. However, it's important to establish a dose-response curve for your specific cell line or tissue type, as sensitivity can vary significantly. Start with a low concentration range and carefully monitor for signs of phytotoxicity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or low phytotoxicity observed at expected concentrations. 1. Plant Growth Stage: Plants may be too mature and less susceptible. 2. Low Light Conditions: Insufficient light will prevent the photooxidative damage that is central to this compound's mode of action. 3. Degraded Herbicide Solution: Improper storage or age of the stock solution may have reduced its efficacy.1. Conduct experiments on younger plants or seedlings. 2. Ensure adequate and consistent light intensity during and after treatment. 3. Prepare a fresh stock solution from a reliable source.
High variability in results between replicates. 1. Uneven Application: Inconsistent spray coverage leads to different doses per plant. 2. Genetic Variation in Plants: If using a non-inbred line, genetic differences can lead to varied responses. 3. Micro-environmental Differences: Variations in soil moisture, light, or temperature within the experimental setup.1. Use a calibrated sprayer to ensure uniform application. For small-scale experiments, consider applying the solution directly to the leaves with a pipette. 2. Use a genetically uniform plant line if possible. 3. Randomize the placement of replicates to minimize the effects of micro-environmental gradients.
Unexpected phytotoxicity in control group. 1. Contamination: Cross-contamination from treated plants or equipment. 2. Solvent Toxicity: The solvent used to dissolve this compound may be causing phytotoxicity at the concentration present in the final application.1. Ensure thorough cleaning of all equipment between treatments. Maintain physical separation between control and treated groups. 2. Run a solvent-only control to determine if the solvent itself is causing any adverse effects.

Data on this compound Concentrations for Different Plant Growth Stages

The following tables provide a summary of suggested starting concentrations for this compound experiments on different plant species and growth stages. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.

Table 1: Suggested this compound Concentrations for Soybean (Glycine max)

Growth Stage Application Method Suggested Concentration Range (µM) Expected Phytotoxicity Symptoms
Seedling (V1-V3) Foliar Spray1 - 10Chlorosis, necrosis, stunting
Early Vegetative (V4-V6) Foliar Spray5 - 25Leaf burning, reduced growth
Cell Suspension Culture In-medium0.1 - 5Reduced cell viability, browning

Table 2: Suggested this compound Concentrations for Arabidopsis thaliana

Growth Stage Application Method Suggested Concentration Range (µM) Expected Phytotoxicity Symptoms
Seedling (7-10 days old) In-agar0.1 - 2Root growth inhibition, cotyledon bleaching
Rosette Stage (3-4 weeks) Foliar Spray2 - 15Leaf bleaching, growth inhibition

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Dissolving: In a chemical fume hood, dissolve the powder in a suitable organic solvent (e.g., acetonitrile) in a volumetric flask.[1]

  • Dilution: Bring the solution to the final volume with the solvent and mix thoroughly.

  • Storage: Store the stock solution in a tightly sealed, amber glass bottle at 4°C for short-term storage or -20°C for long-term storage.

Protocol 2: Assessment of Phytotoxicity Using Chlorophyll Fluorescence

Chlorophyll fluorescence is a non-invasive method to quantify plant stress and can be used to assess the phytotoxic effects of this compound.

  • Dark Adaptation: Dark-adapt the plant leaves for at least 20 minutes before taking measurements.[2]

  • Measurement: Use a portable chlorophyll fluorometer to measure the maximum quantum yield of photosystem II (Fv/Fm).

  • Data Collection: Take measurements at different time points after this compound application (e.g., 24, 48, and 72 hours).

  • Analysis: A decrease in the Fv/Fm ratio indicates stress on the photosynthetic apparatus and can be correlated with the degree of phytotoxicity.

Visualizations

Acifluorfen_Methyl_Mode_of_Action Acifluorfen_Methyl This compound PPO Protoporphyrinogen Oxidase (PPO) Acifluorfen_Methyl->PPO Inhibits Protoporphyrinogen_IX Protoporphyrinogen IX Protoporphyrinogen_IX->PPO Blocked Conversion Protoporphyrin_IX Protoporphyrin IX (Accumulation) Protoporphyrinogen_IX->Protoporphyrin_IX Leads to ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Generates Light Light Light->ROS Activates Cell_Damage Cell Membrane Damage ROS->Cell_Damage Causes

Caption: Mode of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment Stock_Solution Prepare this compound Stock Solution Working_Solutions Prepare Working Dilutions Stock_Solution->Working_Solutions Application Apply this compound Working_Solutions->Application Plant_Material Prepare Plant Material (Select Growth Stage) Plant_Material->Application Data_Collection Data Collection (e.g., Chlorophyll Fluorescence, Visual Scoring) Application->Data_Collection Incubate under controlled conditions Analysis Data Analysis Data_Collection->Analysis

Caption: General experimental workflow.

References

Validation & Comparative

Comparative Efficacy of Acifluorfen-Methyl vs. Fomesafen on Soybean Flowers and pods: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent protoporphyrinogen oxidase (PPO) inhibiting herbicides, acifluorfen-methyl and fomesafen, on the reproductive development of soybeans (Glycine max). The focus is on their impact on flower and pod integrity, supported by experimental data.

Executive Summary

This compound and fomesafen are widely used for post-emergence broadleaf weed control in soybeans. While effective, concerns often arise regarding their potential impact on sensitive reproductive tissues, which could lead to flower abortion, reduced pod set, and ultimately, yield loss. This guide synthesizes available research to provide a comparative analysis of these two herbicides.

A key field study conducted over three years by Beam et al. (2018) provides the most direct comparative data. The study concluded that when applied at labeled rates during various reproductive stages (R1, R3, and R5), neither acifluorfen nor fomesafen had a statistically significant negative impact on soybean flower numbers, pod development, or overall yield compared to untreated controls[1][2]. While transient foliar injury is a known effect of PPO inhibitors, soybeans generally exhibit a strong ability to recover from this stress without compromising their reproductive output[1][3][4].

Quantitative Data Comparison

The following tables summarize the key quantitative findings from the pivotal study by Beam et al. (2018), which investigated the effects of acifluorfen and fomesafen on soybean reproductive organs at different growth stages.

Table 1: Effect of Acifluorfen and Fomesafen on Soybean Flower and Pod Counts 1 Week After Treatment (WAT)

HerbicideApplication StageMean Change in Flower/Pod Count per Plant
Untreated Control R1 (Beginning Flower)+17.1
R3 (Beginning Pod)+5.8
R5 (Beginning Seed)+2.2
This compound R1+15.9
R3+5.5
R5+1.9
Fomesafen R1+16.5
R3+6.1
R5+2.4

Source: Adapted from Beam et al. (2018). The data represents the change in the number of flowers or pods from the time of application to one week after. A positive value indicates an increase in flowers/pods. There were no statistically significant differences between the herbicide treatments and the untreated control.

Table 2: Soybean Visual Injury (%) 1 WAT with Acifluorfen and Fomesafen

HerbicideApplication Stage20152017
This compound R1<6.330
R3<6.314
R5<6.313
Fomesafen R1<6.310
R3<6.3<5
R5<6.3<5

Source: Adapted from Beam et al. (2018). Injury was visually assessed on a scale of 0% (no injury) to 100% (plant death). Injury levels varied between years, potentially due to environmental conditions.

Table 3: Effect of Acifluorfen and Fomesafen on Soybean Yield

HerbicideApplication StageYield ( kg/ha )
Untreated Control -1700
This compound R11750
R31890
R51820
Fomesafen R11820
R31790
R51600

Source: Adapted from Beam et al. (2018). Data is combined across all three years of the study. There were no statistically significant differences in yield between any of the herbicide treatments and the untreated control.

Experimental Protocols

The primary source of the quantitative data presented is the field study conducted by Beam et al. (2018). The detailed methodology is crucial for understanding the context of the results.

Experimental Design and Treatments from Beam et al. (2018)
  • Study Duration: 3 years (2015-2017).

  • Locations: Warsaw, VA and Blacksburg, VA.

  • Experimental Design: Randomized complete block with a 3x3 factorial arrangement and four replications.

  • Plot Size: 3 by 7.6 meters, with four rows on 76-cm centers.

  • Soybean Cultivar: A 4.8 maturity group soybean variety was used.

  • Herbicide Treatments:

    • This compound at 420 g ai ha⁻¹

    • Fomesafen at 395 g ai ha⁻¹

    • Lactofen at 219 g ai ha⁻¹ (data not included in this guide for direct comparison)

  • Application Timings:

    • R1: Beginning of flowering

    • R3: Beginning of pod development

    • R5: Beginning of seed development

  • Data Collection:

    • Flower and Pod Counts: Eight plants per plot were randomly selected and marked. The number of flowers and developing pods were counted at the time of herbicide application and again one week after treatment.

    • Visual Injury: Soybean injury was rated visually one week after treatment on a scale from 0% (no injury) to 100% (plant death).

    • Yield: The center two rows of each plot were harvested, and yields were adjusted to 13% moisture.

Signaling Pathways and Mode of Action

This compound and fomesafen are both protoporphyrinogen oxidase (PPO) inhibitors. Their primary mode of action is the disruption of chlorophyll and heme biosynthesis. This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation of cell membranes, leading to cell leakage and death, which manifests as the characteristic foliar injury (necrosis and bronzing) observed after application.

While direct research on the specific signaling pathways in soybean flowers and pods affected by these herbicides is limited, the known mode of action suggests a cascade of stress responses. The initial herbicide-induced oxidative stress can trigger secondary signaling pathways involving plant hormones that are known to regulate reproductive development, such as abscisic acid (ABA), which is often associated with stress responses and can influence pod set.

Below are diagrams illustrating the general mode of action of PPO inhibitors and a putative signaling pathway in soybean reproductive tissues.

PPO_Inhibitor_Mode_of_Action This compound / Fomesafen This compound / Fomesafen PPO Enzyme PPO Enzyme This compound / Fomesafen->PPO Enzyme Inhibits Protoporphyrinogen IX Accumulation Protoporphyrinogen IX Accumulation PPO Enzyme->Protoporphyrinogen IX Accumulation Leads to Reactive Oxygen Species (ROS) Generation Reactive Oxygen Species (ROS) Generation Protoporphyrinogen IX Accumulation->Reactive Oxygen Species (ROS) Generation Causes Lipid Peroxidation & Cell Membrane Damage Lipid Peroxidation & Cell Membrane Damage Reactive Oxygen Species (ROS) Generation->Lipid Peroxidation & Cell Membrane Damage Induces Foliar Injury (Necrosis, Bronzing) Foliar Injury (Necrosis, Bronzing) Lipid Peroxidation & Cell Membrane Damage->Foliar Injury (Necrosis, Bronzing) Results in

Caption: Mode of action of PPO-inhibiting herbicides.

Putative_Signaling_Pathway cluster_0 Herbicide Application cluster_1 Cellular Response in Reproductive Tissues cluster_2 Physiological Outcome Herbicide This compound / Fomesafen PPO_Inhibition PPO Inhibition Herbicide->PPO_Inhibition ROS_Burst Oxidative Stress (ROS Burst) PPO_Inhibition->ROS_Burst Triggers Hormone_Signaling Alteration in Phytohormone Signaling (e.g., ABA) ROS_Burst->Hormone_Signaling Influences Flower_Pod_Development Flower and Pod Development Hormone_Signaling->Flower_Pod_Development Potentially Affects Yield_Components Yield Flower_Pod_Development->Yield_Components Determines

Caption: Putative signaling cascade in soybean reproductive tissues.

Conclusion

Based on the available experimental data, both this compound and fomesafen, when applied at labeled rates during the reproductive stages of soybean, do not appear to negatively impact flower and pod numbers or final grain yield. While these herbicides can cause transient foliar injury, soybean plants demonstrate a significant capacity to tolerate this stress and proceed with normal reproductive development. Fomesafen generally appears to cause less visual injury to soybeans compared to acifluorfen, particularly at later reproductive stages. However, this difference in transient phytotoxicity did not translate to a difference in yield in the key comparative study. Further research with a wider range of soybean cultivars and environmental conditions would be beneficial to create a more comprehensive understanding of the comparative efficacy of these herbicides on soybean reproductive physiology.

References

Differentiating the Mode of Action: A Comparative Analysis of Acifluorfen-Methyl and Lactofen

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acifluorfen-methyl and lactofen are prominent members of the diphenyl ether class of herbicides, widely utilized for the post-emergence control of broadleaf weeds in various agricultural systems. Both compounds share a primary mode of action, the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer, which, in the presence of light and oxygen, causes rapid cell membrane disruption and subsequent plant death. Despite this common mechanism, nuanced differences in their chemical structure, metabolic fate, and biological efficacy exist. This guide provides an objective comparison of this compound and lactofen, supported by experimental data, to elucidate their distinct characteristics.

Chemical and Physical Properties

A key differentiator between the two herbicides lies in their chemical structure. Lactofen is a complex ester of acifluorfen[1]. This structural variation influences their physical and chemical properties, which can, in turn, affect their uptake, translocation, and metabolism within the plant.

PropertyThis compoundLactofen
Chemical Structure Methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate(±)-2-ethoxy-1-methyl-2-oxoethyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate
Molecular Formula C₁₆H₁₀ClF₃NO₅C₁₉H₁₅ClF₃NO₇
Molecular Weight 389.7 g/mol 461.8 g/mol
Primary Metabolite AcifluorfenAcifluorfen

Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Both this compound and lactofen exert their herbicidal effects by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway.

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_inhibition Herbicidal Action Glutamate Glutamate ALA δ-Aminolevulinic Acid Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen IX Coproporphyrinogen_III->Protoporphyrinogen_IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO O₂ Accumulation Accumulation of Protoporphyrinogen IX Protoporphyrinogen_IX->Accumulation Protoporphyrin_IX Protoporphyrin IX Mg_Chelatase Mg-Chelatase Protoporphyrin_IX->Mg_Chelatase ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Light, O₂ Chlorophyll Chlorophyll Mg_Chelatase->Chlorophyll PPO->Protoporphyrin_IX Herbicide This compound or Lactofen Inhibition Inhibition Herbicide->Inhibition Inhibition->PPO Leakage Leakage to Cytoplasm Accumulation->Leakage in cytoplasm Autooxidation Autooxidation Leakage->Autooxidation in cytoplasm Autooxidation->Protoporphyrin_IX in cytoplasm Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death Herbicide_Metabolism cluster_plant Plant Cell cluster_key Process Key Lactofen Lactofen Hydrolysis Ester Hydrolysis Lactofen->Hydrolysis Acifluorfen_Methyl This compound Acifluorfen_Methyl->Hydrolysis Acifluorfen Acifluorfen Metabolism Metabolic Detoxification (e.g., Glutathione Conjugation) Acifluorfen->Metabolism Hydrolysis->Acifluorfen Non_Toxic_Metabolites Non-Toxic Metabolites Metabolism->Non_Toxic_Metabolites Key_Lactofen Lactofen Application Key_Hydrolysis Initial metabolic step Key_Acifluorfen_Methyl This compound Application Key_Metabolism Primary detoxification pathway PPO_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified PPO enzyme - Protoporphyrinogen IX (substrate) - Assay buffer - Herbicide solutions (this compound/Lactofen) start->prepare_reagents reaction_setup Set up reaction in a microplate: - Add assay buffer, PPO enzyme, and varying concentrations of herbicide prepare_reagents->reaction_setup initiate_reaction Initiate reaction by adding Protoporphyrinogen IX reaction_setup->initiate_reaction incubation Incubate at a specific temperature for a set time initiate_reaction->incubation measure_fluorescence Measure fluorescence of Protoporphyrin IX (product) (Ex: ~405 nm, Em: ~630 nm) incubation->measure_fluorescence data_analysis Analyze data to determine IC₅₀ values measure_fluorescence->data_analysis end End data_analysis->end

References

Comparative Analysis of Acifluorfen (Acid) and Acifluorfen-Methyl (Ester) in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the biological activities of acifluorfen and its methyl ester, acifluorfen-methyl. It is designed for researchers, scientists, and professionals in the fields of agriculture and drug development, offering insights into their mechanisms of action, efficacy, and the experimental methodologies used for their evaluation.

Overview and Mechanism of Action

Acifluorfen is a selective, post-emergence herbicide belonging to the diphenyl ether class. It is effective against a wide range of broadleaf weeds in crops such as soybeans, peanuts, and rice.[1][2] The active form of the herbicide is the carboxylic acid, acifluorfen. This compound is the methyl ester of acifluorfen and functions as a pro-herbicide. This ester form is thought to enhance uptake through the waxy cuticle of plant leaves. Once absorbed, it is rapidly hydrolyzed by plant esterases into the biologically active acifluorfen acid.

The primary mode of action for acifluorfen is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1][2] This enzyme is crucial in the chlorophyll and heme biosynthesis pathway. By blocking PPO, acifluorfen causes the accumulation of protoporphyrin IX, a potent photosensitizer.[1] In the presence of light and oxygen, this accumulation leads to the rapid generation of reactive oxygen species (ROS), which cause lipid peroxidation and the destruction of cell membranes, ultimately leading to plant death.

Metabolic Activation and Signaling Pathway

The conversion of the inactive this compound to the active acifluorfen is a critical step for its herbicidal activity. The following diagram illustrates this bioactivation process and the subsequent steps leading to phytotoxicity.

G cluster_uptake Plant Uptake & Activation cluster_action Mechanism of Action Acifluorfen_Methyl This compound (Pro-herbicide) Hydrolysis Hydrolysis via Plant Esterases Acifluorfen_Methyl->Hydrolysis Acifluorfen_Acid Acifluorfen (Active Herbicide) Hydrolysis->Acifluorfen_Acid PPO Protoporphyrinogen Oxidase (PPO) Acifluorfen_Acid->PPO Inhibition Proto_IX Protoporphyrin IX Accumulation PPO->Proto_IX Blocks conversion of Protoporphyrinogen IX Light Light & Oxygen Proto_IX->Light ROS Reactive Oxygen Species (ROS) Light->ROS Cell_Death Lipid Peroxidation & Cell Death ROS->Cell_Death

Caption: Bioactivation of this compound and its herbicidal action.

Quantitative Comparison of Herbicidal Activity

While this compound is converted to acifluorfen to exert its effect, differences in uptake and metabolism can lead to variations in their whole-plant efficacy. The following table provides representative quantitative data on the herbicidal activity of both compounds against common weed species.

CompoundTarget Weed SpeciesAssay TypeEC₅₀ / IC₅₀ (µM)Reference
Acifluorfen Echinochloa crusgalli (Barnyardgrass) - RootWhole Plant2.03
Echinochloa crusgalli (Barnyardgrass) - StemWhole Plant0.93
Digitaria sanguinalis (Large Crabgrass) - RootWhole Plant1.49
Digitaria sanguinalis (Large Crabgrass) - StemWhole Plant0.52
This compound Cucumis sativus (Cucumber)Chloroplasts~10 (98% inhibition of Mg-protoporphyrin IX formation)
Mammalian PPOIn vitro enzyme assayKi values vary by species

Note: The data for acifluorfen is from a study on its analogues, where it was used as a reference. The data for this compound is from studies focused on its mechanism, and direct EC₅₀ values for whole plants were not provided in the searched articles. The comparison suggests that acifluorfen is highly active at low micromolar concentrations.

Experimental Protocols

The evaluation of acifluorfen and this compound involves both in vitro and in vivo assays to determine their inhibitory potential and overall herbicidal efficacy.

In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol assesses the direct inhibitory effect of the compounds on the PPO enzyme.

  • Enzyme Extraction: PPO is extracted from etiolated plant tissues (e.g., corn seedlings) by homogenization in a buffer solution, followed by centrifugation to isolate the mitochondrial or plastid fractions containing the enzyme.

  • Substrate Preparation: Protoporphyrinogen IX is prepared by reducing protoporphyrin IX with sodium amalgam.

  • Inhibition Assay:

    • The reaction mixture contains the enzyme extract, a buffer, and a detergent (e.g., Tween 80).

    • Varying concentrations of acifluorfen or this compound (dissolved in a suitable solvent like DMSO) are added to the mixture.

    • The reaction is initiated by adding the protoporphyrinogen IX substrate.

    • The activity of PPO is determined by measuring the rate of protoporphyrin IX formation, which can be monitored by the increase in fluorescence or absorbance at a specific wavelength.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% enzyme inhibition) is determined by plotting the inhibition percentage against the inhibitor concentration.

Whole-Plant Herbicidal Activity Assay (Greenhouse)

This protocol evaluates the overall herbicidal effect on target plants.

  • Plant Cultivation: Seeds of target weed species (e.g., Echinochloa crusgalli, Digitaria sanguinalis) are sown in pots containing a soil mixture and grown in a greenhouse under controlled conditions (temperature, light, and humidity).

  • Herbicide Application: At the 2-3 leaf stage, plants are treated with different concentrations of acifluorfen and this compound, formulated as emulsifiable concentrates. The application is performed using a sprayer to ensure uniform coverage.

  • Evaluation: After a specified period (e.g., 14-21 days), the herbicidal activity is assessed by visual scoring of plant injury and by measuring the fresh weight of the above-ground parts of the plants.

  • Data Analysis: The fresh weight data is expressed as a percentage of the untreated control. The EC₅₀ value (the concentration of the herbicide that causes a 50% reduction in plant fresh weight) is calculated from the dose-response curve.

Experimental Workflow Visualization

The following diagram outlines the logical flow of experiments to compare the biological activity of acifluorfen and this compound.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Start Comparative Analysis enzyme_prep PPO Enzyme Preparation start->enzyme_prep plant_growth Cultivate Target Weeds start->plant_growth ic50_assay IC₅₀ Determination Assay enzyme_prep->ic50_assay data_analysis Comparative Data Analysis (IC₅₀ vs. EC₅₀) ic50_assay->data_analysis herbicide_app Apply Acifluorfen & This compound plant_growth->herbicide_app ec50_assay EC₅₀ Determination (Fresh Weight) herbicide_app->ec50_assay ec50_assay->data_analysis conclusion Conclusion on Relative Efficacy and Bioavailability data_analysis->conclusion

Caption: Workflow for comparing acifluorfen and this compound.

Conclusion

The primary distinction between acifluorfen and this compound lies in their roles as the active herbicide and a pro-herbicide, respectively. This compound facilitates uptake into the plant, where it is then metabolized to the active acifluorfen acid that inhibits protoporphyrinogen oxidase. While both compounds ultimately target the same enzyme, their overall herbicidal efficacy can differ due to factors influencing their absorption, translocation, and the rate of bioactivation. The experimental protocols outlined provide a framework for dissecting these factors and quantitatively comparing their biological performance.

References

Cross-Resistance in PPO-Inhibiting Herbicides Against Common Waterhemp: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The evolution of herbicide resistance in weed populations presents a significant challenge to sustainable agriculture. Common waterhemp (Amaranthus tuberculatus) has emerged as a particularly problematic weed, exhibiting resistance to multiple herbicide sites of action, including protoporphyrinogen oxidase (PPO) inhibitors. This guide provides a comparative analysis of cross-resistance to various PPO-inhibiting herbicides in common waterhemp, supported by experimental data and detailed methodologies.

Performance Comparison of PPO-Inhibiting Herbicides

The efficacy of PPO-inhibiting herbicides can vary significantly between susceptible and resistant common waterhemp populations. Resistance is often conferred by specific genetic mutations, with the most prevalent being a codon deletion (ΔG210) in the PPX2 gene.[1][2][3] Other target-site mutations, such as those at the R128 locus (e.g., R128G, R128I, R128K), have also been identified and can confer resistance to certain PPO inhibitors.[4][5]

The following tables summarize the quantitative data on the level of resistance to different PPO-inhibiting herbicides in common waterhemp biotypes with known resistance mutations.

Table 1: Greenhouse Dose-Response Analysis of PPO-Inhibitor Resistant Waterhemp

HerbicideResistant Biotype (Mutation)Resistance/Susceptible (R/S) RatioReference
FomesafenPPO-Resistant (ΔG210)2.0 - 9.2
SaflufenacilPPO-Resistant (ΔG210)2.0 - 9.2
FomesafenPPO-Resistant (R128G)Not specified, but resistance confirmed
FomesafenPPO-Resistant (R128I)Not specified, but resistance confirmed
AcifluorfenPPO-Resistant (NER Biotype with ΔG210)4-fold

R/S ratio is calculated from the herbicide dose required to cause 50% growth reduction (GR50) in the resistant population compared to the susceptible population.

Table 2: Field Efficacy of Foliar-Applied PPO-Inhibiting Herbicides on Waterhemp Populations with PPO Resistance

HerbicideApplication Rate (g ai ha⁻¹)Waterhemp Control (%) (28 DAA)Resistant Population Frequency (ΔG210)Reference
Fomesafen34380 - 883% and 30%
Lactofen21980 - 883% and 30%
Saflufenacil25.0 or 5080 - 883% and 30%
Trifludimoxazin25953% and 30%

DAA: Days After Application. Data averaged across three site-years with native A. tuberculatus populations.

Notably, the novel PPO-inhibiting herbicide trifludimoxazin has demonstrated high efficacy on waterhemp populations containing common PPO-resistance mutations, suggesting a lack of cross-resistance.

Experimental Protocols

The following methodologies are representative of the key experiments conducted to assess PPO-inhibitor resistance in common waterhemp.

Whole-Plant Herbicide Dose-Response Bioassay

This protocol is used to determine the level of resistance by comparing the herbicide dose required to inhibit the growth of resistant and susceptible populations.

  • Seed Collection and Germination : Seeds are collected from mature female plants that have survived herbicide treatment in the field. Seeds are then stratified (cold-treated) for several weeks to break dormancy before being planted in greenhouses.

  • Plant Growth : Seedlings are grown in a controlled greenhouse environment. Once they reach a specific growth stage (e.g., 8 to 12 cm in height), they are selected for herbicide application.

  • Herbicide Application : Herbicides are applied at a range of doses, typically from a fraction of the recommended field rate to several multiples of it. A carrier volume of approximately 190 L ha⁻¹ at a pressure of 207 kPa is commonly used. Adjuvants, such as methylated seed oil or nonionic surfactant, are included as per herbicide label recommendations.

  • Data Collection and Analysis : Plant injury is visually assessed at set intervals (e.g., 7, 14, 21, and 28 days after treatment). At the end of the experiment, the above-ground biomass is harvested, dried, and weighed. The dose required to reduce shoot biomass by 50% (GR₅₀) is calculated for both resistant and susceptible populations. The resistance ratio (R/S) is then determined by dividing the GR₅₀ of the resistant population by that of the susceptible population.

Molecular Analysis of Resistance Mechanisms

These protocols are used to identify the genetic basis of resistance.

  • DNA Extraction : Genomic DNA is extracted from young leaf tissue of surviving plants using methods such as the hexadecyltrimethylammonium bromide (CTAB) method.

  • PCR and Gene Sequencing : The PPX2 gene, which encodes the PPO enzyme, is amplified using polymerase chain reaction (PCR). The amplified DNA is then sequenced to identify mutations, such as the ΔG210 codon deletion or substitutions at the R128 locus, that are known to confer resistance.

  • High-Throughput Screening : For rapid screening of large numbers of plants, techniques like Kompetitive Allele Specific PCR (KASP™) assays or TaqMan assays can be developed to detect specific resistance-conferring mutations. The University of Illinois Plant Clinic provides a service for testing waterhemp samples for common resistance mutations.

Visualizing Resistance Mechanisms

The following diagrams illustrate the biochemical pathway affected by PPO-inhibiting herbicides and the mechanism of target-site resistance.

PPO_Inhibition_Pathway cluster_Plastid Plastid/Mitochondria ProtogenIX Protoporphyrinogen IX PPO_enzyme PPO Enzyme ProtogenIX->PPO_enzyme ProtoIX Protoporphyrin IX PPO_enzyme->ProtoIX Reactive_Oxygen Reactive Oxygen Species (Cellular Damage) ProtoIX->Reactive_Oxygen Accumulation leads to PPO_inhibitor PPO-inhibiting Herbicide PPO_inhibitor->PPO_enzyme

Caption: Mechanism of action for PPO-inhibiting herbicides.

Resistance_Mechanism cluster_Susceptible Susceptible Plant cluster_Resistant Resistant Plant (e.g., ΔG210 mutation) PPO_S Normal PPO Enzyme Binding_S Herbicide Binds to Enzyme PPO_S->Binding_S Herbicide_S PPO Herbicide Herbicide_S->Binding_S Inactivation_S Plant Death Binding_S->Inactivation_S Enzyme Inactivation PPO_R Mutated PPO Enzyme Binding_R Herbicide Fails to Bind PPO_R->Binding_R Herbicide_R PPO Herbicide Herbicide_R->Binding_R Reduced Affinity Inactivation_R Plant Survival Binding_R->Inactivation_R Enzyme Remains Active

References

Validating Protoporphyrinogen Oxidase Inhibition as the Primary Target of Acifluorfen-Methyl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of acifluorfen-methyl's performance with alternative herbicides, supported by experimental data, to validate the inhibition of protoporphyrinogen oxidase (PPO) as its primary herbicidal mechanism.

Mechanism of Action of this compound

This compound is a diphenyl ether herbicide that acts as a potent inhibitor of protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of both chlorophyll and heme.[1][2] PPO catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[2] Inhibition of PPO by this compound leads to the accumulation of Protogen IX in the cytoplasm. This excess Protogen IX is then rapidly oxidized to Proto IX by non-enzymatic processes. Proto IX is a powerful photosensitizer that, in the presence of light and oxygen, generates highly reactive singlet oxygen.[3][4] These reactive oxygen species cause rapid lipid peroxidation and destruction of cell membranes, leading to leakage of cellular contents, chlorophyll bleaching, and ultimately, cell death.

Acifluorfen_Mechanism cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA ALA Glutamate->ALA Biosynthesis Pathway Porphobilinogen Porphobilinogen ALA->Porphobilinogen Biosynthesis Pathway Uroporphyrinogen_III Uroporphyrinogen_III Porphobilinogen->Uroporphyrinogen_III Biosynthesis Pathway Coproporphyrinogen_III Coproporphyrinogen_III Uroporphyrinogen_III->Coproporphyrinogen_III Biosynthesis Pathway Protogen_IX Protogen_IX Coproporphyrinogen_III->Protogen_IX Coproporphyrinogen Oxidase PPO Protoporphyrinogen Oxidase (PPO) Protogen_IX->PPO Substrate Protogen_IX_acc Accumulated Protoporphyrinogen IX Protogen_IX->Protogen_IX_acc Export Proto_IX_chloro Protoporphyrin IX PPO->Proto_IX_chloro Catalysis Chlorophyll Chlorophyll Proto_IX_chloro->Chlorophyll Mg-chelatase & further steps Proto_IX_cyto Protoporphyrin IX (Photosensitizer) Protogen_IX_acc->Proto_IX_cyto Non-enzymatic Oxidation ROS Reactive Oxygen Species (ROS) Proto_IX_cyto->ROS Light + O2 Cell_Damage Lipid Peroxidation & Cell Membrane Damage ROS->Cell_Damage Acifluorfen_Methyl Acifluorfen_Methyl Acifluorfen_Methyl->PPO Inhibition

Figure 1: Mechanism of action of this compound.

Comparative Performance Data

The efficacy of this compound is directly linked to its ability to inhibit PPO. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the herbicide required to inhibit 50% of the enzyme's activity.

PPO Inhibition by this compound and Alternatives

The following table summarizes the IC50 values for this compound and other herbicides against PPO from various plant sources. Lower IC50 values indicate higher inhibitory potency. For comparison, data for glyphosate, an inhibitor of a different enzyme (EPSP synthase), and atrazine, a photosystem II inhibitor, are included to highlight the specificity of this compound for PPO.

HerbicideTarget EnzymePlant SpeciesIC50 (nM)Reference
This compound Protoporphyrinogen Oxidase (PPO) Cucumis sativus (Cucumber)10 (reduces Mg-protoporphyrin IX formation by 98% at 10 µM)
This compound Protoporphyrinogen Oxidase (PPO) Hordeum vulgare (Barley)40
Fomesafen Protoporphyrinogen Oxidase (PPO) Human110
Oxyfluorfen Protoporphyrinogen Oxidase (PPO) Tobacco (transgenic)Slight resistance observed
Glyphosate EPSP SynthaseVariousNot applicable (does not inhibit PPO)
Atrazine Photosystem II (D1 protein)VariousNot applicable (does not inhibit PPO)

Note: Direct comparative IC50 values for all herbicides across the same plant species are not always available in a single study. The data presented is a compilation from various sources.

Effects on Whole Plant Physiology

The inhibition of PPO and subsequent photooxidative damage manifest as distinct physiological effects on the whole plant.

ParameterThis compound (PPO Inhibitor)Glyphosate (EPSP Synthase Inhibitor)Atrazine (Photosystem II Inhibitor)
Primary Effect Rapid cell membrane disruptionSystemic inhibition of amino acid synthesisInhibition of photosynthesis
Onset of Symptoms Fast-acting (hours to a few days)Slow-acting (days to weeks)Relatively rapid (days)
Visible Symptoms Water-soaked lesions, followed by necrosis and bronzing of leavesSystemic yellowing (chlorosis) of new growth, stuntingInterveinal chlorosis, followed by necrosis
Effect on Chlorophyll Rapid bleaching and degradation due to photooxidationGradual reduction due to inhibition of amino acid precursors for chlorophyll synthesisInhibition of electron transport leads to photooxidative damage and chlorophyll loss
Effect on Photosynthesis Indirectly inhibited due to membrane damage and pigment lossIndirectly inhibited due to lack of essential amino acids and overall metabolic disruptionDirectly inhibits photosynthetic electron transport

Experimental Protocols

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol is adapted from established methodologies for measuring PPO activity and its inhibition.

Objective: To determine the IC50 value of this compound for PPO.

Materials:

  • Isolated chloroplasts or mitochondria from the target plant species

  • Protoporphyrinogen IX (Protogen IX) substrate

  • This compound stock solution (in a suitable solvent like DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 0.1% Tween 20)

  • Spectrofluorometer or fluorescence plate reader

Procedure:

  • Enzyme Preparation: Isolate intact chloroplasts or mitochondria from young, healthy plant tissue following established protocols. Resuspend the organelle pellet in the assay buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

  • Reaction Setup: In a 96-well microplate or cuvette, combine the enzyme preparation and the different concentrations of this compound. Include a control with no inhibitor.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) in the dark.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, Protogen IX.

  • Measurement: Immediately measure the increase in fluorescence over time at an excitation wavelength of ~405 nm and an emission wavelength of ~630 nm. This corresponds to the formation of Protoporphyrin IX.

  • Data Analysis: Calculate the initial rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

PPO_Assay_Workflow Start Start Enzyme_Prep Prepare Enzyme (Chloroplasts/Mitochondria) Start->Enzyme_Prep Inhibitor_Prep Prepare this compound Dilutions Start->Inhibitor_Prep Reaction_Setup Combine Enzyme and Inhibitor in Microplate Enzyme_Prep->Reaction_Setup Inhibitor_Prep->Reaction_Setup Pre_incubation Pre-incubate at 25°C Reaction_Setup->Pre_incubation Reaction_Initiation Add Substrate (Protogen IX) Pre_incubation->Reaction_Initiation Measurement Measure Fluorescence Increase (Ex: 405 nm, Em: 630 nm) Reaction_Initiation->Measurement Data_Analysis Calculate Reaction Rates and Determine IC50 Measurement->Data_Analysis End End Data_Analysis->End Comparison_Logic Herbicide_Application Herbicide Application Acifluorfen_Methyl This compound Herbicide_Application->Acifluorfen_Methyl Glyphosate Glyphosate Herbicide_Application->Glyphosate PPO_Inhibition PPO Inhibition Acifluorfen_Methyl->PPO_Inhibition EPSP_Synthase_Inhibition EPSP Synthase Inhibition Glyphosate->EPSP_Synthase_Inhibition Proto_IX_Accumulation Protoporphyrin IX Accumulation PPO_Inhibition->Proto_IX_Accumulation Amino_Acid_Depletion Aromatic Amino Acid Depletion EPSP_Synthase_Inhibition->Amino_Acid_Depletion Photooxidative_Damage Rapid Photooxidative Damage (Light Dependent) Proto_IX_Accumulation->Photooxidative_Damage Systemic_Metabolic_Disruption Slow Systemic Metabolic Disruption Amino_Acid_Depletion->Systemic_Metabolic_Disruption Necrosis_Bronzing Necrosis and Bronzing Photooxidative_Damage->Necrosis_Bronzing Chlorosis_Stunting Chlorosis and Stunting Systemic_Metabolic_Disruption->Chlorosis_Stunting

References

Navigating the Complex Interactions of Acifluorfen-Methyl and Glyphosate Tank-Mixes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis for researchers and crop science professionals on the synergistic and antagonistic effects of combining acifluorfen-methyl and glyphosate, supported by experimental data and detailed protocols.

The practice of tank-mixing herbicides is a cornerstone of modern weed management, offering the potential for broadened weed control spectrums and the management of herbicide-resistant biotypes. However, the interactions between different herbicide modes of action can be complex, leading to outcomes ranging from enhanced efficacy (synergism) to reduced performance (antagonism). This guide provides a comprehensive comparison of the effects of tank-mixing the protoporphyrinogen oxidase (PPO) inhibitor this compound with the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) inhibitor glyphosate.

Unraveling the Interaction: Synergy, Antagonism, and Additivity

The interaction between two or more herbicides in a mixture is typically categorized as synergistic, antagonistic, or additive. These classifications are determined by comparing the observed efficacy of the tank-mix to the expected efficacy, which is calculated based on the performance of each herbicide applied alone. A commonly used method for this calculation is Colby's method[1][2][3].

Colby's Equation: Expected Efficacy (E) = X + Y - (XY/100)

  • X: Percent control from herbicide A applied alone

  • Y: Percent control from herbicide B applied alone

If the observed control from the tank-mix is greater than the expected value (E), the interaction is synergistic. If it is less, the interaction is antagonistic. An additive effect occurs when the observed control is equal to the expected value.

Performance on Key Weed Species: A Data-Driven Comparison

The efficacy of the this compound and glyphosate tank-mix is highly dependent on the target weed species. While the combination can enhance the control of certain broadleaf weeds, it has been shown to be antagonistic towards the control of some grass species.

Weed SpeciesHerbicide TreatmentApplication RateWeed Control (%)InteractionReference
Broadleaf Weeds
Pigweed (Amaranthus spp.)Acifluorfen + Glyphosate0.75 L/ha + Rate NR95Synergistic[4]
Lambsquarters (Chenopodium album)Acifluorfen + Glyphosate0.75 L/ha + Rate NR95Synergistic[4]
Ivyleaf morningglory (Ipomoea hederacea)Glyphosate0.77 lb/A>90-
Acifluorfen (0.13 lb/A) + Glyphosate0.77 lb/A>90Additive
Acifluorfen (0.19 lb/A) + Glyphosate0.77 lb/A>90Additive
Grass Weeds
Giant Foxtail (Setaria faberi)Glyphosate0.77 lb/A>90-
Acifluorfen (0.13 lb/A) + Glyphosate0.77 lb/A>90Additive
Acifluorfen (0.19 lb/A) + Glyphosate0.77 lb/A>90Additive
Broadleaf signalgrass (Urochloa platyphylla)Glyphosate + DicambaRate NR35Antagonistic
Glyphosate + 2,4-DRate NR19Antagonistic

NR: Not Reported

Crop Phytotoxicity: Assessing Soybean Tolerance

A critical consideration when tank-mixing herbicides is the potential for crop injury. Studies have shown that tank-mixing acifluorfen with glyphosate can cause transient phytotoxicity in soybeans. Symptoms typically include necrotic spotting, leaf bronzing, and crinkling. However, this injury is often temporary, with the crop recovering within a few weeks of application.

CropHerbicide TreatmentApplication RateSoybean Injury (%)Time of AssessmentReference
SoybeanAcifluorfen + Glyphosate0.13 lb/A + 0.77 lb/A1-521 DAT
SoybeanAcifluorfen + Glyphosate0.19 lb/A + 0.77 lb/A1-521 DAT
SoybeanGlufosinate + AcifluorfenRate NR252 WAA
SoybeanFomesafen + GlufosinateRate NR9-152 WAA

DAT: Days After Treatment; WAA: Weeks After Application; NR: Not Reported

Experimental Protocols: A Framework for Evaluation

To ensure reliable and reproducible results when evaluating herbicide tank-mixes, a robust experimental design is essential. The following protocol outlines a standard methodology for conducting field trials to assess the synergistic and antagonistic effects of this compound and glyphosate.

Experimental Design

A randomized complete block design (RCBD) is a commonly used and statistically sound design for field-based herbicide trials. This design helps to minimize the effects of field variability.

  • Treatments: Include glyphosate alone, this compound alone at various rates, and tank-mixes of glyphosate with each rate of this compound. A non-treated control is essential for comparison.

  • Replication: Each treatment should be replicated at least four times to ensure statistical validity.

  • Plot Size: The size of the individual plots should be sufficient to allow for accurate application and assessment while minimizing edge effects.

Application and Assessment
  • Application Timing: Herbicides should be applied when weeds are actively growing and at a susceptible growth stage. For soybeans, applications are typically made at the V2 to V5 growth stage.

  • Sprayer Calibration: A calibrated research sprayer with appropriate nozzles should be used to ensure uniform and accurate application.

  • Data Collection:

    • Weed Control: Visual ratings of weed control should be taken at regular intervals (e.g., 7, 14, 21, and 28 days after treatment) using a 0 to 100% scale, where 0% represents no control and 100% represents complete weed death.

    • Crop Injury: Soybean phytotoxicity should be visually assessed at the same intervals using a similar 0 to 100% scale, where 0% indicates no injury and 100% indicates crop death.

    • Biomass: At the end of the evaluation period, weeds from a designated area within each plot can be harvested, dried, and weighed to provide a quantitative measure of control.

  • Data Analysis: The collected data should be subjected to analysis of variance (ANOVA). Colby's method should be used to determine the nature of the interaction (synergistic, antagonistic, or additive) for the tank-mix treatments.

Visualizing the Process: Workflows and Mechanisms

To better understand the experimental process and the underlying biological interactions, the following diagrams have been generated using the DOT language.

Experimental_Workflow Experimental Workflow for Herbicide Tank-Mix Evaluation cluster_planning 1. Experimental Planning cluster_implementation 2. Field Implementation cluster_data_collection 3. Data Collection cluster_analysis 4. Data Analysis & Interpretation A Define Objectives & Treatments B Select Site & Experimental Design (RCBD) A->B C Plot Layout & Randomization B->C D Herbicide Application C->D E Visual Weed Control Ratings D->E F Visual Crop Injury Ratings E->F G Weed Biomass Measurement F->G H Statistical Analysis (ANOVA) G->H I Colby's Method for Interaction H->I J Conclusion on Synergy/Antagonism I->J

Caption: A flowchart of the experimental workflow for evaluating herbicide tank-mixes.

Herbicide_MoA Individual Herbicide Modes of Action cluster_glyphosate Glyphosate Pathway cluster_acifluorfen Acifluorfen Pathway G1 Shikimate Pathway G2 EPSP Synthase G1->G2 Target Site G3 Aromatic Amino Acids (Tryptophan, Tyrosine, Phenylalanine) G2->G3 Inhibition G4 Plant Growth Inhibition G3->G4 A1 Porphyrin Biosynthesis A2 Protoporphyrinogen Oxidase (PPO) A1->A2 Target Site A3 Protoporphyrin IX Accumulation A2->A3 Inhibition A4 Reactive Oxygen Species (ROS) A3->A4 Photosensitization A5 Cell Membrane Disruption A4->A5

Caption: Simplified signaling pathways for glyphosate and acifluorfen.

Interaction_Logic Logic of Herbicide Interaction cluster_synergy Synergistic Interaction (e.g., Broadleaf Weeds) cluster_antagonism Antagonistic Interaction (e.g., Grass Weeds) Start Tank-Mix Application (Acifluorfen + Glyphosate) S1 Enhanced uptake/ translocation of one or both herbicides Start->S1 S2 Acifluorfen causes rapid cell membrane disruption, facilitating glyphosate entry Start->S2 A1 Reduced absorption or translocation of glyphosate Start->A1 A2 Rapid contact activity of acifluorfen disrupts tissues, hindering systemic movement of glyphosate Start->A2 S3 Increased overall weed control S1->S3 S2->S3 A3 Decreased overall weed control A1->A3 A2->A3

Caption: Potential mechanisms for synergistic and antagonistic interactions.

Conclusion

The tank-mixing of this compound and glyphosate presents a complex scenario for weed management. While this combination can offer synergistic control of problematic broadleaf weeds, the potential for antagonism on grass species and transient injury to soybeans necessitates careful consideration. Researchers and crop science professionals should conduct thorough evaluations under local conditions to determine the optimal use rates and application timings for their specific weed pressures and cropping systems. The experimental framework and data presented in this guide provide a foundation for making informed decisions regarding the use of this herbicide tank-mix. Further research into the precise physiological and biochemical mechanisms of interaction will be crucial for optimizing the performance of such combinations in the future.

References

A Comparative Analysis of the Phototoxicity of Acifluorfen-Methyl and Other Diphenyl Ether Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phototoxicity of acifluorfen-methyl with other diphenyl ether herbicides, supported by experimental data. Diphenyl ether herbicides are a class of compounds widely used for broadleaf weed control, and their primary mode of action involves light-dependent oxidative damage. Understanding the nuances of their phototoxic potential is crucial for developing more effective and selective herbicides and for assessing their environmental impact.

Mechanism of Action: A Light-Dependent Cascade of Cellular Destruction

Diphenyl ether herbicides, including this compound, act as inhibitors of the enzyme protoporphyrinogen oxidase (PPO).[1] This enzyme is critical in the chlorophyll and heme biosynthesis pathways, catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX (Proto IX).[2][3] Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, which then auto-oxidizes to Proto IX in the cytoplasm.[4]

Proto IX is a potent photosensitizer.[5] In the presence of light and molecular oxygen, it absorbs light energy and transfers it to oxygen, generating highly reactive singlet oxygen. This singlet oxygen then initiates a cascade of oxidative reactions, leading to lipid peroxidation of cell membranes, electrolyte leakage, and ultimately, rapid cell death. This light-dependent herbicidal activity is the hallmark of diphenyl ether herbicides.

Diphenyl Ether Herbicide Signaling Pathway cluster_chloroplast Chloroplast/Mitochondria cluster_cytoplasm Cytoplasm Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Accumulated_ProtoIX Accumulated Protoporphyrin IX Protoporphyrinogen_IX->Accumulated_ProtoIX Auto-oxidation Protoporphyrin_IX_in Protoporphyrin IX PPO->Protoporphyrin_IX_in Heme_Chlorophyll Heme/Chlorophyll Protoporphyrin_IX_in->Heme_Chlorophyll DPE_Herbicide Diphenyl Ether Herbicide (e.g., this compound) DPE_Herbicide->PPO Inhibition Singlet_Oxygen Singlet Oxygen (¹O₂) Accumulated_ProtoIX->Singlet_Oxygen Photosensitization Light Light (hν) Oxygen Oxygen (³O₂) Cell_Damage Lipid Peroxidation & Cell Membrane Damage Singlet_Oxygen->Cell_Damage

Caption: Mechanism of phototoxicity by diphenyl ether herbicides.

Comparative Phototoxicity Data

The phototoxic efficacy of diphenyl ether herbicides is directly related to their ability to inhibit PPO and the resulting accumulation of Proto IX. The singlet oxygen quantum yield of Proto IX, which is the efficiency of generating singlet oxygen upon light absorption, is a key determinant of its phototoxicity and has been reported to be approximately 0.53-0.87, indicating it is a highly efficient photosensitizer.

While comprehensive comparative studies are limited, the available data on the inhibition of PPO (expressed as IC50 values) and observed phytotoxicity provide a basis for comparison.

HerbicideChemical ClassTarget WeedsPPO IC50 (nM)Notes on Phototoxicity
This compound Diphenyl EtherBroadleaf weedsHighly sensitiveCauses rapid accumulation of Proto IX leading to significant cellular damage in the presence of light.
Oxyfluorfen Diphenyl EtherBroadleaf weeds and grassesNot specifiedInduces accumulation of Proto IX.
Fomesafen Diphenyl EtherBroadleaf weedsNot specifiedCauses accumulation of uroporphyrin and heptacarboxylic porphyrin in long-term studies.
Lactofen Diphenyl EtherBroadleaf weedsNot specifiedSimilar mode of action to other diphenyl ethers, causing light-dependent cell membrane disruption.

Experimental Protocols

To quantitatively compare the phototoxicity of different diphenyl ether herbicides, a series of well-defined experiments are required. Below are detailed methodologies for key assays.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay determines the in vitro inhibitory activity of the herbicides on the PPO enzyme.

Experimental Workflow:

PPO Inhibition Assay Workflow start Start extract_enzyme Extract PPO enzyme from plant tissue start->extract_enzyme prepare_reagents Prepare herbicide solutions (various concentrations) and protoporphyrinogen IX substrate extract_enzyme->prepare_reagents incubate Incubate enzyme with herbicide solutions prepare_reagents->incubate add_substrate Initiate reaction by adding substrate incubate->add_substrate measure_fluorescence Measure fluorescence of Protoporphyrin IX product over time add_substrate->measure_fluorescence calculate_ic50 Calculate IC50 values measure_fluorescence->calculate_ic50 end End calculate_ic50->end

References

Acifluorfen-Methyl's Efficacy Against Amaranthus Species: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Acifluorfen-methyl, a protoporphyrinogen oxidase (PPO) inhibiting herbicide, is a post-emergence tool for controlling broadleaf weeds, including several species of the troublesome Amaranthus genus. This guide provides a comparative analysis of this compound's performance against various Amaranthus species, supported by experimental data. It also contrasts its efficacy with alternative herbicides and details the experimental protocols used in these evaluations.

Performance of this compound and Alternatives

The effectiveness of this compound can vary depending on the Amaranthus species, the presence of herbicide resistance, and application timing. The following tables summarize quantitative data from various studies, comparing this compound with other common herbicides.

HerbicideRate (g a.i./ha)Amaranthus palmeri (Palmer amaranth)Amaranthus tuberculatus (Waterhemp)Amaranthus retroflexus (Redroot pigweed)Amaranthus powellii (Green pigweed)
Acifluorfen42046% (suspected resistant)[1]>85% (in a two-pass program)[2]-27% (at 8 WAA)[3]
Fomesafen42046% (suspected resistant)[1]>90% (in a two-pass program)[4]-31% (at 8 WAA)
Lactofen21934% (suspected resistant)>85% (in a two-pass program)--
Glyphosate87094% (at 8 WAA)--94% (at 8 WAA)
Dicamba280----

Table 1: Post-emergence Control of Various Amaranthus Species with Single Herbicide Applications. Control percentages can vary based on resistance profiles and environmental conditions. WAA = Weeks After Application.

Herbicide ProgramApplication TimingAmaranthus tuberculatus (Glyphosate-Resistant) Control
S-metolachlor + fomesafen fb acifluorfen + glyphosatePRE fb POST>90%
Sulfentrazone + cloransulam fb fomesafen + glyphosatePRE fb POST>90%
Saflufenacil + imazethapyr + dimethenamid-P fb fomesafen + glyphosatePRE fb POST>90%
POST-only programsPOST<70%

Table 2: Efficacy of Two-Pass Herbicide Programs for Season-Long Control of Glyphosate-Resistant Common Waterhemp (Amaranthus tuberculatus) in Soybean. PRE = Pre-emergence, POST = Post-emergence, fb = followed by.

Experimental Protocols

The data presented is derived from field and greenhouse studies designed to evaluate herbicide efficacy. A general methodology for such experiments is as follows:

1. Experimental Design:

  • Studies are typically conducted in a randomized complete block design with multiple replications (usually 3 or 4).

  • Plots are established in fields with known infestations of the target Amaranthus species. In some cases, plots are overseeded to ensure uniform weed pressure.

2. Herbicide Application:

  • Herbicides are applied using a backpack or tractor-mounted sprayer calibrated to deliver a specific volume of spray solution.

  • Post-emergence (POST) applications: Timed to coincide with specific weed growth stages, often when Amaranthus plants are between 10 and 15 cm tall.

  • Pre-emergence (PRE) applications: Applied to the soil surface before weed emergence.

  • Application Rates: Herbicides are applied at registered field rates (1X) and sometimes at fractional (e.g., 0.5X) or multiple (e.g., 2X) rates to determine dose-response relationships. For example, a 1X rate for acifluorfen is often around 420 g a.i./ha.

  • Adjuvants: Spray solutions often include adjuvants such as nonionic surfactants (0.25% v/v) or crop oil concentrates (1% v/v) to improve herbicide uptake.

3. Data Collection and Analysis:

  • Visual Control Ratings: Weed control is visually assessed at various intervals after application (e.g., 7, 14, 21, and 28 days after treatment) on a scale of 0% (no control) to 100% (complete plant death).

  • Plant Density and Biomass: In some studies, the number of surviving plants per unit area (density) and their dry weight (biomass) are measured to provide a more quantitative assessment of herbicide performance.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA), and means are separated using appropriate statistical tests (e.g., Fisher's Protected LSD) to determine significant differences between treatments.

Mode of Action and Resistance

This compound belongs to the PPO-inhibiting class of herbicides. Its mode of action involves the disruption of chlorophyll and heme biosynthesis, leading to the accumulation of a phototoxic compound and subsequent cell death.

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_inhibition Herbicide Action cluster_cytoplasm Cytoplasm & Cell Damage Glu Glutamate ALA 5-aminolevulinate Glu->ALA PBG Porphobilinogen ALA->PBG UPGIII Uroporphyrinogen III PBG->UPGIII CPGIII Coproporphyrinogen III UPGIII->CPGIII PPGIX Protoporphyrinogen IX CPGIII->PPGIX PPO PPO Enzyme PPGIX->PPO Oxidation PPGIX_cyto Accumulated Protoporphyrinogen IX PPGIX->PPGIX_cyto Leaks out PPIX Protoporphyrin IX Chlorophyll Chlorophyll PPIX->Chlorophyll Mg-chelatase pathway Heme Heme PPIX->Heme Fe-chelatase pathway PPO->PPIX Acifluorfen Acifluorfen Acifluorfen->PPO Inhibits PPIX_cyto Protoporphyrin IX PPGIX_cyto->PPIX_cyto Oxidation Singlet_O2 Singlet Oxygen (¹O₂) PPIX_cyto->Singlet_O2 + Light + O₂ Cell_Damage Lipid Peroxidation & Cell Membrane Damage Singlet_O2->Cell_Damage

Caption: Mode of action of Acifluorfen, a PPO-inhibiting herbicide.

The primary mechanism of resistance to PPO inhibitors in Amaranthus species is a target-site mutation. A common mutation is the deletion of a glycine codon at position 210 (ΔG210) in the PPX2 gene, which encodes the PPO enzyme. This alteration reduces the binding affinity of the herbicide to the enzyme, rendering it less effective.

Experimental_Workflow cluster_setup Field/Greenhouse Setup cluster_treatment Herbicide Application cluster_data Data Collection & Analysis cluster_outcome Outcome A Plot Establishment with Amaranthus Infestation B Randomized Complete Block Design A->B C Herbicide Treatment Application (Acifluorfen vs. Alternatives) B->C D Inclusion of Adjuvants (e.g., COC, NIS) C->D E Visual Weed Control Ratings (e.g., 7, 14, 28 DAT) D->E F Biomass and Density Measurements D->F G Statistical Analysis (ANOVA) E->G F->G H Comparison of Herbicide Efficacy G->H

Caption: General workflow for herbicide efficacy trials on Amaranthus.

References

Evaluating the Impact of Acifluorfen-Methyl on Non-Target Soil Microorganisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the herbicide acifluorfen-methyl and its impact on non-target soil microorganisms. Due to a lack of extensive direct research on the specific effects of this compound on soil microbial communities, this guide draws comparisons with data from other diphenyl ether herbicides, namely oxyfluorfen and fomesafen, which share a similar mode of action. This information is juxtaposed with the known effects of alternative herbicides used for broadleaf weed control, such as sulfentrazone, flumioxazin, and cloransulam-methyl. All quantitative data is presented in structured tables, and detailed experimental protocols for key analytical methods are provided.

Executive Summary

This compound, a diphenyl ether herbicide, functions by inhibiting protoporphyrinogen oxidase, leading to an accumulation of protoporphyrin IX. This compound, in the presence of light and oxygen, causes rapid cell membrane disruption in susceptible plants. While this mode of action is well-understood in plants, its direct quantitative impact on the diverse communities of non-target soil microorganisms is not as thoroughly documented.

This guide synthesizes available data to offer a comparative perspective. Evidence suggests that diphenyl ether herbicides can exert both transient and lasting effects on soil microbial biomass, enzyme activities, and community structure. In comparison, alternative herbicides with different modes of action exhibit their own distinct profiles of microbial impact. Understanding these differences is crucial for assessing the broader ecological implications of herbicide use and for developing more sustainable agricultural and environmental management practices.

Comparative Analysis of Herbicide Impacts on Soil Microorganisms

The following tables summarize the quantitative effects of this compound (drawing from data on related diphenyl ether herbicides) and its alternatives on key soil microbial parameters. It is critical to note that the data for this compound is inferred from studies on oxyfluorfen and fomesafen and should be interpreted with caution. Direct studies on this compound are needed for a conclusive assessment.

Impact on Soil Microbial Biomass
Herbicide ClassHerbicideEffect on Microbial Biomass Carbon (MBC)Effect on Microbial Biomass Nitrogen (MBN)Reference
Diphenyl Ether This compound (inferred from Oxyfluorfen & Fomesafen)Dose-dependent effects; high concentrations can cause a significant decrease.[1]Inhibition at higher doses.[1]
Aryl Triazinone SulfentrazoneNo significant effect on MBC.[2][3]Data not readily available.[2]
N-phenylphthalimide FlumioxazinTransient increase observed at 14 and 28 days post-application.Data not readily available.
Triazolopyrimidine Cloransulam-methylShort-lived transitory effects.Data not readily available.
Impact on Key Soil Enzyme Activities
Herbicide ClassHerbicideDehydrogenasePhosphataseUreaseβ-GlucosidaseArylsulfataseReference
Diphenyl Ether This compound (inferred from Oxyfluorfen & Fomesafen)Dose-dependent inhibition, with recovery observed over time.Dose-dependent inhibition, with recovery observed over time.Dose-dependent inhibition, with recovery observed over time.Inhibition reported for fomesafen.Data not readily available.
Aryl Triazinone SulfentrazoneReduction in overall microbial activity observed.Data not readily available.Data not readily available.Data not readily available.Data not readily available.
N-phenylphthalimide FlumioxazinNo significant effect.No significant effect on acid phosphatase.Data not readily available.Significant reduction across the experimental period.Temporary decrease shortly after application.
Triazolopyrimidine Cloransulam-methylShort-lived transitory effect.Short-lived transitory effect on alkaline phosphatase.Can affect activity.Can affect activity.Data not readily available.
Impact on Soil Microbial Community Structure
Herbicide ClassHerbicideEffect on Bacterial CommunityEffect on Fungal CommunityReference
Diphenyl Ether This compound (inferred from Oxyfluorfen & Fomesafen)Can alter community structure, with some studies showing a decrease in Gram-positive to Gram-negative ratio.High concentrations can decrease fungal biomass.
Aryl Triazinone SulfentrazoneCan cause shifts in the community, with some studies showing an increase in actinomycetes and a decrease in other bacteria.Can favor the growth of certain fungal species like Penicillium.
N-phenylphthalimide FlumioxazinCan alter the community structure of plant growth-promoting bacteria.Data not readily available.
Triazolopyrimidine Cloransulam-methylCan lead to an increase in the abundance of functional bacteria related to pesticide degradation.Can alter community structure.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.

Measurement of Soil Microbial Biomass Carbon (MBC) by Chloroform Fumigation-Extraction

This method is a standard for quantifying the carbon held within the cells of soil microorganisms.

Principle: The chloroform fumigation-extraction method is based on the principle that chloroform vapor lyses microbial cells, releasing their intracellular contents into the soil matrix. The amount of carbon extracted from a fumigated soil sample is compared to that from a non-fumigated control sample. The difference in extractable carbon is used to calculate the microbial biomass carbon, often with a correction factor (kEC) to account for the incomplete extraction of microbial carbon.

Protocol:

  • Sample Preparation: Fresh, sieved (2 mm) soil samples are adjusted to 40-60% of their water-holding capacity and pre-incubated in the dark at 25°C for 7 days to allow the microbial community to stabilize.

  • Fumigation: A subsample of soil is placed in a vacuum desiccator containing a beaker with ethanol-free chloroform and several boiling chips. The desiccator is evacuated until the chloroform boils and is then sealed and incubated in the dark for 24 hours. A non-fumigated control subsample is incubated under the same conditions but without chloroform.

  • Chloroform Removal: After fumigation, the chloroform vapor is removed by repeated evacuation of the desiccator.

  • Extraction: Both the fumigated and non-fumigated soil samples are extracted with a 0.5 M K₂SO₄ solution by shaking for 30-60 minutes.

  • Analysis: The extracts are filtered, and the total organic carbon in the filtrates is determined using a TOC analyzer.

  • Calculation: Microbial Biomass C = (C in fumigated soil - C in non-fumigated soil) / kEC, where kEC is the extraction efficiency factor (commonly 0.45).

experimental_workflow_mbc cluster_prep Sample Preparation cluster_treatment Treatment cluster_extraction Extraction cluster_analysis Analysis soil_sample Fresh Soil Sample sieved_soil Sieved Soil (2mm) soil_sample->sieved_soil adjusted_soil Moisture Adjusted Soil sieved_soil->adjusted_soil pre_incubated_soil Pre-incubated Soil adjusted_soil->pre_incubated_soil fumigated Chloroform Fumigation (24h) pre_incubated_soil->fumigated Fumigation Group non_fumigated Control Incubation (24h) pre_incubated_soil->non_fumigated Control Group extraction_f 0.5M K₂SO₄ Extraction fumigated->extraction_f extraction_nf 0.5M K₂SO₄ Extraction non_fumigated->extraction_nf analysis_f TOC Analysis of Extract extraction_f->analysis_f analysis_nf TOC Analysis of Extract extraction_nf->analysis_nf calculation Calculate Microbial Biomass C analysis_f->calculation analysis_nf->calculation

Workflow for Microbial Biomass Carbon (MBC) Measurement.
Assay of Soil Dehydrogenase Activity

Dehydrogenase enzymes are intracellular enzymes present in viable microbial cells, and their activity is often used as an indicator of overall microbial activity in soil.

Principle: This assay is based on the reduction of a colorless, water-soluble tetrazolium salt, 2,3,5-triphenyltetrazolium chloride (TTC), to a red, water-insoluble product, triphenylformazan (TPF), by dehydrogenase enzymes. The amount of TPF produced is proportional to the dehydrogenase activity.

Protocol:

  • Incubation: A known weight of fresh soil is incubated with a buffered solution of TTC at 37°C in the dark for 24 hours. Calcium carbonate is often added to buffer the system.

  • Extraction: After incubation, the TPF formed is extracted from the soil using a solvent such as methanol or acetone.

  • Quantification: The concentration of TPF in the extract is determined spectrophotometrically by measuring the absorbance at 485 nm.

  • Calculation: The dehydrogenase activity is expressed as µg of TPF produced per gram of dry soil per hour.

experimental_workflow_dehydrogenase soil Fresh Soil Sample incubation Incubate with TTC (37°C, 24h, dark) soil->incubation extraction Extract TPF with Methanol incubation->extraction spectrophotometry Measure Absorbance at 485 nm extraction->spectrophotometry calculation Calculate Dehydrogenase Activity spectrophotometry->calculation

Workflow for Dehydrogenase Activity Assay.
Assay of Soil Phosphatase Activity

Phosphatase enzymes play a crucial role in the phosphorus cycle by mineralizing organic phosphorus into inorganic phosphate, which is available for plant uptake.

Principle: This assay measures the activity of acid or alkaline phosphatases by incubating a soil sample with a buffered solution of p-nitrophenyl phosphate (pNPP). Phosphatase enzymes in the soil hydrolyze pNPP to p-nitrophenol (pNP), a yellow-colored compound under alkaline conditions. The intensity of the yellow color is proportional to the phosphatase activity.

Protocol:

  • Incubation: A soil sample is incubated with a modified universal buffer (MUB) at a specific pH (e.g., pH 6.5 for acid phosphatase or pH 11 for alkaline phosphatase) and a solution of pNPP at 37°C for 1 hour. Toluene is often added to inhibit microbial growth during the assay.

  • Reaction Termination and Color Development: The enzymatic reaction is stopped, and the color is developed by adding calcium chloride and sodium hydroxide.

  • Extraction and Measurement: The pNP is extracted, and its concentration is determined by measuring the absorbance of the solution at 400-420 nm using a spectrophotometer.

  • Calculation: Phosphatase activity is expressed as µg of pNP released per gram of dry soil per hour.

experimental_workflow_phosphatase soil Soil Sample incubation Incubate with pNPP (Buffered, 37°C, 1h) soil->incubation reaction_stop Stop Reaction & Develop Color (CaCl₂ and NaOH) incubation->reaction_stop measurement Measure Absorbance at 410 nm reaction_stop->measurement calculation Calculate Phosphatase Activity measurement->calculation

Workflow for Phosphatase Activity Assay.

Signaling Pathways and Logical Relationships

This compound's Mode of Action and Consequent Oxidative Stress

This compound's herbicidal activity stems from its inhibition of the enzyme protoporphyrinogen oxidase (PPO) in the chlorophyll and heme biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid and is oxidized to protoporphyrin IX in the cytoplasm. In the presence of light, protoporphyrin IX acts as a potent photosensitizer, generating reactive oxygen species (ROS) that cause lipid peroxidation and rapid destruction of cell membranes. It is plausible that a similar mechanism could induce oxidative stress in certain soil microorganisms.

acifluorfen_moa acifluorfen This compound ppo Protoporphyrinogen Oxidase (PPO) acifluorfen->ppo Inhibits protoIXgen Protoporphyrinogen IX protoIX Protoporphyrin IX protoIXgen->protoIX Accumulates and is oxidized ros Reactive Oxygen Species (ROS) protoIX->ros Generates light Light light->ros damage Lipid Peroxidation & Membrane Damage ros->damage

References

Quantitative analysis of protoporphyrin IX accumulation after treatment with different PPO inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the quantitative impact of various protoporphyrinogen oxidase (PPO) inhibitors on protoporphyrin IX (PpIX) accumulation is crucial for herbicide development and potential therapeutic applications. This guide provides an objective comparison of PpIX accumulation following treatment with different classes of PPO inhibitors, supported by experimental data and detailed methodologies.

Protoporphyrinogen oxidase is a key enzyme in the biosynthesis of heme and chlorophyll. Its inhibition leads to the accumulation of its substrate, protoporphyrinogen IX, which is then rapidly oxidized to the potent photosensitizer, protoporphyrin IX (PpIX). The resulting accumulation of PpIX, particularly in the presence of light, causes the formation of reactive oxygen species, leading to severe cellular damage. This mechanism is the basis for the action of several classes of herbicides.

Quantitative Comparison of PpIX Accumulation

The efficacy of PPO inhibitors in inducing PpIX accumulation can vary significantly between different chemical classes and even between compounds within the same class. The following table summarizes quantitative data on PpIX accumulation in cucumber (Cucumis sativus L.) cotyledon discs after treatment with various PPO inhibitors.

PPO InhibitorChemical ClassTreatment Concentration (µM)PpIX Accumulation (nmol/50 discs)Reference
AcifluorfenDiphenyl Ether101.0 - 2.0[1]
OxadiazonOxadiazoleNot SpecifiedPositive Correlation with Herbicidal Damage[1]
p-Nitrodiphenyl Ether HerbicidesDiphenyl EtherNot SpecifiedPositive Correlation with Herbicidal Damage[1]
p-Chlorodiphenyl Ether HerbicideDiphenyl EtherNot SpecifiedPositive Correlation with Herbicidal Damage[1]

Note: The data from Becerril & Duke (1989) indicates a positive correlation between PpIX accumulation and herbicidal damage for oxadiazon and other diphenyl ether herbicides, but specific quantitative values for PpIX accumulation were only provided for acifluorfen.

Mechanism of PPO Inhibition and PpIX Accumulation

The inhibition of PPO disrupts the tetrapyrrole biosynthetic pathway, leading to the accumulation of protoporphyrinogen IX. This substrate then leaks from its site of synthesis (mitochondria and/or plastids) into the cytoplasm, where it is oxidized to PpIX. In the presence of light, PpIX acts as a photosensitizer, generating singlet oxygen and causing lipid peroxidation, membrane damage, and ultimately, cell death.[2]

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO PPO Enzyme Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_IX->Protoporphyrin_IX Accumulates & Auto-oxidizes PPO->Protoporphyrin_IX Catalyzes Oxidation PPO_Inhibitor PPO Inhibitor PPO_Inhibitor->PPO Inhibits Cell_Damage Cell Damage (Lipid Peroxidation) Protoporphyrin_IX->Cell_Damage Photosensitization Light Light Light->Protoporphyrin_IX

Caption: Mechanism of PPO inhibition leading to PpIX accumulation and subsequent cell damage.

Experimental Protocols

Quantification of Protoporphyrin IX in Plant Tissue

This protocol is adapted from the methodology described by Becerril & Duke (1989) for the quantification of PpIX in cucumber cotyledons.

1. Plant Material and Treatment:

  • Cucumber (Cucumis sativus L.) cotyledon discs (50 discs per sample) are used.

  • Discs are incubated in a solution containing the PPO inhibitor of interest (e.g., 10 µM acifluorfen) in darkness for a specified period (e.g., 20 hours) to allow for PpIX accumulation.

2. Extraction of PpIX:

  • The treated cotyledon discs are homogenized in a suitable solvent. While the original paper does not specify the exact solvent, a common method involves using a mixture of acetone and aqueous buffer.

  • The homogenate is centrifuged to pellet cellular debris.

3. Spectrofluorometric Quantification:

  • The fluorescence of the supernatant is measured using a spectrofluorometer.

  • The excitation wavelength for PpIX is typically around 400 nm, and the emission is measured at approximately 630 nm.

  • A standard curve is generated using known concentrations of pure PpIX to quantify the amount of PpIX in the samples.

4. Data Analysis:

  • The amount of PpIX is expressed as nanomoles per 50 cotyledon discs.

Experimental_Workflow cluster_treatment Treatment cluster_extraction Extraction cluster_quantification Quantification Plant_Material Plant Material (e.g., Cucumber Cotyledons) Incubation Incubate with PPO Inhibitor (in dark) Plant_Material->Incubation Homogenization Homogenize Tissue Incubation->Homogenization Centrifugation Centrifuge to Clarify Extract Homogenization->Centrifugation Spectrofluorometry Measure Fluorescence (Ex: ~400 nm, Em: ~630 nm) Centrifugation->Spectrofluorometry Standard_Curve Compare to PpIX Standard Curve Spectrofluorometry->Standard_Curve Data_Analysis Calculate PpIX Concentration Standard_Curve->Data_Analysis

Caption: General experimental workflow for the quantification of PpIX in plant tissue.

Conclusion

The available data indicates that different PPO inhibitors effectively induce the accumulation of protoporphyrin IX, a key event in their herbicidal action. Diphenyl ether herbicides, such as acifluorfen, have been quantitatively shown to cause significant PpIX accumulation. While direct quantitative comparisons across a broader range of PPO inhibitor classes from a single study are limited, the consistent positive correlation between PpIX levels and herbicidal efficacy underscores the importance of this biomarker. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative studies to further elucidate the quantitative differences in PpIX accumulation induced by various PPO inhibitors. Such studies are essential for the development of more effective and selective herbicides and for exploring the potential of PPO inhibitors in other applications, such as photodynamic therapy.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Acifluorfen-Methyl

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Acifluorfen-methyl, a diphenyl ether herbicide, and its related compounds require careful management to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Acifluorfen is corrosive and can cause irreversible eye damage. It is also harmful if swallowed, absorbed through the skin, or inhaled[1][2]. Therefore, adherence to strict safety protocols is non-negotiable.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Safety goggles or a face shield are mandatory to prevent eye contact[1][3].

  • Gloves: Use chemical-resistant, impervious gloves.

  • Protective Clothing: Wear a lab coat or apron, a long-sleeved shirt, and long pants to minimize skin exposure.

Storage: Store this compound in a cool, dry, and well-ventilated place in its original, tightly closed container. Keep it away from children, food, and feed. Protect from freezing, maintaining a temperature above 40°F (approximately 4°C).

Step-by-Step Disposal Plan for this compound

Improper disposal of pesticide wastes is a violation of federal law. These wastes are considered acutely hazardous.

1. For Excess Product and Unused Solutions:

  • Preferred Method - Use as Intended: The most appropriate method of disposal is to use the product according to its labeled instructions.

  • When Use is Not Possible: If the product cannot be used, it must be disposed of as hazardous waste. Do not discharge into waterways or sewer systems.

  • Contact Regulatory Authorities: For guidance on disposal, contact your State Pesticide or Environmental Protection Agency, or the Hazardous Waste representative at the nearest EPA Regional Office.

  • Licensed Disposal Facility: The waste should be incinerated or buried in a licensed facility.

2. For Empty Containers:

  • Triple Rinse: Thoroughly rinse the empty container three times (or the equivalent) with a suitable solvent.

  • Recycle or Recondition: Whenever possible, offer the rinsed container for recycling or reconditioning.

  • Proper Puncturing and Landfill Disposal: If recycling is not an option, puncture the container to prevent reuse and dispose of it in a sanitary landfill, as permitted by state and local regulations.

  • Incineration: Incineration may also be an option if allowed by local authorities. If burned, stay out of the smoke.

3. For Spills and Contaminated Materials:

  • Containment: Immediately contain the spill to prevent it from spreading or entering drains, soil, or water bodies. Use inert materials like sand, earth, or vermiculite to dike the spill.

  • Solidification and Collection: Absorb the spilled material with an inert absorbent. Once solidified, scrape it up and place it into suitable, closed, and clearly labeled plastic containers for disposal as hazardous waste.

  • Decontamination: Clean the contaminated area thoroughly. Any wash liquid should also be collected with an absorbent material for disposal.

  • Contaminated Clothing: Clothing heavily contaminated with this compound should be removed immediately and disposed of as hazardous waste. Do not reuse it.

Quantitative Toxicity Data

The following table summarizes the acute toxicity data for Acifluorfen and its sodium salt, providing a quantitative basis for the handling precautions.

Toxicity MetricSpeciesValueReference
Oral LD50Rat2,020 mg/kg
Dermal LD50Rat> 2,000 mg/kg
Inhalation LC50 (4-hour)Rat2.04 mg/L

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration in air or water that causes the death of 50% of a group of test animals.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Acifluorfen_Disposal_Workflow cluster_start cluster_assessment Waste Assessment cluster_disposal_paths Disposal Paths cluster_procedures Procedures start This compound Waste Generated assess_type Determine Waste Type start->assess_type excess_product Excess/Unused Product assess_type->excess_product Product empty_container Empty Container assess_type->empty_container Container spill_material Spill/Contaminated Material assess_type->spill_material Spill use_as_labeled Use According to Label excess_product->use_as_labeled triple_rinse Triple Rinse empty_container->triple_rinse contain_solidify Contain and Solidify with Inert Material spill_material->contain_solidify contact_agency Contact State/EPA for Guidance use_as_labeled->contact_agency If not possible hazardous_waste Dispose as Hazardous Waste (Incinerate/Licensed Facility) contact_agency->hazardous_waste recycle_recondition Recycle/Recondition triple_rinse->recycle_recondition puncture_landfill Puncture and Dispose in Sanitary Landfill recycle_recondition->puncture_landfill If not possible collect_containerize Collect in Labeled, Closed Containers contain_solidify->collect_containerize collect_containerize->hazardous_waste

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Acifluorfen-methyl

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols for laboratory professionals handling Acifluorfen-methyl. It outlines critical personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe management of this chemical in a research environment.

This compound and its sodium salt are herbicides that require careful handling due to their potential health hazards. Acifluorfen is classified as a probable human carcinogen by the U.S. Environmental Protection Agency (EPA) and can cause serious eye irritation and skin irritation.[1][2] Adherence to the following guidelines is crucial for minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is fundamental to mitigating the risks associated with this compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should be worn to protect against splashes. A face shield should be worn over goggles when there is a significant risk of splashing.[3][4]
Hand Protection Chemical-Resistant GlovesHandle with gloves. The specific material (e.g., nitrile, neoprene) should be selected based on the solvent used and the duration of contact. Always wash the outside of gloves before removing them.[5]
Body Protection Protective ClothingWear a long-sleeved shirt, long pants, and consider a chemical-resistant apron, especially when handling concentrates. For extensive handling, a chemical-resistant suit may be necessary. Contaminated clothing should be removed immediately and washed separately before reuse.
Respiratory Protection NIOSH/MSHA Approved RespiratorIf there is a risk of inhaling vapors or mists, especially in poorly ventilated areas, a NIOSH/MSHA approved respirator should be used.

Operational Plan for Safe Handling

Following a structured operational plan is essential for minimizing the risk of exposure to this compound.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.

  • Work in a well-ventilated area. The use of a chemical fume hood is recommended.

  • Before handling, read and understand the Safety Data Sheet (SDS).

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

2. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing vapors or mists.

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet.

  • Keep the container tightly closed when not in use.

3. Storage:

  • Store in a cool, dry, and well-ventilated place in the original container.

  • Store in a locked storage area to prevent unauthorized access.

  • Do not store below freezing temperatures.

  • Avoid cross-contamination with other pesticides or fertilizers.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Eye Contact: Immediately hold the eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye. Call a poison control center or doctor for treatment advice.

  • Skin Contact: Take off contaminated clothing immediately. Rinse the skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.

  • Ingestion: Call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor.

  • Inhalation: Move the person to fresh air. If the person is not breathing, call for emergency medical assistance.

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

Disposal Plan

Proper disposal of this compound waste is crucial to prevent environmental contamination.

  • Pesticide Wastes: Pesticide wastes are acutely hazardous. Improper disposal of excess pesticide, spray mix, or rinsate is a violation of federal law.

  • Disposal Guidance: If these wastes cannot be disposed of by use according to label instructions, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance.

  • Container Disposal: Nonrefillable containers should not be reused. Triple rinse the container (or equivalent) promptly after emptying. Then offer for recycling or reconditioning, or puncture and dispose of in a sanitary landfill, or by other procedures approved by state and local authorities.

Below are diagrams illustrating the workflow for safe handling and emergency response procedures for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal ReadSDS Read SDS CheckControls Verify Engineering Controls (Fume Hood, Eyewash, Shower) ReadSDS->CheckControls DonPPE Don Appropriate PPE CheckControls->DonPPE Handle Handle this compound in Ventilated Area DonPPE->Handle Store Store Properly Handle->Store DoffPPE Doff PPE Correctly Store->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands Decontaminate Decontaminate Work Area WashHands->Decontaminate DisposeWaste Dispose of Waste per Protocol Decontaminate->DisposeWaste

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_actions Immediate Actions cluster_first_aid_details First Aid Procedures cluster_follow_up Follow-Up Start Exposure Event Evacuate Evacuate Area (if necessary) Start->Evacuate RemoveClothing Remove Contaminated Clothing Start->RemoveClothing FirstAid Administer First Aid Start->FirstAid EyeContact Eye Contact: Rinse with water for 15-20 mins FirstAid->EyeContact Eyes SkinContact Skin Contact: Wash with soap and water FirstAid->SkinContact Skin Inhalation Inhalation: Move to fresh air FirstAid->Inhalation Inhaled Ingestion Ingestion: Seek immediate medical attention FirstAid->Ingestion Swallowed SeekMedical Seek Medical Attention EyeContact->SeekMedical SkinContact->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical ReportIncident Report Incident to Supervisor/EHS SeekMedical->ReportIncident

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.